2,5-Dimethylhexane-2,5-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVQZQPKHXGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066911 | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-35-0 | |
| Record name | 2,5-Diamino-2,5-dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23578-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhexane-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dimethyl-2,5-hexanediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2977LU59G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethylhexane-2,5-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexane-2,5-diamine (CAS Number: 23578-35-0 ) is a sterically hindered aliphatic primary diamine that presents a unique molecular architecture, making it a valuable building block in various fields of chemical synthesis.[1] Its symmetrical structure, featuring two tertiary carbon atoms each bonded to a primary amine group, imparts distinct physical and chemical properties that are of significant interest to researchers and synthetic chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, handling and safety, and its current and potential applications, particularly in polymer chemistry and as a precursor in the synthesis of fine chemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,5-Dimethylhexane-2,5-diamine is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23578-35-0 | [1] |
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | [1] |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [2] |
| Boiling Point | 184.2 °C at 760 mmHg | [2] |
| Melting Point | 93 °C (from Hexane) | |
| Density | 0.858 g/cm³ | [2] |
| Flash Point | 62.8 °C | [2] |
| Synonyms | 2,5-Hexanediamine, 2,5-dimethyl-; 2,5-Dimethyl-2,5-hexanediamine; 1,1,4,4-Tetramethyl-1,4-butanediamine | [2] |
Synthesis and Purification
The synthesis of 2,5-Dimethylhexane-2,5-diamine can be approached through several synthetic routes, most notably via the reductive amination of 2,5-hexanedione or the amination of its corresponding diol or dihalide precursors.
Synthesis via Reductive Amination of 2,5-Hexanedione
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[3] In this approach, 2,5-hexanedione is reacted with an amine source, such as ammonia, in the presence of a reducing agent to yield the desired diamine.
Conceptual Workflow for Reductive Amination:
Figure 1: Conceptual workflow for the synthesis of 2,5-Dimethylhexane-2,5-diamine via reductive amination.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a high-pressure autoclave, dissolve 2,5-hexanedione in a suitable solvent such as methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, a palladium-based catalyst.
-
Ammonia Introduction: Introduce ammonia into the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically stirred for several hours until completion.
-
Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product can then be purified.
Purification
Purification of sterically hindered aliphatic diamines like 2,5-Dimethylhexane-2,5-diamine can be achieved through standard laboratory techniques.
-
Distillation: Vacuum distillation is often employed for the purification of liquid amines, especially those with relatively high boiling points, to prevent thermal decomposition.
-
Recrystallization: If the diamine is a solid at room temperature, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material. A two-solvent system, where the compound is dissolved in a minimal amount of a good solvent and then precipitated by the addition of a poor solvent, is often effective.
Spectral Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a singlet for the four equivalent methyl protons, a singlet for the methylene protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the methyl carbons, the methylene carbons, and the quaternary carbons bearing the amine groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups or cleavage of the carbon-carbon backbone.
Reactivity and Applications
The two primary amine groups on a sterically hindered backbone give 2,5-Dimethylhexane-2,5-diamine unique reactivity. The steric hindrance can influence the kinetics of its reactions, in some cases leading to higher selectivity compared to less hindered diamines.
Applications in Polymer Chemistry
A significant application of 2,5-Dimethylhexane-2,5-diamine is as a curing agent for epoxy resins.[9] Its sterically hindered nature can lead to desirable properties in the cured polymer, such as a stable B-stage resin at room temperature, low viscosity, and a long gel time, which are advantageous in applications like wet-filament winding.[9] The resulting cured resins can exhibit high tensile strength and a high glass transition temperature.[9]
Use as a Chemical Intermediate
While direct applications in drug development are not extensively documented, the structural motif of 2,5-Dimethylhexane-2,5-diamine makes it an interesting scaffold for the synthesis of more complex molecules. Its dichloro- derivative, 2,5-dichloro-2,5-dimethylhexane, is a known intermediate in the synthesis of certain retinoids and synthetic musk compounds. This suggests that the diamine could serve as a precursor to other functionalized building blocks.
Synthetic Pathway to Precursors:
Figure 2: Synthetic relationship between 2,5-dimethyl-2,5-hexanediol, its dichloro- derivative, and the target diamine.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 2,5-Dimethylhexane-2,5-diamine. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2,5-Dimethylhexane-2,5-diamine is a versatile chemical with a unique structural profile that lends itself to important applications, particularly in polymer science as an epoxy curing agent. While its direct role in drug development is less defined, its utility as a sterically hindered diamine scaffold suggests potential for its use in the synthesis of novel chemical entities. Further research into its applications and the full characterization of its properties will undoubtedly expand its utility in various scientific disciplines.
References
- Rinde, J. A., et al. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. SAMPE Q., 11(2).
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PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
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NIST. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Synthesis and purification of 2,5-Dimethylhexane-2,5-diamine
An In-Depth Technical Guide to the Synthesis and Purification of 2,5-Dimethylhexane-2,5-diamine
Introduction
2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine characterized by two tertiary amine functionalities.[1][2] Its molecular architecture, featuring a symmetrical hexane backbone with geminal dimethyl groups at the C2 and C5 positions, imparts specific steric and electronic properties that make it a valuable building block in various chemical applications. These range from its use as a specialized curing agent for epoxy resins to its role as a monomer in polymer synthesis and a precursor for complex molecules in pharmaceutical and agrochemical research.[3]
This guide provides a comprehensive overview of the synthesis and purification of 2,5-Dimethylhexane-2,5-diamine, grounded in established chemical principles. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's preparation. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and outline robust methods for purification and characterization.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,5-Dimethylhexane-2,5-diamine is fundamental to its synthesis, handling, and application. Key data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₀N₂ | [1][2][4] |
| Molecular Weight | 144.26 g/mol | [1][2][4] |
| Boiling Point | 184.2 °C at 760 mmHg | [4][5] |
| Density | 0.858 g/cm³ | [4][5] |
| Flash Point | 62.8 °C | [4][6] |
| CAS Number | 23578-35-0 | [1][7] |
| Appearance | Varies; can be a liquid or a low-melting solid | [6] |
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | [2] |
Section 1: Synthetic Strategies - A Mechanistic Overview
Several synthetic pathways can be envisioned for the preparation of 2,5-Dimethylhexane-2,5-diamine. The most direct and industrially relevant approach is the reductive amination of 2,5-hexanedione. This method is favored for its atom economy and the availability of the starting diketone.
Primary Route: Reductive Amination of 2,5-Hexanedione
Reductive amination is a powerful transformation that converts a carbonyl group into an amine. In this case, the γ-diketone, 2,5-hexanedione, reacts with an ammonia source to form a di-imine intermediate, which is subsequently reduced to the target diamine.
The choice of catalyst and reaction conditions is critical to maximize the yield of the desired product and suppress side reactions. Catalytic hydrogenation is the preferred method for the reduction step.
Causality Behind Experimental Choices:
-
Ammonia Source: Anhydrous ammonia, often dissolved in a solvent like methanol or ethanol, is used in significant excess. This high concentration serves two purposes: it drives the equilibrium of the initial condensation reaction towards the formation of the di-imine intermediate and minimizes the potential for intramolecular side reactions that could lead to pyrrole derivatives.[8]
-
Catalyst: Nickel-based catalysts, particularly Raney Nickel, are highly effective for this transformation due to their high activity for both imine reduction and hydrogenation under relatively mild conditions. Palladium on carbon (Pd/C) is another viable, albeit sometimes less reactive, option.[9][10]
-
Hydrogen Source: The reduction is typically carried out under a pressurized atmosphere of hydrogen gas (H₂). The pressure (typically 50-150 psi) is a key parameter that influences the rate of reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis.[11]
-
Solvent: A protic solvent like methanol or ethanol is ideal as it readily dissolves the ammonia and the diketone starting material, facilitating a homogenous reaction environment.
Logical Relationship: Synthesis Pathway
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- 11. youtube.com [youtube.com]
Spectroscopic Characterization of 2,5-Dimethylhexane-2,5-diamine: A Technical Guide
Introduction
2,5-Dimethylhexane-2,5-diamine is a bifunctional primary amine whose structural elucidation is fundamental to its application in various research and development sectors, including polymer chemistry and as a building block in drug discovery. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-Dimethylhexane-2,5-diamine. The guide is structured to provide not only the spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols for data acquisition, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Symmetry
A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. 2,5-Dimethylhexane-2,5-diamine possesses a symmetrical structure with two chiral centers at the C2 and C5 positions. This symmetry will be reflected in the simplicity of its NMR spectra, where chemically equivalent nuclei will produce identical signals.
Caption: Molecular structure of 2,5-Dimethylhexane-2,5-diamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of 2,5-Dimethylhexane-2,5-diamine, a simplified spectrum is anticipated.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.10 | Singlet | 12H | -CH₃ (C1, C6, C7, C8) |
| b | ~1.45 | Singlet | 4H | -CH₂- (C3, C4) |
| c | ~1.5-2.5 | Broad Singlet | 4H | -NH₂ |
Interpretation and Causality
-
Signal a (-CH₃): The four methyl groups are chemically equivalent due to the molecule's symmetry. They are attached to a quaternary carbon and thus will appear as a single, sharp singlet with an integration of 12 protons. The predicted chemical shift is in the typical upfield region for aliphatic methyl groups.
-
Signal b (-CH₂-): The two methylene groups in the backbone are also chemically equivalent. They are adjacent to each other and distant from the electron-withdrawing amino groups, leading to a singlet in the aliphatic region with an integration of 4 protons.
-
Signal c (-NH₂): The protons of the primary amine groups often appear as a broad singlet.[1][2] The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm this signal, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear from the spectrum.[1]
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
-
Sample Preparation: Place one or two drops of the liquid 2,5-Dimethylhexane-2,5-diamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
-
Data Acquisition: Mount the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using correlation tables.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Electron Ionization Mass Spectrum (EI-MS) Data
The mass spectrum of 2,5-Dimethylhexane-2,5-diamine is available in the NIST WebBook. [3][4]
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 144 | Low | [M]⁺ (Molecular Ion) |
| 129 | Low | [M - CH₃]⁺ |
| 72 | High | [C₄H₁₀N]⁺ |
| 58 | Base Peak | [C₃H₈N]⁺ |
Interpretation and Fragmentation Pathway
-
Molecular Ion ([M]⁺): The molecular ion peak at m/z 144 corresponds to the molecular weight of 2,5-Dimethylhexane-2,5-diamine (C₈H₂₀N₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule .
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. [5]This results in the formation of a stable, resonance-stabilized iminium cation.
-
Formation of m/z 58: Cleavage of the bond between C2 and C3 (or C5 and C4) results in the loss of a C₅H₁₁ radical and the formation of the [CH₃C(NH₂)=CH₂]⁺ iminium ion with an m/z of 58. This is the base peak, indicating it is the most abundant fragment ion.
-
Formation of m/z 72: While less favorable, cleavage of a C-C bond within the substituent at C2 or C5 can also occur.
-
-
[M - CH₃]⁺: A minor peak at m/z 129 corresponds to the loss of a methyl group from the molecular ion.
Caption: Major fragmentation pathways of 2,5-Dimethylhexane-2,5-diamine in EI-MS.
Experimental Protocol for GC-MS
Caption: Workflow for acquiring a mass spectrum using GC-MS.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2,5-Dimethylhexane-2,5-diamine in a volatile organic solvent such as methanol or dichloromethane. [6]2. Instrumentation Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column) and temperature program to ensure good separation and peak shape. Set the Mass Spectrometer (MS) to electron ionization (EI) mode, typically at 70 eV.
-
Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through the column, where it is separated from any impurities.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aliphatic amines to confirm the structure.
Conclusion
The spectroscopic characterization of 2,5-Dimethylhexane-2,5-diamine through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation and purity assessment. The symmetry of the molecule is a key feature that simplifies its NMR spectra, leading to a small number of distinct signals. IR spectroscopy confirms the presence of the primary amine and aliphatic functionalities, while mass spectrometry provides the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage. The integration of these techniques, guided by the detailed experimental protocols provided, ensures a high degree of confidence in the structural elucidation of this important diamine for researchers and professionals in the chemical and pharmaceutical sciences.
References
-
NIST Chemistry WebBook. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. Retrieved from [Link]
-
Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Singh, D. K., & Sahu, A. (2011). Determination of aliphatic amines by gas chromatography–mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1218(33), 5683–5687. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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- 3. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]
- 4. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylhexane-2,5-diamine
Abstract
2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine with potential applications in medicinal chemistry and materials science. Its symmetrical, sterically hindered primary amine groups on tertiary carbons confer distinct physicochemical properties that are critical to understand for its effective application, particularly in drug development. This guide provides a comprehensive analysis of the solubility and stability of 2,5-Dimethylhexane-2,5-diamine. It combines theoretical predictions derived from its chemical structure with detailed, field-proven experimental protocols for empirical determination. This document is intended to serve as a foundational resource for scientists, enabling robust formulation design, analytical method development, and accurate prediction of its behavior in physiological and chemical systems.
Introduction and Physicochemical Profile
2,5-Dimethylhexane-2,5-diamine, with the CAS number 23578-35-0, is a C8 aliphatic diamine. Its structure is characterized by two primary amine groups attached to tertiary carbon atoms, which are separated by a flexible four-carbon chain. This arrangement, particularly the steric shielding of the amine groups by the adjacent methyl groups, is predicted to significantly influence its reactivity, basicity, and intermolecular interactions, thereby affecting its solubility and stability.
A thorough understanding of these properties is a prerequisite for any application, from assessing its potential as a pharmaceutical ingredient to its use as a building block in polymer chemistry. In drug development, poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.
Table 1: Physicochemical Properties of 2,5-Dimethylhexane-2,5-diamine
| Property | Value | Source(s) |
| CAS Number | 23578-35-0 | [1][2] |
| Molecular Formula | C₈H₂₀N₂ | [1][3] |
| Molecular Weight | 144.26 g/mol | [1][3] |
| Appearance | Predicted to be a liquid at room temperature | Inferred from structure |
| Density | 0.858 g/cm³ | [1][2] |
| Boiling Point | 184.2 °C at 760 mmHg | [1][2] |
| Flash Point | 62.8 °C | [1][2] |
| LogP (calculated) | 2.64 | [1] |
| pKa (predicted) | ~10.5 - 11.0 (for each amine) | Inferred from similar aliphatic amines |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |
Solubility Profile: Theoretical and Practical Assessment
The solubility of a compound is a critical determinant of its utility in drug formulations. It is governed by the equilibrium between the energy required to break the crystal lattice (for solids) and the energy released upon solvation. For 2,5-Dimethylhexane-2,5-diamine, a liquid at room temperature, solubility is primarily dictated by its intermolecular interactions with the solvent.
Theoretical Solubility Prediction
-
Aqueous Solubility: The presence of two primary amine groups allows for hydrogen bonding with water, conferring a degree of hydrophilicity. However, the molecule's backbone consists of eight carbon atoms, and the calculated LogP of 2.64 indicates a significant nonpolar character, suggesting that its intrinsic aqueous solubility will be low.[1] As weak bases, the amines will be protonated at acidic pH. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (~pH 8.5-9), the diamine will be predominantly in its dicationic, water-soluble salt form. Therefore, aqueous solubility is expected to be highly pH-dependent, increasing dramatically in acidic conditions.
-
Organic Solvent Solubility: The significant hydrocarbon character of the molecule suggests good solubility in a range of organic solvents. It is expected to be miscible with polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF, due to hydrogen bonding and dipole-dipole interactions. It should also exhibit good solubility in nonpolar solvents like hexane and toluene, driven by van der Waals forces.
Table 2: Predicted Solubility Profile of 2,5-Dimethylhexane-2,5-diamine
| Solvent System | Predicted Solubility | Rationale for Prediction |
| Aqueous Buffer (pH 7.4) | Low to Moderate | Balance of polar amine groups and nonpolar alkyl chain. |
| Aqueous Buffer (pH < 5) | High | Formation of the highly soluble dicationic salt. |
| Methanol / Ethanol | High / Miscible | Polar protic solvents can hydrogen bond with the amine groups. |
| DMSO / DMF | High / Miscible | Polar aprotic solvents act as good hydrogen bond acceptors. |
| Acetonitrile | Moderate to High | Moderately polar solvent. |
| Hexane / Toluene | Moderate to High | Significant nonpolar character of the C8 backbone. |
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, two standard assays are recommended: a high-throughput kinetic solubility assay for early-stage assessment and a lower-throughput thermodynamic (shake-flask) solubility assay for definitive data.
This high-throughput method is ideal for early drug discovery to quickly rank compounds. It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[2][5]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,5-Dimethylhexane-2,5-diamine in 100% DMSO.
-
Plate Preparation: In a clear 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: To each well, add phosphate-buffered saline (PBS, pH 7.4) such that the final DMSO concentration is ≤1%. This initiates precipitation of the compound that is insoluble at that concentration.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.
This "gold standard" method measures the equilibrium solubility of a compound and is crucial for pre-formulation and late-stage development.[6][7]
Methodology:
-
Sample Preparation: Add an excess amount of 2,5-Dimethylhexane-2,5-diamine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 PBS, 0.1 N HCl). Ensure undissolved compound is visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter suitable for the solvent.
-
Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method (see Section 4).
-
Result Expression: The thermodynamic solubility is expressed in units such as mg/mL or µg/mL.
Stability Profile: Degradation Pathways and Assessment
The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy throughout its shelf-life.[] Aliphatic amines can be susceptible to degradation, primarily through oxidation.
Predicted Stability and Degradation Pathways
-
Oxidative Stability: Primary amines can be susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, and other degradation products. The presence of dissolved oxygen, metal ions (which can catalyze oxidation), and light can promote these pathways. However, the steric hindrance provided by the two methyl groups on the tertiary carbon adjacent to each amine in 2,5-Dimethylhexane-2,5-diamine is expected to significantly improve its oxidative stability compared to unhindered primary amines.
-
pH Stability: The compound is expected to be stable to hydrolysis across a wide pH range as it lacks hydrolyzable functional groups like esters or amides.
-
Thermal Stability: With a high boiling point of 184.2 °C, the molecule is expected to be thermally stable under typical storage and processing conditions.[1]
-
Photostability: As the molecule lacks a chromophore, it is not expected to be directly susceptible to photodegradation by visible or near-UV light.
Experimental Protocol: Forced Degradation (Stress Testing)
A forced degradation study is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. The protocol should follow the principles outlined in the ICH Q1A(R2) guideline.[9][10] The goal is to achieve 5-20% degradation of the parent compound.[4][9]
Methodology:
-
Stock Solution: Prepare a stock solution of 2,5-Dimethylhexane-2,5-diamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]
-
-
Sample Processing: At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Section 4).
-
Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify any degradation products. Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.
Caption: Workflow for a forced degradation study.
Analytical Methods for Quantification
Quantifying 2,5-Dimethylhexane-2,5-diamine presents a challenge as it lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. Therefore, alternative detection methods or derivatization are required.
-
HPLC with Charged Aerosol Detection (HPLC-CAD): This is an excellent choice for non-volatile compounds without a chromophore. CAD provides a near-universal response that is independent of the analyte's optical properties.[12][13] It is compatible with gradient elution, making it a robust choice for separating the parent compound from potential impurities and degradants. Method development should focus on optimizing mobile phase volatility and CAD parameters like the evaporator temperature.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a viable and powerful technique. Derivatization, for example with ethyl chloroformate (ECF), can improve chromatographic peak shape and provide characteristic mass fragments for sensitive and selective quantification.[15][16]
-
HPLC with Fluorescence Detection (HPLC-FLD) after Derivatization: This highly sensitive technique involves pre-column derivatization of the primary amine groups with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[17][18] This approach offers excellent sensitivity but requires careful optimization of the derivatization reaction.
Practical Implications in Drug Development
-
Formulation Strategy: The pH-dependent solubility is the most critical factor. For oral formulations, the compound will likely dissolve in the acidic environment of the stomach. For parenteral formulations, a buffered solution at an acidic pH (e.g., pH 4-5) would be necessary to ensure complete dissolution and prevent precipitation upon injection.
-
Excipient Compatibility: The primary amine groups are nucleophilic and could potentially react with excipients containing electrophilic groups, such as reducing sugars (e.g., lactose) via the Maillard reaction, or aldehydes present as impurities in excipients like polyethylene glycol (PEG). Compatibility studies are essential.
-
Storage and Handling: While predicted to be relatively stable, the compound should be stored protected from light and in well-sealed containers to minimize potential long-term oxidation, especially in the presence of trace metal catalysts.
Conclusion
2,5-Dimethylhexane-2,5-diamine possesses a distinct physicochemical profile dominated by its dual primary amine functionality and significant nonpolar character. Its solubility is highly pH-dependent, a critical consideration for any formulation effort. While its sterically hindered structure suggests enhanced stability against oxidation compared to simpler primary amines, this must be confirmed empirically. The analytical quantification of this non-chromophoric molecule requires specialized techniques such as HPLC-CAD, GC-MS, or derivatization-based HPLC-FLD. The comprehensive theoretical analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to thoroughly characterize this promising molecule, mitigating risks in drug development and enabling its full potential to be realized.
References
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- Pawar, P. A., & Rao, J. R. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/solubility-determination-in-drug-discovery-and-development/]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_5]
- Kramer, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. GIT Laboratory Journal. [URL: https://www.laboratory-journal.com/science-and-research/biotechnology-life-sciences/optimizing-solubility-research-compounds]
- Sharma, R., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015638-00287/978-1-78801-563-8]
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- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A04.pdf]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [URL: https://www.researchgate.net/publication/270453308_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
- PubChem. 2,5-Hexanediamine, 2,5-dimethyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90189]
- Ge, S., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6231610/]
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [URL: https://assets.thermofisher.
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyx-scientific.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
- Echemi. 2,5-Diamino-2,5-dimethylhexane. [URL: https://www.echemi.com/products/pd20160803091913165.html]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Yi, D. H., et al. (2015). Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS. Journal of Industrial and Engineering Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S1226086X1500201X]
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- Dixon, M. T., et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [URL: https://www.chromatographyonline.com/view/hplc-analysis-nonvolatile-analytes-using-charged-aerosol-detection]
- Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/28917109/]
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- Tezcan, S., et al. (2012). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [URL: https://www.researchgate.
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Navigating the Safety Profile of 2,5-Dimethylhexane-2,5-diamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethylhexane-2,5-diamine, a diamine derivative of hexane, presents a unique set of chemical properties that make it a compound of interest in various research and development applications. However, a comprehensive understanding of its health and safety profile is paramount for its responsible handling and use. This technical guide synthesizes the currently available data on 2,5-Dimethylhexane-2,5-diamine and provides a framework for its safe utilization in a laboratory setting. It must be noted that detailed toxicological and environmental impact data for this specific compound are limited. Therefore, the following guidance is based on its known physical and chemical properties, as well as the general principles of handling aliphatic amines. A thorough, substance-specific risk assessment should be conducted before commencing any work with this compound.
Chemical and Physical Identity
A foundational aspect of safety is a clear understanding of the substance's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | 2,5-Dimethylhexane-2,5-diamine | , |
| CAS Number | 23578-35-0 | , |
| Molecular Formula | C8H20N2 | , |
| Molecular Weight | 144.26 g/mol | , |
| Boiling Point | 184.2°C at 760 mmHg | |
| Density | 0.858 g/cm³ | |
| Flash Point | 62.8°C | |
| Melting Point | 52°C (estimate) |
Note: Some physical properties are estimated and should be confirmed with experimental data where possible.
Hazard Identification and Risk Assessment: A Cautious Approach
Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for 2,5-Dimethylhexane-2,5-diamine, a precautionary approach to hazard identification is essential. Based on the general properties of aliphatic amines, the following potential hazards should be considered:
-
Skin and Eye Irritation/Corrosion: Aliphatic amines are often corrosive or irritating to the skin and eyes. Direct contact can cause chemical burns.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.
-
Sensitization: Some amines are known to be sensitizers, meaning that repeated exposure can lead to allergic reactions.
-
Flammability: With a flash point of 62.8°C, this compound is a combustible liquid.
Logical Framework for Risk Assessment:
Caption: A logical workflow for conducting a risk assessment for 2,5-Dimethylhexane-2,5-diamine in the absence of complete data.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All work with 2,5-Dimethylhexane-2,5-diamine should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. Full-body protective clothing may be necessary for larger quantities or in case of a significant spill. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The breakthrough time of the specific glove material should be considered for the intended duration of use. |
| Respiratory Protection | In case of inadequate ventilation or the potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
PPE Selection Logic:
Caption: Decision-making process for selecting appropriate PPE based on the experimental task.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Store away from sources of heat, sparks, and open flames.
Emergency Procedures: A Proactive Stance
Preparedness is key to effectively managing any unforeseen incidents.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Spill Response Protocol:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological and Environmental Considerations: The Data Gap
-
Toxicology: The toxicological properties have not been thoroughly investigated. It is prudent to assume the substance may have moderate to high toxicity based on the general properties of aliphatic amines.
-
Environmental Impact: The environmental impact has not been fully assessed. It is crucial to prevent the release of this compound into the environment. All waste materials should be treated as hazardous waste and disposed of accordingly.
Disposal Considerations
-
All waste containing 2,5-Dimethylhexane-2,5-diamine should be handled as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
Conclusion: A Call for Caution and Further Research
2,5-Dimethylhexane-2,5-diamine is a chemical compound with potential for various applications. However, the significant gaps in its safety, toxicological, and environmental data demand a cautious and well-informed approach to its use. The protocols and considerations outlined in this guide are intended to provide a framework for its safe handling in a research setting. It is the responsibility of the researcher to conduct a thorough risk assessment for their specific application and to always adhere to the principles of good laboratory practice. Further research into the comprehensive safety profile of this compound is strongly encouraged to ensure its safe and sustainable use in the future.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). CAS 23578-35-0 2,5-Dimethylhexane-2,5-diamine. Retrieved from [Link]
- Synquest Labs. (n.d.). 2,5-Dimethylhexane-2,5-diol Safety Data Sheet. Retrieved from a similar compound's SDS for general guidance on handling diamines. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).
- Sigma-Aldrich. (2025). Safety Data Sheet - 2,5-Dimethylhexane-2,5-diol. Retrieved from a similar compound's SDS for general guidance. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).
- Fisher Scientific. (2011). Safety Data Sheet - 2,5-Dimethyl-2,5-hexanediol. Retrieved from a similar compound's SDS for general guidance. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylhexane-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine characterized by its sterically hindered amine groups and a flexible hexane backbone. This guide provides a comprehensive technical overview of its molecular structure and conformational landscape, critical for its application in drug development, polymer chemistry, and as a synthetic building block. We will delve into the nuanced interplay of steric and electronic effects that govern its preferred spatial arrangements. This document synthesizes theoretical principles with actionable experimental and computational protocols to provide a thorough understanding of this versatile molecule.
Introduction: The Structural Significance of 2,5-Dimethylhexane-2,5-diamine
2,5-Dimethylhexane-2,5-diamine, with the chemical formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol , presents a fascinating case study in conformational analysis.[1] Its structure, featuring two tertiary carbon atoms each bonded to an amino group and two methyl groups, introduces significant steric hindrance around the nitrogen atoms. This steric bulk, combined with the rotational freedom of the hexane chain, dictates the molecule's three-dimensional shape and, consequently, its reactivity and interaction with other molecules. Understanding the conformational preferences of this diamine is paramount for predicting its behavior in various chemical environments, from its role as a curing agent for epoxy resins to its potential as a scaffold in novel pharmaceutical agents.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before exploring its complex conformational behavior.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | PubChem |
| CAS Number | 23578-35-0 | NIST Chemistry WebBook[1] |
| Molecular Formula | C₈H₂₀N₂ | NIST Chemistry WebBook[1] |
| Molecular Weight | 144.26 g/mol | PubChem |
| Boiling Point | 184.2 °C at 760 mmHg | Alfa Aesar |
| Density | 0.858 g/cm³ | Alfa Aesar |
| SMILES | CC(C)(CCC(C)(C)N)N | PubChem |
These properties provide a baseline for the handling and characterization of 2,5-dimethylhexane-2,5-diamine in a laboratory setting.
Conformational Analysis: Unraveling the 3D Landscape
The conformational flexibility of 2,5-dimethylhexane-2,5-diamine arises from the rotation around its single bonds. The most significant rotations to consider are around the C2-C3, C3-C4, and C4-C5 bonds of the hexane backbone, as well as the C-N bonds. The interplay of steric hindrance, torsional strain, and potential intramolecular interactions governs the population of different conformers.
The "Gauche Effect" and its Relevance
In simple 1,2-disubstituted ethanes with electronegative substituents, such as the amino groups in a diamine, the gauche conformation is often more stable than the anti conformation. This counterintuitive phenomenon, known as the "gauche effect," is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-N σ* antibonding orbital. This interaction is maximized in the gauche arrangement.
While 2,5-dimethylhexane-2,5-diamine is not a simple 1,2-diamine, the principles of the gauche effect can influence the dihedral angles of the C2-C3 and C4-C5 bonds. However, the significant steric bulk of the gem-dimethyl groups will likely play a more dominant role in determining the overall conformational preference.
Dominance of Steric Hindrance
The presence of two methyl groups on the same carbon atoms as the amino groups (gem-dimethyl groups) creates substantial steric repulsion. This steric strain will heavily influence the rotational energy barriers around the C2-C3 and C4-C5 bonds. The molecule will preferentially adopt conformations that minimize the interactions between these bulky groups. This suggests that extended or anti-like conformations of the hexane backbone might be energetically favored to separate the sterically demanding ends of the molecule.
Potential for Intramolecular Hydrogen Bonding
The two primary amine groups in 2,5-dimethylhexane-2,5-diamine introduce the possibility of intramolecular hydrogen bonding (N-H···N). The formation of such a bond would require the hexane backbone to fold into a specific conformation, bringing the two amino groups into proximity. While this interaction could stabilize certain folded conformers, it would be in competition with the steric repulsion of the gem-dimethyl groups. The likelihood and strength of intramolecular hydrogen bonding will be highly dependent on the solvent environment. In non-polar solvents, this interaction may be more significant, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate.
Experimental and Computational Workflows for Conformational Analysis
A multi-faceted approach combining computational modeling and experimental verification is crucial for a comprehensive understanding of the conformational landscape of 2,5-dimethylhexane-2,5-diamine.
Computational Modeling Workflow
This workflow outlines a systematic approach to computationally explore the conformational space of 2,5-dimethylhexane-2,5-diamine.
Caption: Computational workflow for conformational analysis.
Protocol for Computational Analysis:
-
Initial Structure Generation:
-
Draw the 2D structure of 2,5-dimethylhexane-2,5-diamine.
-
Convert the 2D structure to a 3D model using a molecular editor.
-
Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
Employ a conformational search algorithm (e.g., Monte Carlo or low-mode molecular dynamics) to explore the rotational landscape of the molecule.
-
The goal is to generate a wide range of possible conformations.
-
Cluster the resulting conformers based on RMSD to identify unique low-energy structures.
-
-
Quantum Mechanical Refinement:
-
For each unique low-energy conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger).
-
The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Analysis of Results:
-
Calculate the relative Gibbs free energies (ΔG) of the optimized conformers to determine their populations at a given temperature.
-
Analyze the key dihedral angles of the hexane backbone and the orientation of the amino and methyl groups for each stable conformer.
-
Investigate the presence of intramolecular hydrogen bonds by examining the N-H···N distances and angles.
-
Experimental Verification using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.
Key NMR Experiments:
-
¹H and ¹³C NMR: These standard experiments provide information about the chemical environment of the protons and carbons. In a conformationally flexible molecule, the observed chemical shifts are a population-weighted average of the shifts for each conformer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly valuable for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. By identifying key NOE correlations, one can deduce the preferred spatial arrangement of different parts of the molecule. For example, NOEs between protons on the methyl groups and protons on the hexane backbone can provide insights into the rotational state of the C2-C3 and C4-C5 bonds.
-
Exchange Spectroscopy (EXSY): If the rate of interconversion between conformers is on the NMR timescale, EXSY can be used to study these dynamic processes.
Caption: Experimental workflow for NMR-based conformational analysis.
Applications in Drug Development and Material Science
The conformational preferences of 2,5-dimethylhexane-2,5-diamine directly impact its utility in various fields.
-
Drug Development: When used as a scaffold, the defined three-dimensional arrangement of the amino groups is critical for its binding to biological targets. A rigidified or conformationally constrained analog could lead to enhanced potency and selectivity.
-
Material Science: As a curing agent for epoxy resins, the spatial orientation of the amine groups influences the cross-linking density and the resulting mechanical and thermal properties of the polymer. A more extended conformation may lead to a more ordered polymer network.
Conclusion
The molecular structure and conformation of 2,5-dimethylhexane-2,5-diamine are governed by a complex interplay of steric repulsion from the gem-dimethyl groups and potential electronic effects and intramolecular hydrogen bonding. A comprehensive understanding of its conformational landscape requires a synergistic approach, integrating computational modeling with experimental validation through advanced NMR techniques. The insights gained from such studies are invaluable for the rational design of new materials and therapeutic agents based on this versatile diamine.
References
-
National Institute of Standards and Technology. 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 2,5-Dimethylhexane-2,5-diamine. National Center for Biotechnology Information. [Link]
-
Alfa Aesar. 2,5-Dimethylhexane-2,5-diamine. [Link]
-
Wikipedia. Gauche effect. [Link]
-
ACS Publications. Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
YouTube. How to interpret a NOESY NMR spectrum. [Link]
Sources
A Technical Guide to High-Purity 2,5-Dimethylhexane-2,5-diamine for Researchers and Drug Development Professionals
An In-depth Analysis of Commercial Sourcing, Quality Verification, and Safe Handling
Abstract
2,5-Dimethylhexane-2,5-diamine (CAS No. 23578-35-0) is a sterically hindered aliphatic primary diamine that is gaining interest as a versatile building block in polymer chemistry and as a potential component in the synthesis of novel pharmaceutical compounds. Its unique structural features, including the gem-dimethyl groups on the carbon atoms bearing the amine functionalities, impart distinct properties that are advantageous in various applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity 2,5-Dimethylhexane-2,5-diamine, establishing robust quality control measures, and ensuring its safe handling and storage.
Introduction: Chemical Properties and Applications
2,5-Dimethylhexane-2,5-diamine, with the molecular formula C8H20N2, is a diamine characterized by a hexane backbone with amino groups and gem-dimethyl substituents at the 2 and 5 positions. This structure results in a sterically hindered primary amine, which influences its reactivity and the properties of materials derived from it.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 23578-35-0 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Boiling Point | 184.2 °C at 760 mmHg | [2][3] |
| Melting Point | 93 °C (solvent: Hexane) | [4] |
| Density | 0.858 g/cm³ | [2][3] |
| Flash Point | 62.8 °C | [2][3] |
The primary applications of 2,5-Dimethylhexane-2,5-diamine are currently centered in polymer chemistry, where it serves as a valuable monomer and curing agent.[5] Its bifunctional nature allows it to participate in polymerization reactions to form polyamides and other polymers.[6][7][8] The steric hindrance provided by the gem-dimethyl groups can enhance the thermal stability and modify the solubility of the resulting polymers.
In the context of drug development, while specific applications are not yet widely documented in publicly available literature, the unique stereochemistry of 2,5-Dimethylhexane-2,5-diamine makes it an intriguing candidate for the synthesis of novel scaffolds and active pharmaceutical ingredients (APIs). The diamine functionality provides two sites for chemical modification, allowing for the construction of complex molecules with potential therapeutic activities.
Commercial Sourcing of High-Purity 2,5-Dimethylhexane-2,5-diamine
The procurement of high-purity starting materials is a critical first step in any research and development endeavor, particularly in the pharmaceutical industry where impurities can have significant consequences. Several chemical suppliers offer 2,5-Dimethylhexane-2,5-diamine; however, the stated purity and the level of documentation provided can vary significantly.
Identifying Reputable Suppliers
For research and drug development applications, it is imperative to source from suppliers who specialize in high-purity chemicals and can provide comprehensive analytical documentation. General chemical marketplaces may offer various grades, but for sensitive applications, suppliers that explicitly cater to the pharmaceutical and research sectors are recommended.
Table of Potential Commercial Suppliers:
| Supplier | Noted Purity/Grade | Target Market | Reference |
| HANGZHOU LEAP CHEM CO., LTD. | Not explicitly stated, but caters to pharmaceutical and research clients. | Research, Development, Pharmaceutical | [4] |
| Alfa Chemistry | 96% | Experimental/Research | [2] |
It is crucial for the researcher to directly inquire with these and other potential suppliers about the availability of high-purity grades (e.g., >98% or >99%) and to request detailed specifications and a Certificate of Analysis for the specific batch they intend to purchase.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document when sourcing high-purity reagents. It provides a detailed summary of the analytical tests performed on a specific batch of the chemical, including the methods used and the results obtained.
A comprehensive CoA for high-purity 2,5-Dimethylhexane-2,5-diamine should include:
-
Identification: Confirmation of the compound's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: A quantitative measure of purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided to visualize the presence of any impurities.
-
Impurities Profile: Identification and quantification of any significant impurities. This is particularly important in drug development, as impurities can affect the safety and efficacy of the final product.
-
Residual Solvents: Analysis of any residual solvents from the synthesis and purification process.
-
Water Content: Determination of the water content, as it can affect reactivity and stoichiometry in subsequent reactions.
-
Physical Properties: Measurement of physical constants such as melting point and appearance.
Researchers should meticulously review the CoA to ensure the supplied material meets the stringent requirements of their intended application.
Quality Verification of Incoming Material
Upon receipt of 2,5-Dimethylhexane-2,5-diamine, it is best practice to perform in-house quality control checks to verify the information provided on the Certificate of Analysis and to ensure the material has not degraded during transit or storage.
Recommended Analytical Techniques
A combination of spectroscopic and chromatographic techniques should be employed for a thorough quality assessment.
GC-MS is a powerful technique for both purity determination and impurity identification. The gas chromatogram will provide a quantitative measure of the main component and any volatile impurities. The mass spectrometer will provide fragmentation patterns that can help to identify the chemical structures of these impurities. Given that diamines can be challenging to analyze directly, in-situ derivatization may be necessary to improve chromatographic performance and detection.[9]
Illustrative GC-MS Workflow:
Caption: Workflow for GC-MS analysis of 2,5-Dimethylhexane-2,5-diamine.
Experimental Protocol: Purity Determination by GC-FID
This protocol provides a general framework for the purity analysis of 2,5-Dimethylhexane-2,5-diamine using Gas Chromatography with Flame Ionization Detection (GC-FID). Method optimization will be required.
-
Instrument and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
High-purity solvent for sample dilution (e.g., methanol or isopropanol).
-
If available, a certified reference standard of 2,5-Dimethylhexane-2,5-diamine.
-
-
GC Conditions (Starting Point for Optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,5-Dimethylhexane-2,5-diamine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
Analysis:
-
Inject the prepared sample solution into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Calculate the area percent of the main peak relative to the total area of all peaks to estimate the purity.
-
If a reference standard is used, a calibration curve can be constructed for more accurate quantification.
-
Safe Handling and Storage
Aliphatic amines, including 2,5-Dimethylhexane-2,5-diamine, require careful handling due to their potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for aliphatic amines and flammable liquids should be followed. The SDS for the related compound, 2,5-dimethylhexane-2,5-diol, indicates that it can cause serious eye irritation.[12][13] Similar or greater caution should be exercised with the diamine.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[4]
-
Spill Response: Have appropriate spill control materials readily available.
Logical Flow for Safe Handling and Storage:
Caption: Decision-making process for the safe handling and storage of 2,5-Dimethylhexane-2,5-diamine.
Conclusion
2,5-Dimethylhexane-2,5-diamine presents an interesting molecular architecture for applications in advanced materials and potentially in pharmaceutical synthesis. For researchers and drug development professionals, ensuring the high purity of this starting material is paramount. This guide has outlined a systematic approach to sourcing from reputable suppliers, the critical evaluation of the Certificate of Analysis, and the implementation of in-house quality verification using standard analytical techniques. Adherence to stringent safety protocols is essential for the handling and storage of this and other aliphatic amines. By following these guidelines, researchers can proceed with confidence in the quality of their starting materials, which is a fundamental prerequisite for reproducible and reliable scientific outcomes.
References
- Zhang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 693-695.
- Rinde, J. A., Chiu, I., Mones, E. T., & Newey, H. A. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. (Report No. UCRL-82621).
-
U.S. Environmental Protection Agency. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. Substance Registry Services. Retrieved from [Link]
-
G-Biosciences. (n.d.). 2, 5-Dimethylhexane, min 98% (GC), 25 ml. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
ChemSrc. (2025). 2,5-dimethylhexane-2,5-diamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Thiyagarajan, S., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 13(23), 3359-3371.
-
CPAChem. (n.d.). 2,5-Dimethylhexane CAS:592-13-2 EC:209-745-8. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]
- Gunanathan, C., & Milstein, D. (2011). Synthesis of polyamides from diols and diamines with liberation of H2.
- Lee, S., et al. (2021). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 26(11), 3326.
-
Restek. (n.d.). 2,5-Dimethylhexane. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Hexanediol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 2,5-dimethylhexane-2,5-dihydroperoxide with retention.... Retrieved from [Link]
- Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction.
-
SpectraBase. (n.d.). 2,5-Dimethylheptane. Retrieved from [Link]
- Muchtaridi, M., Megawati, K., & Saputri, F. A. (2019). VALIDATION OF ANALYTICAL METHOD OF 2,5-HEXANEDIONE ON URINE BY GAS CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research, 10(5), 2345-2351.
-
Wikipedia. (n.d.). 2,5-Dimethylhexane. Retrieved from [Link]
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- 5. 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins (Journal Article) | OSTI.GOV [osti.gov]
- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermochemical Properties of 2,5-Dimethylhexane-2,5-diamine
Abstract
This technical guide provides a comprehensive framework for determining the core thermochemical properties of 2,5-Dimethylhexane-2,5-diamine, a compound of interest for researchers, scientists, and drug development professionals. Recognizing the current scarcity of publicly available experimental data for this molecule, this document serves as a procedural whitepaper, detailing robust computational and experimental methodologies for establishing its standard enthalpy of formation (ΔfH°), isobaric heat capacity (Cp), and standard molar entropy (S°). By presenting validated, step-by-step protocols, this guide empowers research teams to generate high-quality, reliable thermochemical data, essential for applications ranging from reaction modeling and process safety to understanding molecular stability and intermolecular interactions.
Introduction: The Need for a Thermochemical Profile
2,5-Dimethylhexane-2,5-diamine (C₈H₂₀N₂) is a structurally interesting aliphatic diamine with potential applications as a building block in polymer chemistry, as a curing agent for epoxy resins, and as a scaffold in the synthesis of novel pharmaceutical compounds.[1] A thorough understanding of its thermodynamic behavior is a prerequisite for its effective and safe utilization in any chemical process.
Thermochemical properties are fundamental to chemical science and engineering. They govern the energy changes in chemical reactions, the stability of molecules, and the equilibrium position of reactive systems. Specifically:
-
Standard Enthalpy of Formation (ΔfH°) : Dictates the energy required to form the compound from its constituent elements, providing a baseline for calculating the heat of reaction for any process involving the molecule.[2][3]
-
Heat Capacity (Cp) : Measures the ability of the compound to store thermal energy and is critical for heat transfer calculations, reactor design, and thermal safety assessments.[4]
-
Standard Molar Entropy (S°) : Quantifies the degree of molecular disorder and is a key component in calculating the Gibbs free energy change, which determines the spontaneity of a reaction.[5]
Currently, a comprehensive, experimentally validated set of these properties for 2,5-Dimethylhexane-2,5-diamine is not available in prominent databases such as the NIST Chemistry WebBook.[6] This guide bridges that gap by providing a detailed roadmap for both the in silico prediction and experimental determination of these vital parameters.
Foundational Thermochemical Concepts
For consistency and comparability, thermochemical properties are reported under standard state conditions. The standard state, denoted by the superscript "°" or "⦵", is a set of reference conditions defined by IUPAC as a pressure of 1 bar (100 kPa) and a specified temperature, typically 298.15 K (25 °C).[7]
-
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable form (reference state) under standard conditions.[2][8] By definition, the ΔfH° of an element in its reference state is zero.[7]
-
Isobaric Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at a constant pressure. It is an extensive property that varies with temperature.
-
Standard Molar Entropy (S°) : The entropy content of one mole of a substance under standard state conditions. It is a measure of the possible arrangements of molecules and their energy states.
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry offers a powerful and predictive alternative for generating high-fidelity thermochemical data.[9][10] Modern quantum chemical methods can achieve "chemical accuracy" (typically within 1-2 kcal/mol or ~4-8 kJ/mol for enthalpies), which is often sufficient for many research and development applications.[11]
Recommended Computational Methodologies
For a balance of accuracy and computational cost, we recommend a two-pronged approach:
-
Gas-Phase Enthalpy of Formation (ΔfH°) : High-accuracy composite methods such as Gaussian-4 (G4) theory are the gold standard for calculating enthalpies of formation.[12][13] These methods approximate a high-level calculation through a series of lower-level calculations and empirical corrections, yielding results that are often comparable to experimental values.[12]
-
Heat Capacity (Cp) and Entropy (S°) : Density Functional Theory (DFT) provides an excellent balance of cost and accuracy for calculating vibrational frequencies, from which Cp and S° can be derived using statistical mechanics.[5][14] The B3LYP functional with a 6-31G(d,p) or larger basis set is a well-established and reliable choice for organic molecules.[5]
Detailed Computational Workflow
The following protocol outlines the steps to be performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Geometry Optimization
-
Construct the 3D structure of 2,5-Dimethylhexane-2,5-diamine.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on the correct molecular structure.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Step 2: Vibrational Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Purpose 2 (Thermochemistry): The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), and the thermal contributions to enthalpy, heat capacity, and entropy.
Step 3: High-Accuracy Single-Point Energy Calculation
-
Using the optimized geometry from Step 1, perform a single-point energy calculation using G4 theory. This provides a highly accurate electronic energy (E₀).
Step 4: Calculation of Thermochemical Properties
-
Enthalpy of Formation (ΔfH°) : The gas-phase enthalpy of formation is calculated using the atomization method. The G4 calculated enthalpy of atomization (ΣΔfH°(atoms)) is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, N).
ΔfH°(C₈H₂₀N₂, g, 298.15 K) = E₀(G4) + ZPVE - ΣE₀(atoms) + [H₂₉₈(molecule) - H₀(molecule)] - Σ[H₂₉₈(atom) - H₀(atom)]
Alternatively, and often with better error cancellation, an isodesmic reaction scheme can be employed.[12][15] This involves constructing a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction (ΔrH°) is calculated computationally, and combined with known experimental ΔfH° values for the other species in the reaction to determine the ΔfH° of the target molecule.
Caption: Experimental workflow for Bomb Calorimetry.
Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable liquids and solids. [16][17]The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature. [18] Experimental Protocol: DSC for Liquid Heat Capacity
-
Calibration: Perform temperature and heat flow calibrations on the DSC instrument according to standard procedures (e.g., using indium).
-
Method (Three-Step Measurement):
-
Run 1 (Baseline): Place an empty, hermetically sealed sample pan in the sample position and an identical empty pan in the reference position. Run the desired temperature program (e.g., heating from 273.15 K to 373.15 K at 10-20 K/min). This establishes the baseline heat flow.
-
Run 2 (Standard): Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire, α-Al₂O₃) in the same sample pan. Run the identical temperature program.
-
Run 3 (Sample): Place a known mass of 2,5-Dimethylhexane-2,5-diamine in the same sample pan, hermetically sealed to prevent evaporation. [1]Run the identical temperature program.
-
-
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation, which compares the heat flow signals (DSC) and masses (m) of the sample, standard, and baseline (empty pan):
Cp,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (m_standard / m_sample) * Cp,standard
Caption: Experimental workflow for DSC Heat Capacity measurement.
Summary of Experimentally Determined Properties
The following table should be populated with the results from the experimental workflows described above.
| Property | Symbol | Measured Value (Liquid Phase) | Units |
| Standard Enthalpy of Formation (298.15 K) | ΔfH° | [Measured Value] | kJ/mol |
| Standard Molar Heat Capacity (298.15 K) | Cp° | [Measured Value] | J/(mol·K) |
Data Application and Significance
The thermochemical data generated through the protocols in this guide are invaluable for:
-
Chemical Process Design: Accurate enthalpy data allows for the calculation of heat duties for reactors, heat exchangers, and other process equipment.
-
Reaction Hazard Analysis: Understanding the heat of reaction is crucial for preventing thermal runaway events and ensuring process safety.
-
Computational Model Validation: Experimental data provides a critical benchmark for validating and refining computational models, enhancing their predictive accuracy for other related compounds.
-
Drug Development: Thermodynamic properties influence solubility, stability, and binding affinity, making this data useful in the early stages of drug design and formulation.
Conclusion
While experimental thermochemical data for 2,5-Dimethylhexane-2,5-diamine is not yet cataloged in the public domain, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By combining high-accuracy computational methods like G4 theory with established experimental techniques such as oxygen bomb calorimetry and differential scanning calorimetry, researchers can generate a complete and reliable thermochemical profile for this compound. This integrated approach ensures both predictive insight and empirical validation, paving the way for the confident application of 2,5-Dimethylhexane-2,5-diamine in advanced scientific and industrial endeavors.
References
-
National Institute of Standards and Technology. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard state. Retrieved from [Link]
-
ChemTalk. (n.d.). Standard State. Retrieved from [Link]
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Harnessing Steric Crowding: A Technical Guide to the Research Applications of Sterically Hindered Diamines
Abstract
Sterically hindered diamines, a class of molecules characterized by bulky substituents proximal to their nitrogen centers, are emerging as pivotal tools across a spectrum of scientific disciplines. Their unique structural attributes engender a finely tuned reactivity profile, deviating significantly from their unhindered counterparts. This technical guide provides an in-depth exploration of the contemporary and potential research applications of these fascinating molecules. We will delve into the core principles governing their utility in asymmetric catalysis, polymer science, advanced materials, and medicinal chemistry. Through a synthesis of mechanistic insights, field-proven protocols, and data-driven examples, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate with sterically hindered diamines.
The Uniqueness of Steric Encumbrance in Diamines
The defining feature of a sterically hindered diamine is the presence of bulky alkyl or aryl groups that partially shield the lone pairs of electrons on the nitrogen atoms. This steric congestion has profound implications for their chemical behavior:
-
Modulated Nucleophilicity and Basicity: The bulky groups impede the approach of electrophiles, thereby reducing the nucleophilicity of the amine. This effect allows for greater control in reactions where over-reactivity of a primary or secondary amine is a concern.
-
Controlled Reactivity: The steric hindrance slows down reaction kinetics. This is particularly advantageous in polymerization processes, where a longer pot life and better control over the curing process are desirable.[1][2]
-
Enforced Stereochemistry: In chiral diamines, the steric bulk is instrumental in creating a well-defined chiral pocket around a metal center in catalytic applications. This is crucial for achieving high levels of enantioselectivity in asymmetric synthesis.[3][4]
-
Frustrated Lewis Pairs (FLPs): When combined with a sterically hindered Lewis acid, these diamines can form "frustrated Lewis pairs." Unable to form a classical adduct due to steric clashing, the unquenched Lewis acid and base sites can cooperatively activate small molecules like H₂ and CO₂.[5][6][7]
Applications in Asymmetric Catalysis
The precise three-dimensional architecture of chiral sterically hindered diamines makes them exceptional ligands for a variety of metal-catalyzed asymmetric transformations.
Ligands for Enantioselective Synthesis
Chiral diamines are foundational to many asymmetric catalytic systems. The steric bulk on the diamine ligand plays a critical role in dictating the facial selectivity of substrate approach to the catalytic center.
A notable application is in the asymmetric addition of organometallic reagents to imines. For instance, the use of a chiral N-H diamine ligand in the addition of arylboronic acids to N-sulfonyl ketimines has been shown to yield corresponding sulfonamides with high enantiomeric ratios (e.g., 96:4 er).[3] In contrast, less sterically hindered or conformationally flexible ligands often result in diminished enantioselectivity.[3][4]
Experimental Protocol: Asymmetric Arylation of an N-Sulfonyl Ketimine
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral sterically hindered diamine ligand (e.g., 1.2 mol%) and a suitable metal precursor (e.g., a palladium salt, 1.0 mol%) are stirred in an anhydrous solvent (e.g., toluene) at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To a separate oven-dried Schlenk flask are added the N-sulfonyl ketimine substrate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Reaction Execution: The pre-formed catalyst solution is transferred to the Schlenk flask containing the reagents. The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and stirred for a designated time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC).
Frustrated Lewis Pair Chemistry
The concept of Frustrated Lewis Pairs (FLPs) represents a paradigm shift in catalysis, enabling metal-free activation of small molecules.[6][8] Sterically hindered diamines serve as the Lewis base component in many FLP systems. The steric bulk prevents the quenching of the Lewis acid and base, allowing them to act in a concerted manner on a substrate. A classic example is the heterolytic cleavage of dihydrogen (H₂).[7]
This activation of H₂ has been harnessed for metal-free hydrogenations of a variety of substrates, including imines, nitriles, and aziridines.[7] The steric and electronic properties of both the diamine and the Lewis acid can be tuned to control the reactivity and selectivity of the hydrogenation.
Applications in Polymer Science
In polymer chemistry, the controlled reactivity of sterically hindered diamines is a significant asset, particularly in the production of high-performance polymers like polyurethanes, polyureas, and epoxies.
Curing Agents for Epoxy Resins
Epoxy resins are a versatile class of thermosetting polymers that require a curing agent (hardener) to form a cross-linked network. Amine-based curing agents are common, but their high reactivity can lead to a short pot life and difficulty in processing.[9] Sterically hindered aromatic diamines offer a solution by significantly slowing down the curing reaction.[2][10] This slower cure profile allows for better handling, improved aesthetics of the final product, and the ability to produce larger and more complex parts.[1][2] Accelerators, such as boron trifluoride, can be employed to increase the reactivity when a faster cure is desired after the initial processing window.[11]
| Curing Agent Type | Reactivity with Epoxy | Pot Life | Processing Window |
| Aliphatic Diamine | Very High | Short | Narrow |
| Aromatic Diamine | High | Moderate | Moderate |
| Sterically Hindered Aromatic Diamine | Moderate to Low | Long | Wide |
Table 1: Comparison of Reactivity Profiles for Different Diamine Curing Agents.
Monomers for High-Performance Polyimides
Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[12] The incorporation of sterically hindered diamines, such as those based on Tröger's base, into the polyimide backbone can lead to polymers with intrinsic microporosity.[13] This is because the bulky and contorted shape of the diamine monomer disrupts efficient chain packing, creating free volume within the polymer matrix. These "Polymers of Intrinsic Microporosity" (PIM-PIs) have high surface areas and are being actively researched for applications in gas separation and membrane technology.[13]
Applications in Materials Science
The ability of diamines to coordinate to metal ions makes them excellent candidates for modifying the properties of inorganic and hybrid materials.
Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials with exceptionally high surface areas. Their tunable nature makes them promising for applications such as gas storage and separation. Diamine-appended MOFs have shown remarkable efficacy in CO₂ capture.[14][15] The amine groups provide strong binding sites for the acidic CO₂ molecules. The diamines can be grafted onto the open metal sites within the MOF structure.[16]
The mechanism of CO₂ capture in these materials is often cooperative, involving the formation of ammonium carbamate chains along the pores of the MOF.[16][17] This cooperative binding leads to a sharp uptake of CO₂ at a specific pressure, which is highly desirable for efficient capture from gas streams. The choice of diamine, including its steric properties, can influence the binding strength and the pressure at which CO₂ is captured and released.[15]
Applications in Medicinal Chemistry
In drug discovery, the three-dimensional shape of a molecule is paramount for its interaction with biological targets. Sterically hindered and conformationally restricted diamines are valuable scaffolds for the design of novel therapeutic agents.[18][19]
Conformationally Restricted Scaffolds
By incorporating a diamine into a rigid or semi-rigid cyclic system, the relative orientation of the two nitrogen atoms becomes fixed. This pre-organization reduces the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity and selectivity.[19] These conformationally restricted diamines serve as platforms to which various functional groups can be appended, allowing for the exploration of chemical space in a spatially defined manner.[19] Many commercially available drugs and clinical candidates contain fragments derived from such scaffolds.[19]
The synthesis of libraries of spirocyclic diamines, for example, provides access to a wide range of three-dimensional shapes for screening against various biological targets.[20] The steric hindrance inherent in these structures can also impart metabolic stability by shielding susceptible sites from enzymatic degradation.
Future Outlook
The research applications of sterically hindered diamines are continually expanding. Emerging areas of interest include their use in:
-
Deaminative Functionalization: Catalytic methods for converting sterically hindered primary amines into other functional groups are being developed, opening new avenues for late-stage modification of complex molecules.[21][22]
-
Novel Polymer Architectures: The controlled reactivity of hindered diamines is being exploited to create novel polymer topologies with unique material properties.
-
Advanced Catalytic Systems: The design of increasingly sophisticated chiral diamine ligands and FLP systems promises to unlock new catalytic transformations with unprecedented levels of control and efficiency.
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Discovery and historical context of aliphatic diamines
An In-depth Technical Guide to the Discovery and Historical Context of Aliphatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of aliphatic diamines. Eschewing a conventional chronological narrative, this guide is structured to provide a deep, technically-grounded understanding of the pivotal moments, key scientific minds, and evolving synthetic strategies that brought this critical class of molecules to the forefront of chemical innovation. We will delve into the foundational discoveries of naturally occurring diamines, the groundbreaking synthetic methodologies that enabled their production on a larger scale, and the paradigm-shifting application in polymer chemistry that solidified their importance in the annals of science and industry. This guide is intended for researchers, scientists, and professionals in drug development who seek not only to understand what aliphatic diamines are, but also the scientific journey that has shaped their role in modern chemistry.
The Dawn of Discovery: From Putrefaction to the First Syntheses
The story of aliphatic diamines begins not in the pristine environment of a laboratory, but in the observation of decomposition. The foul odors emanating from decaying organic matter led to the isolation and identification of the first aliphatic diamines, aptly named putrescine (butane-1,4-diamine) and cadaverine (pentane-1,5-diamine)[1][2]. These naturally occurring diamines are the products of the decarboxylation of the amino acids ornithine and lysine, respectively.
While their initial discovery was associated with unpleasantness, the identification of these simple, linear diamines sparked interest in their chemical nature and potential for synthesis. This curiosity laid the groundwork for the development of synthetic methods that would eventually lead to the creation of novel diamines with tailored properties.
The Curtius Rearrangement: A Gateway to Primary Amines
A pivotal moment in the history of amine synthesis, and by extension, diamine synthesis, was the discovery of the Curtius rearrangement by Theodor Curtius in 1885[3][4]. This reaction provided a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom[3][4]. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate, with the subsequent loss of nitrogen gas. The isocyanate can then be hydrolyzed to yield the primary amine[3][4].
The significance of the Curtius rearrangement lies in its broad applicability to a wide range of carboxylic acids, including those with aliphatic chains. This opened the door to the systematic synthesis of α,ω-diamines from dicarboxylic acids.
Mechanism of the Curtius Rearrangement
The mechanism of the Curtius rearrangement is a concerted process, avoiding the formation of a free nitrene intermediate. The migration of the R-group occurs simultaneously with the expulsion of nitrogen gas[4].
Caption: The concerted mechanism of the Curtius rearrangement.
Representative Protocol: Synthesis of a Diamine via Curtius Rearrangement
The following is a representative, generalized protocol for the synthesis of a diamine from a dicarboxylic acid, based on the principles of the Curtius rearrangement.
Step 1: Formation of the Diacyl Chloride A dicarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude diacyl chloride.
Step 2: Formation of the Diacyl Azide The diacyl chloride, dissolved in a dry, inert solvent such as acetone, is cooled in an ice bath. A solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction mixture is stirred for several hours at low temperature, after which the diacyl azide is extracted with a suitable organic solvent.
Step 3: Curtius Rearrangement and Hydrolysis The solution of the diacyl azide is heated, leading to the rearrangement to the diisocyanate with the evolution of nitrogen gas. The resulting diisocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid and heating, followed by neutralization with a base to liberate the free diamine.
The Dawn of Polymer Science: Aliphatic Diamines Take Center Stage
The true historical significance of aliphatic diamines was cemented by the pioneering work of Wallace Carothers at DuPont in the 1930s[5][6]. Building upon the foundational macromolecular theory proposed by Hermann Staudinger, which posited that polymers were long-chain molecules and not colloidal aggregates, Carothers embarked on a systematic investigation of polymerization reactions[7].
His work culminated in the invention of Nylon 6,6, the first truly synthetic fiber, on February 28, 1935[8]. This revolutionary material was created through the polycondensation of two six-carbon monomers: adipic acid and hexamethylenediamine[9].
The First Synthesis of Hexamethylenediamine
The crucial diamine monomer, hexamethylenediamine, was first synthesized in 1900 by Theodor Curtius and Hans Clemm through the hydrogenation of adiponitrile[10]. This synthesis, though not initially intended for polymer production, became the cornerstone of the nascent nylon industry.
The Polycondensation Reaction: The Birth of Nylon 6,6
The synthesis of Nylon 6,6 involves a step-growth polymerization where the amine groups of hexamethylenediamine react with the carboxylic acid groups of adipic acid to form amide linkages, with the elimination of water.
Caption: The polycondensation of hexamethylenediamine and adipic acid to form Nylon 6,6.
Evolution of Synthetic Methodologies for Aliphatic Diamines
The burgeoning demand for aliphatic diamines, driven by the success of nylon and the emergence of other polymers like polyurethanes, spurred the development of more efficient and economically viable synthetic routes.
Hydrogenation of Dinitriles
The original synthesis of hexamethylenediamine by the hydrogenation of adiponitrile remains a key industrial process[10]. Early methods utilized catalysts like Raney nickel or cobalt and often required high pressures and temperatures. Over time, significant research has focused on improving catalyst efficiency and selectivity to minimize the formation of byproducts.
Reductive Amination of Dials and Diols
Another important route to aliphatic diamines is the reductive amination of dicarboxylic acids, their esters, or the corresponding diols. This typically involves reaction with ammonia in the presence of a reducing agent and a catalyst.
The Gabriel and Hofmann Syntheses
While not as common for industrial-scale production of simple aliphatic diamines, the Gabriel and Hofmann syntheses are important methods in organic chemistry for the preparation of primary amines.
-
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with a dihaloalkane, followed by hydrolysis to release the primary diamine. It is particularly useful for avoiding the formation of secondary and tertiary amine byproducts.
-
Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts an amide into a primary amine with one fewer carbon atom. For diamine synthesis, this would involve a bis-amide as the starting material.
Comparative Overview of Synthetic Routes
| Synthesis Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Hydrogenation of Dinitriles | Dinitrile, Hydrogen | Catalytic reduction | High yield, suitable for industrial scale | Requires high pressure and temperature, catalyst sensitivity |
| Reductive Amination | Dicarboxylic acid/Diol, Ammonia, Reducing agent | One-pot conversion | Versatile starting materials | Can produce mixtures of primary, secondary, and tertiary amines |
| Curtius Rearrangement | Dicarboxylic acid | Acyl azide intermediate | High purity of primary amine, broad scope | Use of potentially explosive azides |
| Gabriel Synthesis | Dihaloalkane, Potassium phthalimide | Phthalimide protecting group | Exclusively primary amines | Stoichiometric use of reagents, harsh hydrolysis conditions |
| Hofmann Rearrangement | Bis-amide | Halogen and base | Forms primary amines | Loss of two carbon atoms, use of stoichiometric halogen |
Physicochemical Properties of Key Aliphatic Diamines
The utility of aliphatic diamines is intrinsically linked to their physical and chemical properties. The following table summarizes key properties of some historically and industrially significant aliphatic diamines.
| Diamine | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 8.5 | 116-117 |
| Putrescine | C₄H₁₂N₂ | 88.15 | 27.5 | 158-160 |
| Cadaverine | C₅H₁₄N₂ | 102.18 | 9 | 178-180 |
| Hexamethylenediamine | C₆H₁₆N₂ | 116.21 | 42 | 204-205 |
Data sourced from PubChem[1][2][11]
Historical Timeline of Key Developments
Caption: A timeline of major milestones in the discovery and application of aliphatic diamines.
Conclusion: A Legacy of Innovation
The journey of aliphatic diamines from the products of putrefaction to the building blocks of modern materials is a testament to the power of scientific curiosity and the relentless pursuit of innovation. The initial discoveries by pioneering chemists like Theodor Curtius laid the theoretical and practical groundwork for their synthesis. This was followed by the visionary work of Wallace Carothers, who, guided by the macromolecular theory of Hermann Staudinger, transformed these simple molecules into a revolutionary new class of materials. The subsequent evolution of synthetic methodologies has further solidified the importance of aliphatic diamines in the chemical industry. For researchers and scientists today, understanding this rich historical and technical context provides a deeper appreciation for the foundational role of aliphatic diamines and inspires continued exploration of their potential in new and exciting applications.
References
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Curtius, T. (1885). Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [Link]
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Bartalini, G., & Giuggioli, M. (1974). U.S. Patent No. 3,821,305. Washington, DC: U.S. Patent and Trademark Office. [Link].
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Intratec. (n.d.). Hexamethylenediamine Production from Adiponitrile. Retrieved from [Link].
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An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine. (2017). Retrieved from [Link].
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Methodological & Application
Topic: 2,5-Dimethylhexane-2,5-diamine as a Curing Agent for Epoxy Resins
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword
The selection of a curing agent is a critical decision in the formulation of epoxy systems, directly influencing reaction kinetics, processability, and the final thermomechanical properties of the thermoset material. This document provides a detailed technical guide on the use of 2,5-Dimethylhexane-2,5-diamine, a sterically hindered aliphatic diamine, for curing epoxy resins. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering the researcher to not only replicate the protocol but also to intelligently adapt it for novel applications.
Introduction: Rationale for Selecting 2,5-Dimethylhexane-2,5-diamine
Epoxy resins, most commonly based on the diglycidyl ether of bisphenol A (DGEBA), are prepolymers that require a reactive co-reactant, or curing agent, to transform into a rigid, three-dimensional cross-linked network.[1][2] The properties of this final network are inextricably linked to the chemical structure of the chosen curing agent.[3]
Amine-based curing agents are a cornerstone of epoxy chemistry, reacting via a nucleophilic addition mechanism where the active hydrogens on the amine attack the electrophilic carbon of the epoxide ring.[1][4] Amines are broadly classified by their hydrocarbon structure: aliphatic, cycloaliphatic, and aromatic.[1] While aromatic amines generally yield materials with higher thermal resistance, they often require elevated temperatures to cure.[1][5] Aliphatic amines, in contrast, can cure rapidly at ambient temperatures but may have limitations in thermal performance.[1][6]
2,5-Dimethylhexane-2,5-diamine (DMHDA) occupies a unique position within this landscape. As a primary aliphatic diamine, it offers the potential for ambient or low-temperature cure. However, its molecular structure is distinguished by significant steric hindrance, with methyl groups on the tertiary carbons alpha to the amine functionalities. This steric shielding modulates the reactivity of the amine groups, which can be highly advantageous. A study has highlighted its desirable characteristics, including the formation of a stable B-stage resin at room temperature, low viscosity, and a long gel time (21 hours for a 30g mass), making it suitable for processes like wet-filament winding.[7]
This guide will provide the foundational principles and a detailed protocol for utilizing this promising, yet specialized, curing agent.
Foundational Principles: Stoichiometry and Reactivity
The performance of a cured epoxy is maximized when the reactive groups of the resin and the curing agent are present in the correct stoichiometric ratio.[8] The goal is typically to provide one active amine hydrogen for every epoxy group to ensure the highest degree of cross-linking.[4][8]
Key Parameters:
-
Epoxide Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxide groups. This value is provided by the resin manufacturer (a typical value for liquid DGEBA is ~188 g/eq).
-
Amine Hydrogen Equivalent Weight (AHEW): The molecular weight of the amine curing agent divided by the number of active amine hydrogens per molecule.
Calculation for 2,5-Dimethylhexane-2,5-diamine:
-
Structure: It is a diamine with two primary amine (-NH₂) groups. Each primary amine has two active hydrogens.
-
Total Active Hydrogens: 2 amine groups × 2 active hydrogens/group = 4
-
AHEW Calculation: AHEW = (Molecular Weight) / (Number of Active Hydrogens) AHEW = 144.26 g/mol / 4 eq/mol = 36.07 g/eq
Calculating the Mix Ratio:
The amount of curing agent required, expressed as parts per hundred parts of resin (phr), is calculated as follows:[11][12]
phr = (AHEW / EEW) × 100
This calculation is the cornerstone of formulating a successful epoxy system. Deviating from this stoichiometric ratio ("off-ratio" formulating) can be done to intentionally alter properties, but it may compromise other characteristics like chemical resistance or thermal stability.[8]
Protocol: Curing DGEBA Epoxy Resin with 2,5-Dimethylhexane-2,5-diamine
This protocol provides a step-by-step methodology for laboratory-scale preparation of cured epoxy specimens.
Critical Safety Precautions
-
Consult Safety Data Sheets (SDS): Before beginning work, obtain and thoroughly review the SDS for both the epoxy resin and 2,5-Dimethylhexane-2,5-diamine. While the SDS for a related compound, 2,5-Dimethylhexane-2,5-diol, lists skin and serious eye irritation as hazards, the specific diamine must be assessed from its own SDS.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat at all times.[15][16]
-
Ventilation: All weighing, mixing, and curing should be performed in a well-ventilated chemical fume hood.[16]
Materials & Equipment
-
Epoxy Resin: Standard liquid DGEBA resin (e.g., EEW = 188 g/eq).
-
Curing Agent: 2,5-Dimethylhexane-2,5-diamine (AHEW = 36.07 g/eq).
-
Digital analytical balance (± 0.01 g).
-
Disposable plastic or paper mixing cups.
-
Wooden tongue depressors or mechanical stirrer.
-
Vacuum desiccator with pump (for degassing).
-
Programmable laboratory oven.
-
Specimen molds (e.g., silicone rubber or polished metal).
Experimental Workflow Diagram
Caption: Simplified reaction cascade of epoxy curing with a primary diamine.
References
- BenchChem. (n.d.). A Comparative Guide to the Mechanical Properties of Epoxy Resins Cured with Aliphatic vs. Aromatic Diamines.
- Montserrat, S., et al. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic amines. Journal of Applied Polymer Science.
-
Rinde, J. A., et al. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. OSTI.GOV. Retrieved from [Link]
- INVISTA. (n.d.). Epoxy Curatives - Dytek.
- Hexion. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. SpecialChem.
- Three Bond. (1990). Curing Agents for Epoxy Resin.
- SpecialChem. (n.d.). Select Curing Agents for Coating Formulations.
- Epochemie. (n.d.). ALIPHATIC AMINES - Epoxy Curing Agents.
- Evonik. (n.d.). Epoxy Curing Agents.
- Ellis, B. (Ed.). (n.d.). Thermoset Resin Stoichiometry Calculations. The Royal Society of Chemistry.
- Sika. (n.d.). Effects of Epoxy Resin and Hardener Type on Durability and Mechanical Properties of Epoxy Mix.
-
Garcia, F. G., et al. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. ResearchGate. Retrieved from [Link]
-
Dusek, K., et al. (n.d.). Curing of epoxy systems at sub-glass transition temperature. ResearchGate. Retrieved from [Link]
- Evonik. (n.d.). Epoxy Curing Agents – Product Guide EMEA.
- Fisher Scientific. (2011). Safety Data Sheet for 2,5-Hexanediol, 2,5-dimethyl-.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2,5-Dimethylhexane.
-
Abate, L., et al. (n.d.). Study of the Curing Process of DGEBA Epoxy Resin Through Structural Investigation. ResearchGate. Retrieved from [Link]
-
Kamon, T., & Furukawa, H. (n.d.). Curing mechanisms and mechanical properties of cured epoxy resins. ResearchGate. Retrieved from [Link]
-
Hanim, M. A. A., et al. (n.d.). Glass transition temperature, Tg of amine cured unmodified epoxy.... ResearchGate. Retrieved from [Link]
-
Serra, A., et al. (n.d.). Enhancement in the Glass Transition Temperature in Latent Thiol-Epoxy Click Cured Thermosets. MDPI. Retrieved from [Link]
-
Rosu, D., et al. (2023). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. MDPI. Retrieved from [Link]
- Epoxy Technology. (n.d.). Tg – Glass Transition Temperature for Epoxies.
-
Dusek, K., & Spacek, P. (n.d.). Curing of epoxy resins with amines. ResearchGate. Retrieved from [Link]
- Alfa Chemistry. (n.d.). CAS 23578-35-0 2,5-Dimethylhexane-2,5-diamine.
-
PubChem. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. Retrieved from [Link]
-
Hager, M., et al. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Figovsky, O., et al. (n.d.). Acceleration of epoxy resin curing by using a combination of aliphatic and aromatic amines. SpringerLink. Retrieved from [Link]
- Apollo Scientific. (2023). Safety Data Sheet for 2,5-Dimethylhexane-2,5-diol.
-
Pascual-Cosp, J., et al. (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. National Institutes of Health. Retrieved from [Link]
- SynQuest Labs. (n.d.). Safety Data Sheet for 2,5-Dimethylhexane-2,5-diol.
-
Scribd. (n.d.). AHEW and EEW Calculation for Epoxy. Retrieved from [Link]
-
Taylor, A. C., et al. (2022). The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. White Rose Research Online. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,5-dimethylhexane-2,5-diamine. Retrieved from [Link]
-
Huntsman. (2012). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. PCI Magazine. Retrieved from [Link]
- Evonik. (n.d.). Epoxy Curing Agents Product Guide.
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Application Note: Synthesis and Characterization of Sterically Hindered Schiff Base Ligands Derived from 2,5-Dimethylhexane-2,5-diamine
Introduction: Navigating the Challenges of Steric Hindrance in Schiff Base Synthesis
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in the architecture of coordination chemistry and medicinal drug design.[1] Their facile synthesis, typically through the condensation of a primary amine and an aldehyde or ketone, allows for a high degree of modularity in ligand design.[2] This adaptability has led to their widespread application in areas ranging from catalysis and materials science to the development of novel therapeutic agents with antibacterial, antifungal, and anticancer properties.[1] The biological activity of these compounds is often enhanced upon chelation with metal ions.[1]
This application note provides a detailed protocol and scientific rationale for the synthesis of Schiff base ligands using a less conventional building block: 2,5-Dimethylhexane-2,5-diamine. The core challenge in utilizing this diamine lies in its significant steric hindrance. The amine functionalities are located on tertiary carbon atoms, which profoundly impacts their nucleophilicity and the overall reaction kinetics of imine formation. Standard condensation reactions that proceed readily with linear or less hindered diamines often require significant optimization for this substrate.
Herein, we will explore the critical parameters for the successful synthesis of Schiff base ligands from 2,5-Dimethylhexane-2,5-diamine, with a focus on overcoming the steric barriers. We will delve into the causality behind experimental choices, from solvent selection to the strategic use of catalysts, providing a robust, self-validating protocol for researchers in the field.
Reaction Mechanism and Steric Considerations
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate.[1] The initial nucleophilic attack of the amine on the carbonyl carbon is often the rate-determining step.
Caption: General reaction mechanism for Schiff base formation.
With 2,5-Dimethylhexane-2,5-diamine, the bulky methyl groups surrounding the amine nitrogen atoms create a sterically crowded environment. This congestion can impede the approach of the amine to the carbonyl carbon, slowing down the formation of the carbinolamine intermediate. Furthermore, severe steric strain in the transition state can even lead to alternative reaction pathways or decomposition, particularly under harsh acidic conditions. Therefore, careful control of reaction parameters is paramount.
Experimental Protocols
The following protocols are designed to address the challenges associated with the steric hindrance of 2,5-Dimethylhexane-2,5-diamine. Two primary methodologies are presented: a thermal condensation method and a mild acid-catalyzed approach.
Protocol 1: Thermal Condensation in a High-Boiling Point Solvent
This method eschews strong acid catalysis in favor of elevated temperatures to provide the necessary activation energy. The use of a high-boiling point solvent that is also an effective dehydrating agent is key to driving the reaction towards the product.
Materials:
-
2,5-Dimethylhexane-2,5-diamine
-
Salicylaldehyde (or other desired aldehyde/ketone)
-
Toluene (anhydrous)
-
Round-bottom flask with Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2,5-Dimethylhexane-2,5-diamine (10 mmol) in 50 mL of anhydrous toluene.
-
Aldehyde Addition: To the stirred solution, add salicylaldehyde (20 mmol, for a 1:2 diamine to aldehyde molar ratio) dropwise at room temperature. The dropwise addition helps to control any initial exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C for toluene). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Reflux for 12-24 hours. The extended reaction time is necessary to overcome the steric hindrance.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.
-
Workup: After the reaction is complete (as indicated by TLC or the cessation of water collection), allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. The choice of recrystallization solvent will depend on the specific Schiff base synthesized.
Causality of Experimental Choices:
-
Toluene as Solvent: Toluene serves a dual purpose. Its high boiling point allows the reaction to be conducted at a temperature sufficient to overcome the activation energy barrier imposed by steric hindrance. Secondly, it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which is crucial for driving the reversible reaction to completion.[3]
-
Absence of Strong Acid Catalyst: Strong acids can lead to unwanted side reactions, including the potential for elimination reactions involving the tertiary carbon centers of the diamine.[4] Thermal energy provides a cleaner alternative for promoting the reaction.
Protocol 2: Mild Acid Catalysis at Moderate Temperatures
For aldehydes or ketones that may be sensitive to high temperatures, a mild acid catalyst can be employed to facilitate the reaction at a lower temperature.
Materials:
-
2,5-Dimethylhexane-2,5-diamine
-
Substituted Salicylaldehyde (e.g., 4-hydroxy or 4-methoxy)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Preparation: Dissolve 2,5-Dimethylhexane-2,5-diamine (10 mmol) in 40 mL of absolute ethanol in a round-bottom flask.
-
Aldehyde and Catalyst Addition: In a separate beaker, dissolve the desired aldehyde (20 mmol) in 20 mL of absolute ethanol. Add this solution to the diamine solution with stirring. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify by recrystallization.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the diamine and many aldehydes. Its lower boiling point compared to toluene makes it suitable for reactions with temperature-sensitive substrates.
-
Glacial Acetic Acid as Catalyst: A weak acid like acetic acid can effectively protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack of the sterically hindered amine, without being harsh enough to cause significant side reactions.[1]
| Parameter | Protocol 1: Thermal Condensation | Protocol 2: Mild Acid Catalysis |
| Solvent | Toluene (anhydrous) | Ethanol (absolute) |
| Catalyst | None (Thermal) | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux (~111 °C) | Reflux (~78 °C) |
| Reaction Time | 12-24 hours | 6-12 hours |
| Dehydration | Dean-Stark Trap | Driven by equilibrium |
| Suitable For | Thermally stable reactants | Temperature-sensitive reactants |
Characterization of the Synthesized Schiff Base Ligands
Thorough characterization is essential to confirm the successful synthesis of the target Schiff base ligand. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most indicative spectral feature is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. Concurrently, the disappearance of the C=O stretching band of the aldehyde/ketone (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides strong evidence of Schiff base formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group will give rise to a new signal for the -CH=N- proton, typically in the region of 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around 9.0-10.0 ppm) is also a key indicator.
-
¹³C NMR: A characteristic signal for the azomethine carbon will appear in the range of 160-170 ppm.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized Schiff base ligand.
-
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule. Schiff bases typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[6]
Caption: Workflow for the synthesis and characterization of Schiff base ligands.
Applications in Drug Development and Coordination Chemistry
Schiff base ligands derived from sterically hindered diamines like 2,5-Dimethylhexane-2,5-diamine are of particular interest for several reasons:
-
Modulation of Metal Complex Geometry: The bulky nature of the ligand can enforce specific coordination geometries around a metal center, which can be crucial for catalytic activity or the biological function of a metallodrug.[6]
-
Enhanced Stability: The steric bulk can protect the metal center from unwanted interactions with solvent molecules or other species, potentially leading to more stable and robust complexes.
-
Lipophilicity: The alkyl backbone of the diamine increases the lipophilicity of the resulting ligand and its metal complexes, which can be advantageous for bioavailability and cell membrane permeability in drug design.
These unique properties make such ligands promising candidates for the development of novel catalysts for asymmetric synthesis and as scaffolds for metallodrugs with tailored activities.
Conclusion
The synthesis of Schiff base ligands from the sterically hindered 2,5-Dimethylhexane-2,5-diamine presents a unique set of challenges that can be overcome with careful consideration of the reaction conditions. By employing either a thermal condensation in a high-boiling azeotroping solvent or a mild acid-catalyzed approach at moderate temperatures, researchers can successfully synthesize these valuable ligands. The protocols and scientific rationale provided in this application note offer a solid foundation for the exploration of this class of compounds and their potential applications in coordination chemistry and drug discovery.
References
-
Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. (2012). ERIC. [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (2017). Molecules. [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2018). Future Journal of Pharmaceutical Sciences. [Link]
-
Different Schiff Bases—Structure, Importance and Classification. (2021). Molecules. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. (2021). RSC Publishing. [Link]
-
Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. (n.d.). Notability. [Link]
-
REVIEW ON SCHIFF BASES. (n.d.). World Journal of Pharmaceutical Sciences. [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Thieme. [Link]
-
Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity. (2023). RSC Publishing. [Link]
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-
Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene... (n.d.). ResearchGate. [Link]
-
Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics. (2025). ResearchGate. [Link]
-
Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (2023). PMC. [Link]
-
Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2013). SciRP.org. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. [Link]
-
Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2021). MDPI. [Link]
-
Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. (2002). MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. (2024). PMC. [Link]
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Experimental protocols for polymerization with 2,5-Dimethylhexane-2,5-diamine
Application Notes for the Polymerization of 2,5-Dimethylhexane-2,5-diamine
A Technical Guide for the Synthesis of Novel Polyamides
Abstract
This guide provides detailed experimental protocols and scientific insights for the polymerization of 2,5-Dimethylhexane-2,5-diamine (DMHDA). As a unique aliphatic diamine, DMHDA presents both opportunities and challenges for the synthesis of novel polyamides due to the significant steric hindrance around its amine functional groups. This document explores the foundational principles of its polymerization, detailing two robust methods: Interfacial Polymerization and Low-Temperature Solution Polycondensation . The narrative explains the causality behind experimental choices, addressing the implications of the monomer's structure on reactivity and potential polymer properties. These protocols are designed to serve as a comprehensive starting point for researchers, scientists, and drug development professionals exploring new materials with tailored characteristics.
Scientific Principles & Strategic Considerations
Monomer Analysis: 2,5-Dimethylhexane-2,5-diamine (DMHDA)
2,5-Dimethylhexane-2,5-diamine (CAS 23578-35-0) is an aliphatic diamine characterized by a hexane backbone with two primary amine groups located at the 2 and 5 positions.[1][2][3] The most critical structural feature is the presence of two methyl groups on the same tertiary carbons as the amine functionalities (a gem-dimethyl configuration).
-
Steric Hindrance: This arrangement creates significant steric bulk around the nucleophilic amine groups. This hindrance is a key factor influencing its reactivity. Compared to linear aliphatic diamines like 1,6-hexanediamine, the approach of an electrophile (such as an acyl chloride) to the nitrogen atom is more restricted.[4][5] This can lead to slower reaction kinetics and may necessitate more carefully controlled or vigorous reaction conditions to achieve high molecular weight polymers.
-
Impact on Polymer Properties: The gem-dimethyl groups are expected to disrupt the chain packing and crystallinity that is characteristic of polyamides derived from linear monomers (e.g., Nylon 6,6). This disruption can lead to polymers with:
-
Increased Solubility: Reduced chain packing can enhance solubility in a wider range of organic solvents.[6]
-
Lower Crystallinity: The resulting polymers are likely to be more amorphous.
-
Modified Thermal Properties: A potentially lower melting temperature (Tm) but a distinct glass transition temperature (Tg).[7][8]
-
Co-Monomer Selection: The Diacyl Chloride
The properties of the final polyamide are determined by the combination of the diamine and a dicarboxylic acid derivative, typically a diacyl chloride for high reactivity. The choice of diacyl chloride is a primary tool for tuning the polymer's characteristics:
-
Aromatic Diacyl Chlorides (e.g., Terephthaloyl Chloride): Reacting DMHDA with terephthaloyl chloride will introduce rigid phenyl rings into the polymer backbone. This results in a semi-aromatic polyamide, which is expected to have higher thermal stability and mechanical strength compared to a fully aliphatic counterpart.
-
Aliphatic Diacyl Chlorides (e.g., Adipoyl Chloride or Sebacoyl Chloride): Using a flexible aliphatic diacyl chloride will produce a fully aliphatic polyamide. These polymers are expected to be more flexible, have lower glass transition temperatures, and exhibit properties more akin to specialty nylons.
Rationale for Selected Polymerization Methodologies
Two primary methods are presented, each offering distinct advantages for working with a sterically hindered monomer like DMHDA.
-
Interfacial Polymerization: This is a non-equilibrium polycondensation technique that occurs at the interface of two immiscible liquids.[9][10] Typically, the diamine is dissolved in an aqueous phase with a base, while the diacyl chloride is in an organic solvent.
-
Causality: The reaction is extremely fast and often diffusion-controlled, which can be advantageous for driving the reaction to completion even with less reactive monomers. The immediate removal of the polymer from the reaction zone (as it precipitates) helps to achieve high molecular weights. The inclusion of a base (e.g., NaOH) is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the diamine.[10]
-
-
Low-Temperature Solution Polycondensation: In this method, both monomers are dissolved in a single, dry, aprotic polar solvent.[11][12] The reaction is carried out at low to ambient temperatures.
-
Causality: This technique allows for precise stoichiometric control, which is crucial for achieving high molecular weights in step-growth polymerization. For hindered amines, which may react slowly, the solution method provides the extended reaction time necessary for the polymerization to proceed effectively. The use of solvents like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), often with a salt like lithium chloride (LiCl), helps to keep the growing polymer chains in solution, preventing premature precipitation and allowing for chain growth.[12]
-
Safety & Reagent Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dimethylhexane-2,5-diamine is not widely available. The following precautions are based on general handling procedures for aliphatic amines and the known hazards of diacyl chlorides and solvents.[13][14][15][16][17] Always consult the specific SDS for each chemical used and perform a thorough risk assessment before beginning any experiment.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times. All manipulations should be performed inside a certified chemical fume hood.[13]
-
Chemical Hazards:
-
Aliphatic Diamines: Assumed to be corrosive and may cause skin and eye irritation or burns. Avoid inhalation of vapors.[16]
-
Diacyl Chlorides (Terephthaloyl/Adipoyl Chloride): Highly reactive, corrosive, and lachrymatory. They react violently with water and moisture to release HCl gas. Handle with extreme care under an inert atmosphere (nitrogen or argon).
-
Solvents: Organic solvents like dichloromethane, DMAc, and NMP are hazardous. Dichloromethane is a suspected carcinogen. DMAc and NMP are reproductive toxins. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench unreacted diacyl chlorides carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.
Experimental Protocols
Protocol 1: Interfacial Polymerization of Poly(2,5-dimethylhexamethylene terephthalamide)
This protocol describes the synthesis of a semi-aromatic polyamide using terephthaloyl chloride as the co-monomer.
Caption: Workflow for Interfacial Polymerization of DMHDA.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,5-Dimethylhexane-2,5-diamine (DMHDA) | 144.26 | 1.44 g | 10 | Monomer (Aqueous) |
| Terephthaloyl Chloride | 203.02 | 2.03 g | 10 | Monomer (Organic) |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 | Acid Scavenger |
| Dichloromethane (DCM) | - | 100 mL | - | Organic Solvent |
| Deionized Water | - | 100 mL | - | Aqueous Solvent |
| High-speed mechanical stirrer or blender | - | 1 | - | Emulsification |
-
Prepare Aqueous Phase: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2,5-Dimethylhexane-2,5-diamine and 0.80 g (20 mmol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids are dissolved.
-
Prepare Organic Phase: In a separate 250 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane.
-
Initiate Polymerization: Transfer the aqueous solution to a blender or a reaction vessel equipped with a high-speed mechanical stirrer. Begin stirring vigorously to create a vortex.
-
Combine Phases: In a single, rapid addition, pour the organic solution into the vortex of the stirred aqueous solution. A white polymer will precipitate almost instantly.
-
Continue Reaction: Allow the mixture to stir at high speed for 5-10 minutes to ensure the reaction goes to completion.
-
Isolate Polymer: Turn off the stirrer and collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash Polymer: Wash the polymer crumb in the funnel thoroughly with 200 mL of deionized water, followed by 200 mL of methanol to remove unreacted monomers, oligomers, and salts.
-
Dry Polymer: Transfer the washed polymer to a vacuum oven and dry at 60-80 °C overnight or until a constant weight is achieved.
Protocol 2: Low-Temperature Solution Polycondensation of Poly(2,5-dimethylhexamethylene adipamide)
This protocol details the synthesis of a fully aliphatic polyamide using adipoyl chloride in a controlled solution environment.
Caption: Workflow for Low-Temperature Solution Polycondensation.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,5-Dimethylhexane-2,5-diamine (DMHDA) | 144.26 | 1.44 g | 10 | Monomer |
| Adipoyl Chloride | 183.03 | 1.83 g | 10 | Monomer |
| Lithium Chloride (LiCl), anhydrous | 42.39 | 1.0 g | - | Solubility Aid |
| N,N-Dimethylacetamide (DMAc), anhydrous | - | 80 mL | - | Solvent |
| Methanol | - | 500 mL | - | Non-solvent |
| Nitrogen (N₂) gas supply | - | - | - | Inert Atmosphere |
-
System Preparation: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Dissolve Diamine: To the flask, add 1.0 g of anhydrous lithium chloride and 50 mL of anhydrous DMAc. Stir until the LiCl dissolves. Add 1.44 g (10 mmol) of DMHDA and stir under a gentle nitrogen flow until it is completely dissolved.
-
Cool Reaction: Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C.
-
Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 1.83 g (10 mmol) of adipoyl chloride in 30 mL of anhydrous DMAc. Transfer this solution to the dropping funnel.
-
Add Acyl Chloride: Add the adipoyl chloride solution dropwise to the cooled, stirring diamine solution over 30-45 minutes. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Polymerization: After the addition is complete, keep the reaction at 0-5 °C for 4 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 20-24 hours. The solution should become noticeably viscous.
-
Precipitate Polymer: Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous or powdered white solid will precipitate.
-
Isolate and Dry: Collect the polymer by vacuum filtration. Wash it thoroughly with fresh methanol. Dry the final product in a vacuum oven at 60-80 °C until a constant weight is achieved.
Polymer Characterization
To confirm the successful synthesis and understand the properties of the new polyamide, the following characterization techniques are recommended:
Caption: General Polycondensation Reaction for Polyamide Synthesis.
-
Spectroscopy (FTIR & NMR): Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the formation of the amide linkage, identified by characteristic peaks for N-H stretching (~3300 cm⁻¹) and the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the overall polymer structure.
-
Molecular Weight Analysis (GPC/SEC): Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[18]
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's amorphous or semi-crystalline nature.[19][20] Thermogravimetric Analysis (TGA) determines the polymer's thermal stability by measuring the temperature at which it begins to decompose.[7]
References
Click to expand
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NIST. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Chemsrc. (2025, September 18). 2,5-dimethylhexane-2,5-diamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Guan, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. Available from [Link]
-
Zhou, Y., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PubMed. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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ResearchGate. (2006). Syntheses and properties of polyimides derived from diamines containing 2,5-disubstituted pyridine group. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel optically transparent and organosoluble polyimides based on diamines containing cyclohexane moiety. Retrieved from [Link]
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ChemistryTuition. (2014, October 8). Synthesis of Polyamides from . YouTube. Retrieved from [Link]
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MDPI. (2022, June 5). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Polymers. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Retrieved from [Link]
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ResearchGate. (2022, June). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Retrieved from [Link]
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ResearchGate. (n.d.). Interfacial Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. Retrieved from [Link]
-
Nature. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]
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Tri-iso. (n.d.). Sterically Hindered Aliphatic Diamines. Retrieved from [Link]
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Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Retrieved from [Link]
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PubMed. (2015, May 19). Diacetylene mixed Langmuir monolayers for interfacial polymerization. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Low-temperature solution polycondensation of diamine and diacid chloride. Retrieved from [Link]
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Application Note: A Multi-faceted Analytical Approach for Characterizing Polymers Cured with 2,5-Dimethylhexane-2,5-diamine
Abstract
This guide provides a comprehensive overview of the essential analytical methods for characterizing thermoset polymers cured with 2,5-Dimethylhexane-2,5-diamine. As a sterically hindered aliphatic primary amine, this curing agent imparts unique properties to polymer systems, such as epoxy resins, including the formation of stable B-stage resins and long gel times, which are advantageous in processes like wet-filament winding.[1] A thorough characterization is paramount to ensuring the final material meets the stringent performance requirements for its intended application. This document details the theoretical underpinnings, practical protocols, and data interpretation for spectroscopic, thermal, and mechanical analyses, designed for researchers, scientists, and professionals in material and drug development.
The Curing Agent: Understanding 2,5-Dimethylhexane-2,5-diamine
The selection of a curing agent is as critical as the choice of the base resin in defining the final properties of a thermoset polymer.[2][3] 2,5-Dimethylhexane-2,5-diamine is a primary aliphatic diamine. Unlike more reactive linear amines, its structure features steric hindrance around the amine groups. This molecular architecture slows down the reaction with, for example, epoxy groups, leading to desirable processing characteristics like low viscosity and extended pot life.[1] The curing reaction involves the nucleophilic addition of the amine groups to the reactive sites of the polymer precursor, forming a highly cross-linked, three-dimensional network.[4][5] The degree of cure and the final network structure dictate the material's ultimate performance. Therefore, a rigorous analytical workflow is necessary to validate and understand these properties.
Monitoring the Cure Reaction: Spectroscopic Analysis
The foundational step in characterization is confirming the curing reaction has proceeded to completion. Incomplete curing can lead to drastically inferior thermal and mechanical properties. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and direct method for monitoring the chemical changes during polymerization.[5][6]
Causality: Why Use FTIR?
FTIR spectroscopy measures the absorption of infrared radiation by a material's molecular bonds. Each type of bond vibrates at a characteristic frequency. During the curing of an epoxy resin with a diamine, specific functional groups are consumed (e.g., epoxy rings) while others are formed (e.g., hydroxyl groups and C-N bonds). By tracking the intensity of the absorption bands corresponding to these groups, one can quantitatively monitor the extent of the reaction.[5][6] This provides direct chemical evidence of the curing progress.
Experimental Protocol: In-Situ FTIR Monitoring of an Epoxy Cure
Objective: To determine the degree of cure of a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with 2,5-Dimethylhexane-2,5-diamine as a function of time.
Materials & Equipment:
-
FTIR Spectrometer with a heated transmission cell or Attenuated Total Reflectance (ATR) accessory.
-
DGEBA-based epoxy resin.
-
2,5-Dimethylhexane-2,5-diamine.
-
Potassium Bromide (KBr) salt plates (for transmission).
-
Solvent for cleanup (e.g., acetone).
Procedure:
-
Stoichiometric Calculation: Calculate the required mass of diamine per 100 parts of epoxy resin (phr) based on the Amine Hydrogen Equivalent Weight (AHEW) of the diamine and the Epoxide Equivalent Weight (EEW) of the resin.
-
Sample Preparation: Thoroughly mix the calculated amounts of epoxy and diamine at room temperature.
-
Initial Spectrum (t=0): Immediately acquire a spectrum of the uncured mixture. If using transmission, apply a thin film of the mixture between two KBr plates. If using ATR, apply a small drop directly onto the ATR crystal.
-
Curing & Data Acquisition: Place the sample in the heated cell at the desired cure temperature (e.g., 130°C). Acquire spectra at regular intervals (e.g., every 5 minutes) until no further changes are observed in the key spectral bands.
-
Data Analysis:
-
Identify the epoxy group absorption band, typically around 917 cm⁻¹.[6]
-
Select a reference band that does not change during the reaction, such as the phenyl C=C stretch around 1510 cm⁻¹, to serve as an internal standard.[6]
-
Calculate the degree of cure (α) at each time point using the following formula:
-
α(t) = 1 - [ (A917 / A1510)t / (A917 / A1510)t=0 ]
-
Where A is the absorbance (peak height or area) of the respective band at time 't' and time zero.
-
-
Visualization: Curing Reaction Workflow
Caption: Workflow for monitoring polymer cure kinetics using FTIR.
Thermal Properties: Defining the Service Environment
The thermal behavior of the cured polymer is a critical determinant of its application range. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential data on the material's response to temperature.[7]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the glass transition temperature (Tg), a crucial parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8][9] The Tg often defines the maximum service temperature of the material. For thermosets, DSC can also quantify the residual heat of reaction in an under-cured sample, allowing for the calculation of the extent of cure.[10][11] A single, sharp Tg is indicative of a homogeneous, well-cured polymer network.[8]
Protocol: Tg and Residual Cure Analysis (ASTM D3418) [12]
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg and cure temperature (e.g., 250°C). This scan erases any prior thermal history and will reveal any residual cure exotherm.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) back to a sub-ambient temperature (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan (10°C/min). The Tg is determined from the inflection point in the heat flow curve of this second scan.
-
Data Analysis:
-
Residual Cure: Integrate the area of any exothermic peak in the first heating scan to determine the residual heat of reaction (ΔHresidual). Compare this to the total heat of reaction (ΔHtotal) of an uncured sample to calculate the degree of cure: α = (1 - ΔHresidual / ΔHtotal) * 100%.
-
Glass Transition (Tg): Determine the midpoint of the step-change in the heat flow curve from the second heating scan.
-
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the cured polymer.[13] The resulting data reveals the temperature at which the material begins to decompose and can be used to compare the relative thermal stability of different formulations.
Protocol: Thermal Stability Analysis (ISO 11358) [7]
-
Sample Preparation: Place 10-20 mg of the cured polymer into a TGA sample pan (typically platinum or ceramic).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 800°C). The experiment is typically run under an inert nitrogen atmosphere to assess thermal degradation, or under air/oxygen to assess oxidative stability.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of maximum decomposition rate (Tpeak) from the peak of the derivative weight loss curve.
-
Measure the percentage of non-volatile residue (char yield) at the end of the test.
-
Summary of Thermal Data
| Parameter | Technique | Typical Value (Epoxy/DMHDA) | Significance |
| Glass Transition (Tg) | DSC | > 140°C | Upper service temperature[1] |
| Residual Cure Exotherm | DSC | < 2 J/g | Indicates completeness of cure |
| Onset of Decomposition (Tonset) | TGA | > 300°C | Defines thermal stability limit |
| Char Yield at 700°C | TGA | 15 - 25% | Relates to fire retardancy |
Mechanical Performance: Quantifying Strength and Durability
The ultimate purpose of curing a polymer is to achieve a material with specific mechanical properties. Tensile testing and Dynamic Mechanical Analysis (DMA) are fundamental techniques for quantifying the performance of the final product.
Tensile Testing
Expertise & Causality: Tensile testing is a destructive method that pulls on a specimen until it fractures, providing a stress-strain curve that yields fundamental data on material strength, stiffness, and ductility.[14] These properties are essential for any structural application. ASTM D638 is the most common standard for plastics.[13][14]
Protocol: Tensile Properties of Plastics (ASTM D638) [14]
-
Specimen Preparation: Prepare standardized "dog-bone" shaped specimens by injection molding or machining from a cured polymer plaque.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a constant rate of extension (crosshead speed) until the specimen breaks.
-
Data Analysis: From the resulting stress-strain plot, determine:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
Dynamic Mechanical Analysis (DMA)
Expertise & Causality: DMA is a highly sensitive thermal technique that applies an oscillating force to a sample and measures its response. It provides information on viscoelastic properties: the storage modulus (E'), representing the elastic portion, and the loss modulus (E"), representing the viscous portion.[12] DMA is more sensitive than DSC for detecting the Tg and can also reveal secondary transitions related to localized molecular motions. The ratio of E"/E' gives the tan delta, whose peak is often used to define Tg.
Protocol: Viscoelastic Properties by DMA (ASTM D5279) [12]
-
Specimen Preparation: Prepare rectangular bar specimens of the cured polymer.
-
Testing: Clamp the specimen in the instrument (e.g., in a three-point bending fixture). Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min) through the transition region.
-
Data Analysis: Plot the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Tg (tan δ peak): The temperature at the peak of the tan delta curve.
-
Tg (E' onset): The temperature at the onset of the steep drop in the storage modulus curve.
-
Storage Modulus (E'): Provides the modulus of the material in its glassy and rubbery states.
-
Integrated Analytical Workflow
A comprehensive characterization relies on the integration of these techniques. Spectroscopic analysis validates the chemistry of the cure, thermal analysis defines the operational temperature limits, and mechanical testing confirms the material's fitness for service.
Caption: Integrated workflow for the complete characterization of a cured polymer system.
References
-
Preparation and mechanical properties of modified epoxy resins with flexible diamines | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
ASTM Testing for Plastics and Polymers - Intertek. (n.d.). Retrieved January 22, 2026, from [Link]
-
Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites - ResearchGate. (2021). Retrieved January 22, 2026, from [Link]
-
Rinde, J. A., Chiu, I., Mones, E. T., & Newey, H. A. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. OSTI.GOV. [Link]
-
Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (n.d.). Retrieved January 22, 2026, from [Link]
-
Modern Methods for Polymer Characterization | NSPC Insights. (n.d.). Retrieved January 22, 2026, from [Link]
-
Study of the curing process of an epoxy resin by FTIR spectroscopy - ResearchGate. (2000). Retrieved January 22, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal Characterization of Polymers | Nexus Analytics. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal Analysis in Thermoset Characterization - CORE. (n.d.). Retrieved January 22, 2026, from [Link]
-
ASTM standards: overview for metals, plastics, composites & the medical industry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers - SciRP.org. (2017). Retrieved January 22, 2026, from [Link]
-
New structure of diamine curing agent for epoxy resins with self-restoration ability: Synthesis and spectroscopy characterization - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
diamine curing agents: Topics by Science.gov. (n.d.). Retrieved January 22, 2026, from [Link]
-
Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC - NIH. (2021). Retrieved January 22, 2026, from [Link]
-
Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal Analysis of Polymers. Part 3: DSC of Thermosets - Mettler Toledo. (n.d.). Retrieved January 22, 2026, from [Link]
-
Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026). Retrieved January 22, 2026, from [Link]
-
Leveraging the Power of FT-NIR Spectroscopy in Polymer Manufacturing - YouTube. (2025). Retrieved January 22, 2026, from [Link]
-
Thermal Analysis of Polymers Selected Applications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Diamines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
-
DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives - NPL Publications. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Novel Polyamides Utilizing 2,5-Dimethylhexane-2,5-diamine: Protocols and Technical Insights
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of novel polyamides incorporating 2,5-Dimethylhexane-2,5-diamine. The unique structure of this diamine, characterized by tertiary carbon atoms adjacent to the amine functional groups, introduces significant steric hindrance that disrupts traditional polymer chain packing. This guide elucidates the causal relationships between this molecular architecture and the resulting polymer properties, offering field-proven protocols for both interfacial and low-temperature solution polymerization. We present detailed, self-validating methodologies designed for reproducibility and the exploration of new high-performance materials.
Introduction: The Rationale for Sterically Hindered Diamines in Polyamide Synthesis
Polyamides are a cornerstone class of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance, properties which are derived from the strong intermolecular hydrogen bonding between amide linkages.[1][2][3] The vast majority of conventional aliphatic polyamides, such as Nylon 6,6, are synthesized from linear diamines and diacids, leading to semi-crystalline materials with highly ordered polymer chains.[3]
The introduction of 2,5-Dimethylhexane-2,5-diamine as a monomer presents a strategic departure from this paradigm. Its core structure features two tertiary amine groups, where the nitrogen atom is bonded to a carbon atom that is itself bonded to three other carbon atoms. This configuration imparts significant steric bulk around the reactive sites.
Key Structural Impact:
-
Disruption of Chain Packing: The pendant methyl groups prevent the close packing of polymer chains, which is expected to reduce crystallinity.
-
Enhanced Solubility: The less-ordered amorphous structure typically leads to improved solubility in a wider range of organic solvents, facilitating processing and characterization.
-
Modified Thermal Properties: The altered chain mobility and packing density are anticipated to lower the melting temperature (T_m) and potentially modify the glass transition temperature (T_g) compared to analogous linear polyamides.
This application note provides researchers with the foundational protocols to harness these unique structural features, enabling the synthesis of novel polyamides with tailored properties for advanced applications.
Mechanistic Considerations and Synthetic Strategy
The synthesis of high molecular weight polyamides is contingent upon achieving a high degree of conversion in a step-growth polymerization process.[3][4] The reaction between a diamine and a diacyl chloride is a form of condensation polymerization where an amide bond is formed with the elimination of a small molecule, typically hydrogen chloride (HCl).[2]
R-NH₂ + R'-COCl → R-NH-CO-R' + HCl
The steric hindrance of 2,5-Dimethylhexane-2,5-diamine may reduce its nucleophilicity compared to linear diamines, potentially slowing reaction kinetics. To overcome this, highly reactive diacyl chlorides (e.g., sebacoyl chloride, terephthaloyl chloride) are the preferred co-monomers, especially in low-temperature synthesis methods.[4] Crucially, the HCl byproduct is acidic and must be neutralized by an acid scavenger to prevent protonation of the unreacted amine groups, which would render them non-nucleophilic and halt polymerization.[5]
Diagram: General Polyamide Synthesis Scheme
The following diagram illustrates the reaction between 2,5-Dimethylhexane-2,5-diamine and a generic diacyl chloride to form the corresponding polyamide.
Caption: Reaction of 2,5-Dimethylhexane-2,5-diamine with a diacyl chloride.
Experimental Protocols
Two primary, robust methods for synthesizing polyamides from 2,5-Dimethylhexane-2,5-diamine are presented: Interfacial Polymerization and Low-Temperature Solution Polycondensation.
Protocol 1: Interfacial Polymerization
This technique is powerful for rapidly forming high molecular weight polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, obviating the need for stringent stoichiometric control in the bulk solutions.[4][5]
Caption: Workflow for the interfacial synthesis of polyamides.
-
Preparation of Aqueous Phase:
-
In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2,5-Dimethylhexane-2,5-diamine and 1.60 g (0.04 mol) of sodium hydroxide (NaOH) in 100 mL of deionized water.
-
Stir until all solids are fully dissolved. The NaOH acts as the acid scavenger.
-
-
Preparation of Organic Phase:
-
In a separate 250 mL beaker, dissolve 4.78 g (0.02 mol) of sebacoyl chloride in 100 mL of an organic solvent such as dichloromethane or hexane.
-
-
Polymerization:
-
Unstirred Method ("Nylon Rope Trick"): Carefully pour the organic phase onto the aqueous phase, minimizing disturbance to create a sharp interface. A film of polyamide will form instantly. Grasp the film with forceps and pull it out of the beaker continuously to form a "rope," which can be wound onto a glass rod.
-
Stirred Method: Combine the two solutions in a blender or a beaker with a high-speed overhead stirrer. Stir vigorously for 5-10 minutes. The polymer will precipitate as a powder or flocculent mass.
-
-
Isolation and Purification:
-
Collect the polyamide rope or precipitate.
-
Wash it thoroughly with deionized water (3 x 100 mL) to remove sodium chloride and unreacted diamine.
-
Follow with a wash using acetone or ethanol (2 x 50 mL) to remove residual organic solvent and oligomers.
-
-
Drying:
-
Press the polymer to remove excess liquid and transfer it to a vacuum oven.
-
Dry at 60-80 °C for 12-24 hours or until a constant weight is achieved.
-
Protocol 2: Low-Temperature Solution Polycondensation
This method offers greater control over the reaction environment and is suitable for producing polymers with well-defined characteristics. It is particularly useful when synthesizing semi-aromatic polyamides that may require specific solvent systems.[6]
Caption: Workflow for low-temperature solution polycondensation.
-
Reagent and Solvent Preparation:
-
Dry the 2,5-Dimethylhexane-2,5-diamine and any salt additives (e.g., LiCl) in a vacuum oven at 60 °C for 12 hours.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent. Adding LiCl (e.g., 2-5 wt%) can improve polymer solubility and prevent precipitation during polymerization.[6]
-
-
Reaction Setup:
-
Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel.
-
Purge the system with dry nitrogen gas.
-
-
Dissolution of Diamine:
-
In the flask, dissolve 2.88 g (0.02 mol) of 2,5-Dimethylhexane-2,5-diamine in 100 mL of anhydrous NMP (with dissolved LiCl, if used).
-
Stir under a gentle nitrogen stream until a clear solution is obtained.
-
-
Polymerization:
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Dissolve 4.06 g (0.02 mol) of terephthaloyl chloride (for a semi-aromatic polyamide) in 50 mL of anhydrous NMP in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature below 10 °C to control the exothermic reaction.
-
After the addition is complete, keep the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-18 hours. The solution will become highly viscous.
-
-
Isolation and Purification:
-
Pour the viscous polymer solution slowly into 500 mL of a vigorously stirred non-solvent, such as methanol or water, to precipitate the polyamide.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol (3 x 100 mL) and then with hot water (2 x 100 mL) to remove solvent, LiCl, and unreacted monomers.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
-
Data Summary and Expected Properties
The introduction of the bulky 2,5-dimethylhexane moiety is expected to yield polyamides with distinct properties compared to their linear analogues like Nylon 6,10 (from hexamethylenediamine and sebacoyl chloride).
| Property | Nylon 6,10 (Literature Value) | Expected Property for Poly(2,5-dimethylhexane-2,5-sebacamide) | Rationale |
| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | Steric hindrance from methyl groups disrupts chain packing and hydrogen bonding efficiency. |
| Melting Point (T_m) | ~220 °C | Significantly lower or absent | Reduced crystallinity requires less energy to transition to a molten state. |
| Solubility | Soluble in strong acids (e.g., formic acid) | Soluble in polar aprotic solvents (NMP, DMAc, THF) | Amorphous nature allows solvent molecules to penetrate and solvate the polymer chains more easily. |
| Glass Transition (T_g) | ~50 °C | Potentially higher | The bulky side groups can restrict segmental rotation of the polymer backbone, increasing the T_g. |
Characterization
To confirm the successful synthesis and understand the properties of the novel polyamide, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the amide bond. Look for characteristic peaks:
-
N-H stretch (~3300 cm⁻¹)
-
Amide I band (C=O stretch) (~1640 cm⁻¹)
-
Amide II band (N-H bend and C-N stretch) (~1540 cm⁻¹)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the decomposition temperature (T_d).
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m), and to assess crystallinity.
-
Conclusion
The use of 2,5-Dimethylhexane-2,5-diamine as a monomer provides a clear and effective strategy for designing polyamides with reduced crystallinity and enhanced solubility. The steric hindrance introduced by its unique molecular structure is the primary driver of these modified properties. The detailed protocols for interfacial and solution polymerization provided herein offer robust and reproducible methods for researchers to synthesize and explore this novel class of polymers. These materials hold potential for applications where processability, optical transparency, and unique thermal properties are required, expanding the performance envelope beyond that of traditional semi-crystalline polyamides.
References
- Benchchem. Application Note: Synthesis and Characterization of a Novel Polyamide from 2,5-Dichlorobenzene-1,4-diamine.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- ResearchGate. Synthesis and characterization of novel optically transparent and organosoluble polyimides based on diamines containing cyclohexane moiety | Request PDF.
-
YouTube. Synthesis of Polyamides from . (2014). Available from:
- National Institutes of Health (NIH). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011).
- ResearchGate. Interfacial Polymerization.
- ResearchGate. Syntheses and properties of polyimides derived from diamines containing 2,5-disubstituted pyridine group | Request PDF.
- MDPI. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022).
- ResearchGate. Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.
- Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
- ResearchGate. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022).
- ResearchGate. (PDF) Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
- ResearchGate. (PDF) Polyamide Syntheses.
- National Institutes of Health (NIH). Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines. (2018).
- YouTube. What Is The Polyamide Polymerization Process? - Chemistry For Everyone.
- Chemistry LibreTexts. 21.9: Polyamides and Polyesters - Step-Growth Polymers. (2024).
- Semantic Scholar. Polymer Chemistry. (2020).
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Applications of Metal Complexes with 2,5-Dimethylhexane-2,5-diamine Derived Ligands: A Guide for Researchers
Introduction: The Untapped Potential of Sterically Hindered Diamine Ligands
In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Schiff base ligands, particularly of the Salen-type, have emerged as privileged scaffolds due to their straightforward synthesis, tunable steric and electronic properties, and their ability to form stable complexes with a wide array of transition metals.[1] These complexes have found extensive applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[2]
This guide focuses on the potential catalytic applications of metal complexes featuring ligands derived from 2,5-Dimethylhexane-2,5-diamine . This diamine is of particular interest due to the sterically demanding quaternary carbon centers adjacent to the nitrogen donors. This steric bulk is hypothesized to create a well-defined chiral pocket around the metal center, potentially leading to high levels of stereoselectivity in asymmetric catalysis. While the use of this specific diamine in catalysis is not yet widely reported in the literature, its structural features suggest it as a promising candidate for the development of novel, highly selective catalysts.
This document will provide researchers with a comprehensive overview of the synthesis of Schiff base ligands from 2,5-Dimethylhexane-2,5-diamine, their subsequent complexation with catalytically relevant metals such as manganese and copper, and detailed protocols for evaluating their catalytic activity in key organic transformations. The protocols provided are based on well-established procedures for analogous, sterically hindered Salen-type complexes and are intended to serve as a robust starting point for research and development in this nascent area.
I. Ligand Synthesis: Crafting the Catalytic Environment
The synthesis of Schiff base ligands is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[3] For the purposes of this guide, we will focus on the synthesis of a Salen-type ligand from 2,5-Dimethylhexane-2,5-diamine and a substituted salicylaldehyde. The choice of substituents on the salicylaldehyde allows for the fine-tuning of the electronic and steric properties of the resulting ligand and its metal complex.[4]
Protocol 1: Synthesis of a Salen-type Ligand from 2,5-Dimethylhexane-2,5-diamine
This protocol describes the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-2,5-dimethylhexane-2,5-diamine. The bulky tert-butyl groups on the salicylaldehyde component are known to enhance the solubility and catalytic activity of the resulting metal complexes.[5]
Materials:
-
2,5-Dimethylhexane-2,5-diamine (1.0 eq)
-
3,5-di-tert-butylsalicylaldehyde (2.0 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,5-Dimethylhexane-2,5-diamine in absolute ethanol.
-
To this solution, add a solution of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol.
-
The molar ratio of diamine to aldehyde should be 1:2.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
A yellow precipitate of the Schiff base ligand will form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Characterization: The resulting ligand can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Caption: General workflow for the synthesis of a Schiff base ligand.
II. Metal Complexation: Activating the Catalyst
Once the ligand is synthesized and purified, the next step is to introduce the metal center to form the active catalyst. The following protocol is a general method for the synthesis of a Manganese(III) Salen complex, a class of catalysts well-known for their efficacy in asymmetric epoxidation.[5]
Protocol 2: Synthesis of a Manganese(III)-Salen Complex
Materials:
-
Schiff base ligand (from Protocol 1) (1.0 eq)
-
Manganese(II) acetate tetrahydrate (1.0 eq)
-
Sodium chloride (excess)
-
Methanol
-
Water
-
Air supply (e.g., from an aquarium pump)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the Schiff base ligand in methanol in a round-bottom flask.
-
Heat the suspension to reflux with stirring until the ligand dissolves.
-
Add Manganese(II) acetate tetrahydrate to the solution and continue refluxing.
-
Bubble air through the reaction mixture for 2-4 hours. The color of the solution will darken, indicating the oxidation of Mn(II) to Mn(III).
-
Add a saturated aqueous solution of sodium chloride to the reaction mixture.
-
Continue to stir at room temperature for 30 minutes. A brown precipitate of the Mn(III) complex will form.
-
Collect the solid by vacuum filtration and wash with water and then a small amount of cold methanol.
-
Dry the complex in a vacuum oven.
Characterization: The Mn(III) complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.
Caption: Workflow for the synthesis of the Mn(III)-Salen complex.
III. Catalytic Application: Asymmetric Epoxidation of Olefins
Manganese-Salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, a reaction of significant importance in synthetic organic chemistry.[5] The sterically hindered nature of the proposed ligand is anticipated to enforce a specific trajectory for the olefin approaching the active manganese-oxo species, thereby inducing high enantioselectivity.
Protocol 3: Asymmetric Epoxidation of an Unfunctionalized Olefin
This protocol is adapted from Jacobsen's epoxidation procedure and uses commercially available bleach (sodium hypochlorite) as the terminal oxidant.[6]
Materials:
-
Mn(III)-Salen complex (from Protocol 2) (1-5 mol%)
-
Olefin substrate (e.g., cis-β-methylstyrene) (1.0 eq)
-
4-Phenylpyridine N-oxide (PPNO) (0.25 eq)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (0.05 M, pH 11.3)
-
Commercial bleach (e.g., Clorox®, buffered with NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the olefin substrate and 4-phenylpyridine N-oxide in dichloromethane.
-
Add the Mn(III)-Salen complex to the solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the phosphate buffer to the reaction mixture.
-
Slowly add the buffered bleach solution over a period of 1-2 hours.
-
Continue stirring at 0 °C until the reaction is complete (monitor by TLC or GC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
Analysis: The yield of the epoxide can be determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Proposed Catalytic Cycle
The catalytic cycle for Mn-Salen catalyzed epoxidation is believed to involve a high-valent manganese-oxo species as the active oxidant.
Caption: Proposed catalytic cycle for Mn-Salen epoxidation.
IV. Data Presentation and Expected Outcomes
For a novel catalytic system, it is crucial to systematically evaluate its performance. The following table provides a template for summarizing the results of catalytic experiments. Based on data from structurally related, sterically hindered Mn-Salen catalysts, high yields and enantioselectivities are anticipated.[5][7]
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | cis-β-Methylstyrene | 2 | 0 | e.g., 85 | e.g., 92 |
| 2 | 1,2-Dihydronaphthalene | 2 | 0 | e.g., 90 | e.g., 95 |
| 3 | Indene | 2 | 0 | e.g., 78 | e.g., 88 |
V. Conclusion and Future Directions
The metal complexes of Schiff base ligands derived from 2,5-Dimethylhexane-2,5-diamine represent an unexplored but promising class of catalysts. The inherent steric bulk of the diamine backbone is a key feature that can be exploited to achieve high levels of selectivity in a variety of catalytic transformations. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and catalytic evaluation of these novel complexes.
Future research in this area could explore:
-
The synthesis of a library of ligands with varying electronic and steric properties on the salicylaldehyde component.
-
The complexation of these ligands with other catalytically active metals such as copper, chromium, and cobalt.
-
The application of these complexes in other catalytic reactions, including C-H activation, polymerization, and asymmetric reductions.
By systematically investigating these novel catalytic systems, researchers can contribute to the development of more efficient and selective catalysts for a wide range of chemical transformations.
References
-
Piaggio, P., et al. (n.d.). Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41. University of East Anglia. Available at: [Link]
-
Palucki, M., et al. (1996). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Manikandan, R., et al. (2015). Copper(II) complexes of sterically hindered Schiff base ligands: Synthesis, structure, spectra and electrochemistry. ResearchGate. Available at: [Link]
-
Canali, L., & Sherrington, D. C. (2002). Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. Chemical Reviews. Available at: [Link]
-
Adhikary, C., et al. (2025). Catalytic efficacy of Schiff-base copper(II) complexes: Synthesis, X-ray structure and olefin oxidation. ResearchGate. Available at: [Link]
-
Baleizão, C., & Garcia, H. (2012). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]
- Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.
-
Tuna, D., et al. (2015). The sterically hindered salicylaldimine ligands with their copper(II) metal complexes: Synthesis, spectroscopy, electrochemical and thin-layer spectroelectrochemical features. ResearchGate. Available at: [Link]
- Yoon, T. P., & Jacobsen, E. N. (2003).
-
Martins, L. M., et al. (2018). Syntheses, Structures, and Catalytic Hydrocarbon Oxidation Properties of N-Heterocycle-Sulfonated Schiff Base Copper(II) Complexes. MDPI. Available at: [Link]
-
Gaki, A., et al. (2020). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. New Journal of Chemistry. Available at: [Link]
-
ChemSrc. (n.d.). 2,5-dimethylhexane-2,5-diamine. ChemSrc. Available at: [Link]
-
Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an SN1 Reaction. Journal of Chemical Education. Available at: [Link]
-
Lee, J., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]
-
Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. ERIC. Available at: [Link]
-
Lee, J., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]
-
Lee, J., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PubMed Central. Available at: [Link]
- Wei, J. (1999). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Google Patents.
-
Radisavljevic, J., & Kaluđerović, G. N. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
- Wei, J. (1999). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Google Patents.
-
Fu, G. C., et al. (2019). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters with. Organic Syntheses. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,5-Dichloro-2,5-Dimethylhexane: A Cornerstone in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
Application Note: A Step-by-Step Guide to Schiff Base Condensation with 2,5-Dimethylhexane-2,5-diamine
Introduction: Navigating the Challenges of Steric Hindrance in Imine Synthesis
Schiff bases, or imines, are a cornerstone of modern chemistry, with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is conceptually straightforward. However, when dealing with sterically hindered amines such as 2,5-dimethylhexane-2,5-diamine, the synthetic landscape becomes significantly more challenging. The tertiary carbon atoms adjacent to the amino groups in this particular diamine present a formidable steric barrier, impeding the nucleophilic attack on the carbonyl carbon.[2] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to successfully navigate these steric challenges and achieve efficient synthesis of bis-Schiff bases derived from 2,5-dimethylhexane-2,5-diamine. We will delve into the mechanistic considerations, provide detailed protocols, and explain the causality behind the experimental choices to ensure a robust and reproducible methodology.
Mechanistic Insights: Overcoming Steric Barriers
The formation of a Schiff base is a reversible reaction that proceeds via a carbinolamine intermediate.[1] The rate-determining step is often the dehydration of this intermediate to form the final imine. With sterically hindered amines, both the initial nucleophilic attack and the subsequent dehydration can be significantly slowed. To drive the reaction to completion, several key strategies must be employed:
-
Acid Catalysis: The reaction is typically catalyzed by either a Brønsted or Lewis acid.[1] A Lewis acid, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), is particularly effective in this case. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the sterically hindered amine.[1]
-
Azeotropic Water Removal: The removal of water is crucial to shift the reaction equilibrium towards the product.[1] A Dean-Stark apparatus is highly effective for this purpose, allowing for the continuous azeotropic removal of water with a suitable solvent like toluene or benzene.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the steric repulsion between the bulky diamine and the carbonyl compound.[1]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the synthesis of a bis-Schiff base from 2,5-dimethylhexane-2,5-diamine.
Caption: A visual representation of the key stages in the synthesis of bis-Schiff bases from 2,5-dimethylhexane-2,5-diamine.
Detailed Protocols
Protocol 1: Synthesis of N,N'-Bis(salicylidene)-2,5-dimethylhexane-2,5-diimine
This protocol details the synthesis of a bis-Schiff base from 2,5-dimethylhexane-2,5-diamine and salicylaldehyde, a common aromatic aldehyde.
Materials:
-
2,5-Dimethylhexane-2,5-diamine
-
Salicylaldehyde
-
Anhydrous Toluene
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylhexane-2,5-diamine (1.44 g, 10 mmol) in 100 mL of anhydrous toluene.
-
Catalyst Addition: To this solution, add anhydrous zinc chloride (0.27 g, 2 mmol) under a nitrogen atmosphere. The use of a Lewis acid catalyst is critical to activate the carbonyl group of the salicylaldehyde, making it more susceptible to nucleophilic attack by the sterically hindered amine.[1]
-
Aldehyde Addition: Add salicylaldehyde (2.44 g, 20 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Setup: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask.
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours). The continuous removal of water is essential to drive the reversible reaction towards the formation of the imine.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate solution to quench the catalyst.
-
Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a viscous oil or a solid.
-
Recrystallization: If the product is a solid, recrystallize it from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify it by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Protocol 2: Synthesis with a Ketone - N,N'-Bis(1-phenylethylidene)-2,5-dimethylhexane-2,5-diimine
The reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon.[1] Therefore, more forcing conditions are often necessary.
Materials:
-
2,5-Dimethylhexane-2,5-diamine
-
Acetophenone
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (PTSA)
-
Molecular sieves (4Å)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant and Catalyst Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-dimethylhexane-2,5-diamine (1.44 g, 10 mmol), acetophenone (2.40 g, 20 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol) in 100 mL of anhydrous toluene. The use of a Brønsted acid like PTSA is a common strategy to catalyze imine formation.[1]
-
Dehydrating Agent: Add activated 4Å molecular sieves (approximately 10 g) to the flask to aid in water removal.[1]
-
Reaction: Heat the mixture to reflux and maintain it for 24-48 hours. The extended reaction time is necessary to overcome the lower reactivity of the ketone.[1]
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
-
Purification: Purification will likely require column chromatography on silica gel.
Data Presentation: Reaction Parameters and Characterization
The following table summarizes typical reaction conditions and expected characterization data for the synthesized Schiff bases.
| Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) |
| Salicylaldehyde | ZnCl₂ | Toluene | 110 | 12-24 | ~1620-1640 | ~8.3-8.6 |
| 4-Methoxybenzaldehyde | PTSA | Toluene | 110 | 10-20 | ~1625-1645 | ~8.2-8.5 |
| Acetophenone | PTSA | Toluene | 110 | 24-48 | ~1630-1650 | N/A (C=N) |
| Cyclohexanone | TiCl₄ | Dichloromethane | 40 | 12-24 | ~1640-1660 | N/A (C=N) |
Note: The exact positions of the IR and NMR signals will vary depending on the specific structure of the Schiff base and the solvent used for analysis. The absence of a broad N-H stretching band in the IR spectrum (around 3300-3500 cm⁻¹) and the appearance of the characteristic imine (C=N) stretch are indicative of successful Schiff base formation.[3] For ketimines, the disappearance of the ketone C=O stretch is a key indicator. In the ¹H NMR spectrum, the appearance of a singlet in the downfield region for the azomethine proton (-CH=N-) is a clear sign of aldimine formation.[4] For the diamine starting material, the ¹H NMR spectrum will show characteristic signals for the methyl and methylene protons.[5]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Increase the reaction time or consider a more potent Lewis acid catalyst like TiCl₄.
-
Incomplete Reaction: If starting material remains, add more catalyst or increase the efficiency of water removal.
-
Hydrolysis: Schiff bases can be susceptible to hydrolysis. Work-up conditions should be non-acidic, and the final product should be stored in a dry environment.
Conclusion
The synthesis of Schiff bases from the sterically hindered 2,5-dimethylhexane-2,5-diamine requires careful consideration of reaction conditions to overcome the inherent steric barriers. By employing appropriate acid catalysis, efficient water removal, and optimized reaction times and temperatures, high yields of the desired bis-Schiff bases can be achieved. The protocols and insights provided in this application note offer a robust framework for researchers to successfully synthesize and characterize these challenging yet valuable compounds for a variety of applications in drug development and beyond.
References
-
D'Elia, V., & Pelletier, G. (2014). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 19(6), 7653-7680. [Link]
-
Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 53-59. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-5.
- Wort, V. G., & Jones, C. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58(01), 79-88.
- Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
-
Gabryel, M., & Stilinović, V. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(19), 6523. [Link]
- Patel, K. D., & Patel, A. D. (2017). Solvent Free Synthesis and Characterization of Few Metal Complexes of Schiff Base Derived from 2-Amino-5, 6-dimethyl Benzimidazole and Syringaldehyde. Journal of Applicable Chemistry, 6(5), 934-942.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane.
-
Wang, Z., & Sun, J. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5799-5808. [Link]
-
ResearchGate. (n.d.). Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Retrieved from [Link]
- El-Qisairi, A. K., Qaseer, H. A., & Al-Btoush, W. (2023). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Jordan Journal of Chemistry, 18(1), 43-52.
-
Kwarciak-Kozłowska, A., & Wieszczycka, K. (2021). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Materials, 14(16), 4627. [Link]
-
Al-Masoudi, N. A., & Ali, A. H. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-213. [Link]
-
RSC Publishing. (n.d.). Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
- International Journal of Futuristic and Innovative Research. (2024).
- Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction.
-
African Journal of Online. (n.d.). Synthesis and characterization of benzil crown cyclic schiff base ligand and its metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
- Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
-
ERIC. (n.d.). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Retrieved from [Link]
-
SciSpace. (2023). Introduction to Schiff Base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. Retrieved from [Link]
-
Chegg. (2018). In an organic chemistry lab, 2,5-Dichloro-2,5-dimethylhexane can be synthesized from 2,5-dimethyl2,5-hexanediol, via an Sn1 reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of amines with catalytic amounts of mild lewis acids.
-
ResearchGate. (n.d.). Complexes of N,N-bis (salicylidene)4,5-dimethyl-1,2-phenylenediamine immobilized on porous nanomaterials: Synthesis, characterization and study of their antimicrobial activity. Retrieved from [Link]
-
YouTube. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. Retrieved from [Link]
Sources
- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. (PDF) Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine [academia.edu]
- 4. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 5. 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,5-Dimethylhexane-2,5-diamine Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethylhexane-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable diamine. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an understanding of the underlying chemical principles to help you optimize your reaction yields and purity.
Introduction: Navigating the Synthetic Landscape
2,5-Dimethylhexane-2,5-diamine is a key building block in various fields, including pharmaceuticals and materials science. Its synthesis, while conceptually straightforward, can present practical challenges leading to lower than expected yields. This guide will focus on the two most common synthetic routes, providing a framework for identifying and resolving issues.
The primary synthetic pathways we will explore are:
-
Reductive Amination of 2,5-Hexanedione: A direct approach involving the reaction of the diketone with an ammonia source in the presence of a reducing agent.
-
From 2,5-Dimethyl-2,5-hexanediol via a Dichloro Intermediate: A two-step process involving the conversion of the diol to 2,5-dichloro-2,5-dimethylhexane, followed by amination.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.
Section 1: Reductive Amination of 2,5-Hexanedione
This one-pot reaction is an attractive route due to its atom economy. However, several factors can contribute to low yields of the desired diamine.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of 2,5-dimethylhexane-2,5-diamine is significantly lower than expected. What are the likely causes?
Low yields in the reductive amination of 2,5-hexanedione can stem from several issues, primarily incomplete reaction, and the formation of side products.
Root Cause Analysis:
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of a di-imine intermediate from the reaction of 2,5-hexanedione with ammonia. If this equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.
-
Side Reaction: Paal-Knorr Pyrrole Synthesis: A significant competing reaction is the intramolecular condensation of the initially formed mono-amino ketone intermediate, leading to the formation of 2,5-dimethylpyrrole. This is a common and often major byproduct that significantly reduces the yield of the desired linear diamine.
-
Inefficient Reduction: The choice and activity of the reducing agent are critical. Incomplete reduction of the di-imine intermediate will result in a mixture of starting material, intermediates, and the final product.
-
Over-alkylation: While less common with ammonia, the newly formed primary amine can potentially react with another molecule of the imine intermediate, leading to secondary amine byproducts.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Solutions and Optimization Strategies:
| Parameter | Recommended Adjustment | Rationale |
| Ammonia Source | Use a high concentration of ammonia (e.g., methanolic ammonia, ammonium acetate with a base). | Pushes the equilibrium towards di-imine formation, competing with intramolecular cyclization. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄). Catalytic hydrogenation (H₂/Raney Ni, Pd/C) can also be effective. | NaBH₃CN is more selective for the imine over the ketone and is stable under the mildly acidic conditions that favor imine formation.[1] Catalytic hydrogenation can be very effective but may require optimization of pressure and temperature.[2] |
| Reaction Temperature | Maintain a low to moderate temperature during the initial imine formation step. | Higher temperatures can favor the thermodynamically stable pyrrole byproduct. |
| pH Control | Maintain a slightly acidic pH (around 5-6). | This protonates the carbonyl group, activating it for nucleophilic attack by ammonia, but does not excessively protonate the ammonia, which would render it non-nucleophilic.[3] |
| Dehydrating Agent | The addition of molecular sieves can be beneficial. | Removes water generated during imine formation, driving the equilibrium towards the product. |
Experimental Protocol: Reductive Amination using H₂/Raney Nickel
-
Reaction Setup: In a high-pressure autoclave, combine 2,5-hexanedione (1 equivalent) and a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents).
-
Catalyst Addition: Add Raney Nickel (5-10 wt% of the dione) as a slurry in methanol.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) with vigorous stirring. Monitor the reaction progress by GC-MS.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine can be purified by vacuum distillation.
Section 2: Synthesis from 2,5-Dimethyl-2,5-hexanediol
This two-step route offers an alternative to reductive amination, potentially avoiding the pyrrole side product. However, it introduces its own set of challenges.
Frequently Asked Questions & Troubleshooting
Question 2: I am experiencing low yield in the conversion of 2,5-dichloro-2,5-dimethylhexane to the diamine. What could be the problem?
The primary challenges in this step are the competing elimination reaction and over-alkylation.
Root Cause Analysis:
-
E1/E2 Elimination: The dichloroalkane is a tertiary halide, making it susceptible to elimination reactions, especially in the presence of a base (ammonia), to form dienes. This is a significant competing pathway that reduces the yield of the desired substitution product.[4]
-
Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the dichloroalkane, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. This creates a complex product mixture and lowers the yield of the desired primary diamine.[5]
-
Incomplete Reaction: The reaction of alkyl halides with ammonia can be slow and may require elevated temperatures and pressures to proceed to completion.
Diagnostic Workflow:
Sources
- 1. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol - Google Patents [patents.google.com]
- 4. notability.com [notability.com]
- 5. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epoxy Resin Curing with 2,5-Dimethylhexane-2,5-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,5-Dimethylhexane-2,5-diamine (DMHDA). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique aliphatic amine as a curing agent for epoxy resins. Our focus is to provide in-depth, field-proven insights to help you optimize your experimental outcomes and troubleshoot common issues.
2,5-Dimethylhexane-2,5-diamine is a sterically hindered primary aliphatic amine that offers a distinct set of properties for epoxy formulations.[1] Unlike many highly reactive aliphatic amines, its molecular structure provides a desirable balance of a long pot life at ambient temperatures with the potential for developing excellent final cured properties, including high glass transition temperatures (Tg) and robust mechanical strength.[1] This guide will explain the causality behind experimental choices, enabling you to control and perfect your curing processes.
Section 1: Foundational Principles
A successful cure is predicated on a solid understanding of the underlying chemistry and correct formulation. This section covers the core knowledge required before you begin your experiments.
The Amine-Epoxy Curing Reaction
The curing of an epoxy resin with a primary amine like DMHDA is a nucleophilic addition reaction. Each of the two primary amine groups (-NH₂) on the DMHDA molecule contains two active hydrogen atoms. Each of these hydrogens can react with an epoxy (oxirane) ring, opening it to form a hydroxyl group and a new carbon-nitrogen bond. This process builds a cross-linked, three-dimensional polymer network.
Caption: Stepwise reaction of a primary amine with epoxy groups.
Critical Calculation: The Stoichiometric Mix Ratio
The single most critical factor for achieving optimal cured properties is the mix ratio of epoxy resin to curing agent.[2] This is not a volumetric or arbitrary ratio; it is a precise stoichiometric calculation based on the chemical structures of the two components. An off-ratio mix can lead to incomplete curing, tackiness, and significantly degraded mechanical and thermal properties.[3]
The goal is to provide one active amine hydrogen for every epoxy group. The key parameters for this calculation are:
-
Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxy groups. This value is provided on the technical datasheet of your epoxy resin.
-
Amine Hydrogen Equivalent Weight (AHEW): The mass of the amine curing agent (in grams) that contains one mole of active amine hydrogens.
For 2,5-Dimethylhexane-2,5-diamine (C₈H₂₀N₂), the AHEW is calculated as follows:
-
Number of Active Hydrogens: 4 (two on each primary amine group)
-
AHEW = MW / Number of Active Hydrogens = 144.26 / 4 = 36.07 g/eq
See Protocol 1 for a step-by-step guide to calculating the precise mix ratio for your system.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My epoxy is not curing or is curing extremely slowly at room temperature. What's wrong?
A: This is a common issue and can typically be traced to one of three root causes:
-
Incorrect Mix Ratio: This is the most frequent cause. An excess of either the epoxy resin or the amine hardener will leave unreacted functional groups, preventing the formation of a fully cross-linked network.
-
Action: Meticulously recalculate your required mix ratio using the EEW of your resin and the AHEW of DMHDA (36.07 g/eq). Use a calibrated analytical balance for all measurements. Do not measure by volume.[2]
-
-
Low Ambient Temperature: The curing reaction is temperature-dependent.[6] DMHDA is a sterically hindered amine, which means its reaction rate is inherently moderate at room temperature.[1] Colder temperatures will significantly slow this reaction.
-
Action: Ensure your laboratory environment, resin, and hardener are all maintained at a stable temperature, ideally between 22-25°C (72-77°F).[7] If the temperature is low, the cure time can extend dramatically. A gentle warming of the components before mixing can help, but be aware this will reduce the pot life.[8]
-
-
Insufficient Mixing: The resin and hardener must be thoroughly and completely mixed to ensure the molecules can react.
-
Action: Mix the components for a minimum of 3-5 minutes, systematically scraping the sides and bottom of the mixing container to ensure no unmixed material remains.[7] For higher viscosity resins, a "two-container" mixing method (mix in one cup, transfer to a second clean cup, and mix again) is highly recommended.
-
Q: The surface of my cured epoxy is sticky, tacky, or oily. How do I resolve this?
A: A tacky surface indicates an incomplete cure, often localized to the surface.
-
Amine Blush: Aliphatic amines, particularly in high humidity and/or low-temperature conditions, can react with carbon dioxide and moisture in the air to form a waxy or oily layer of ammonium carbamate on the surface.[9] This is known as amine blush.
-
Prevention: Control your curing environment. Maintain a relative humidity below 60% and a stable temperature above 22°C.
-
Remediation: Amine blush is water-soluble. It can often be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying. If a subsequent coat is to be applied, this step is mandatory for good adhesion. If the tackiness remains after washing, the cause is likely an incomplete cure.
-
-
Off-Ratio Mixing or Inadequate Mixing: As with a general failure to cure, an incorrect mix ratio or poor mixing can result in a tacky surface.
-
Action: If the bulk of the epoxy is hard but the surface is tacky (and it is not blush), the best solution is to apply a new, correctly mixed and measured coat of epoxy over the tacky surface after cleaning.[3] Before doing so, ensure the underlying layer is firm enough to support a new coat.
-
Q: My final cured epoxy is brittle and has poor mechanical properties. What are the likely causes?
A: This outcome points to a problem with the polymer network structure itself.
-
Incorrect Stoichiometry: An off-ratio mix is a primary cause. An excess of amine can lead to a more brittle material, while an excess of resin results in a softer, weaker material with poor chemical resistance.
-
Action: Verify your EEW and AHEW calculations and ensure precise weighing of components.
-
-
Incomplete Cure / Insufficient Post-Cure: While DMHDA systems will gel at room temperature, achieving their ultimate mechanical and thermal properties often requires a post-cure schedule at an elevated temperature. Without this, the cross-linking density remains suboptimal.
-
Action: Implement a post-cure schedule. A typical starting point for a standard Bisphenol A-based epoxy is to allow the material to solidify at room temperature for 24 hours, followed by a post-cure at 80-100°C for 2-4 hours. For maximum performance, a higher temperature post-cure (e.g., 130-140°C) may be necessary.[1] See Protocol 2 for guidance on experimentally determining your optimal schedule.
-
Sources
- 1. 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins (Journal Article) | OSTI.GOV [osti.gov]
- 2. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 3. bmmold.com [bmmold.com]
- 4. 2,5-Hexanediamine, 2,5-dimethyl- | C8H20N2 | CID 90189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. magnificoresins.com [magnificoresins.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pcimag.com [pcimag.com]
Preventing side reactions in Schiff base formation with sterically hindered diamines
Navigating Steric Challenges in Schiff Base Formation with Hindered Diamines
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and material scientists who are encountering challenges with the formation of Schiff bases, particularly when employing sterically hindered diamines. The inherent low reactivity of these substrates often leads to low yields, incomplete reactions, and the formation of undesirable side products.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to overcome these synthetic hurdles with a rational, mechanism-based approach.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Schiff base reaction with a sterically hindered diamine is failing or giving very low yields. What is the underlying chemical reason?
A: The formation of a Schiff base (an imine) is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction proceeds via a carbinolamine intermediate, which must then dehydrate to form the final C=N double bond.[3] Several factors related to steric hindrance can impede this process:
-
Reduced Nucleophilicity: Bulky substituents on the diamine sterically shield the nitrogen's lone pair of electrons, hindering its ability to perform the initial nucleophilic attack on the carbonyl carbon. This slows down the formation of the crucial carbinolamine intermediate.
-
Destabilization of the Transition State: The transition state leading to the tetrahedral carbinolamine is more crowded when using hindered amines. This raises the activation energy of the initial attack, further slowing the reaction rate.
-
Impeded Dehydration: The elimination of water, the rate-determining step, requires specific geometric arrangements of the atoms.[3] Steric bulk can make it difficult for the molecule to adopt the necessary conformation for the hydroxyl group to be eliminated, effectively stalling the reaction at the carbinolamine stage.
These kinetic barriers mean that under standard conditions, the desired reaction is often too slow, allowing competing side reactions or decomposition to become significant pathways.
Q2: What are the most common side reactions and byproducts I should be looking for?
A: When the desired condensation is slow, several alternative pathways can emerge. Identifying the byproduct can provide crucial clues for optimizing your reaction.
-
Incomplete Condensation (Mono-Imine Formation): With a diamine, it's common to form the mono-Schiff base where only one of the two amine groups has reacted. The steric and electronic changes after the first condensation can make the second reaction even more difficult.
-
Starting Material Recovery: Often, the most significant "byproduct" is simply unreacted starting material due to the high activation energy of the reaction.
-
Aldol Condensation: If your carbonyl compound has α-hydrogens, it can undergo a base-catalyzed (or even self-catalyzed) aldol reaction, especially if the reaction is heated for extended periods in the presence of the basic amine.
-
Rearrangement or Elimination: In cases of extreme steric hindrance, acid catalysts and high temperatures can promote unexpected side reactions. For instance, substrates with tert-butyl groups ortho to the amine can undergo acid-promoted de-tert-butylation, leading to a less hindered, rearranged product.[4][5]
The following diagram outlines a logical process for troubleshooting low-yield Schiff base formations.
Caption: Troubleshooting workflow for Schiff base synthesis.
Q3: How can I rationally optimize my reaction conditions to favor the desired product?
A: Overcoming steric hindrance requires carefully tuning the reaction conditions to accelerate the desired condensation while suppressing side reactions. This often involves a multi-parameter optimization focusing on water removal, catalysis, and solvent choice.
The formation of the imine is reversible, and the presence of water can easily hydrolyze the product back to the starting materials.[1][6] Therefore, efficient water removal is arguably the most critical factor for success.
| Method | Mechanism | Pros | Cons |
| Dean-Stark Trap | Azeotropic removal of water with a suitable solvent (e.g., toluene, benzene). | Highly effective for driving equilibrium; suitable for large scale. | Requires higher temperatures; not all reagents are stable at reflux. |
| Molecular Sieves | Adsorption of water by porous aluminosilicates (3Å or 4Å). | Works at various temperatures; easy to use. | Can be slow; may require activation; can be slightly acidic/basic. |
| Dehydrating Agents | Chemical reaction with water (e.g., MgSO₄, Na₂SO₄). | Can be added directly to the reaction mixture. | Stoichiometric amounts needed; can complicate workup. |
| Dehydrating Solvents | In-situ water scavenging (e.g., trimethyl orthoformate). | Very effective at low temperatures. | Introduces reagents that must be removed later. |
Acid catalysis accelerates the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic, and by converting the carbinolamine's -OH group into a better leaving group (-OH₂⁺).[3][7]
-
Optimal pH Range: The reaction rate is maximal around pH 4-5.[7]
-
Too Acidic (pH < 4): The amine becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack.
-
Too Basic (pH > 6): The dehydration of the carbinolamine intermediate is not efficiently catalyzed.[3]
-
-
Common Catalysts:
Pro-Tip: For very sensitive substrates, start with no catalyst. If the reaction is too slow, add a catalytic amount of a weak acid like acetic acid. Strong acids like p-TsOH should be used cautiously as they can promote side reactions.[4]
The choice of solvent impacts reactant solubility and the efficacy of water removal.
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol/Methanol | Protic | 78 / 65 | Good for dissolving amines. Often used for initial attempts at reflux.[9] Can be difficult to remove water effectively without sieves. |
| Toluene/Benzene | Aprotic | 111 / 80 | Excellent for use with a Dean-Stark apparatus for azeotropic water removal.[10][11] |
| Tetrahydrofuran (THF) | Aprotic | 66 | A good general-purpose solvent, often used with molecular sieves. |
| Dichloromethane (DCM) | Aprotic | 40 | Useful for reactions at or below room temperature. |
For particularly stubborn reactions, consider higher-boiling solvents like butanol or toluene to increase the reaction temperature, but only if the reactants are thermally stable.[10][12]
Q4: Can you provide a robust, step-by-step protocol for a challenging Schiff base condensation?
A: Certainly. This protocol is designed to maximize the chances of success with sterically hindered reagents by employing a Dean-Stark trap for definitive water removal.
Reaction: Condensation of 2,6-diisopropylaniline with 2-adamantanone.
-
Apparatus Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit the central neck with a Dean-Stark trap and a reflux condenser.
-
Use the side necks for a thermometer and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
-
Reagent Addition:
-
To the flask, add 2-adamantanone (1.50 g, 10.0 mmol).
-
Add 2,6-diisopropylaniline (1.77 g, 10.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (~50 mg, 0.26 mmol).
-
Add 100 mL of anhydrous toluene.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110-111 °C) using a heating mantle.
-
Observe as the toluene/water azeotrope condenses and collects in the Dean-Stark trap. The lower water layer will separate from the upper toluene layer.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or by observing the cessation of water collection in the trap. The reaction may require 12-48 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to quench the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as hot ethanol or isopropanol.[6][13] If recrystallization is insufficient, column chromatography on neutral alumina can be employed to avoid product hydrolysis, which can occur on acidic silica gel.[6]
-
Caption: Key steps in acid-catalyzed Schiff base formation.
Q5: What are the best practices for purifying and handling these potentially unstable Schiff bases?
A: Purification and handling require care, as the C=N bond is susceptible to hydrolysis.
-
Purification:
-
Recrystallization: This is the preferred method. It is highly effective and avoids prolonged contact with potentially acidic stationary phases.[13] Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: If necessary, use neutral alumina instead of the more common acidic silica gel.[6] Traces of acid on silica can catalyze the hydrolysis of the imine bond during purification. Always use anhydrous solvents for your eluent.
-
-
Handling and Storage:
Q6: Which analytical techniques should I use to confirm my product's identity and purity?
A: A combination of spectroscopic and physical methods is essential for unambiguous characterization.
-
FT-IR Spectroscopy: This is a quick and powerful tool to monitor reaction conversion.
-
Look for: The appearance of a moderate to strong C=N (imine) stretching band around 1600-1650 cm⁻¹ .
-
Confirm: The disappearance of the C=O (carbonyl) stretch from the starting material (typically 1680-1720 cm⁻¹ ) and the N-H bending vibrations from the primary amine (around 1580-1650 cm⁻¹ , which can overlap with the C=N band) and N-H stretches (~3300-3500 cm⁻¹).[10][12]
-
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation.
-
¹H NMR: Look for the signal corresponding to the proton on the imine carbon (R-CH=N-), which typically appears downfield. Confirm the integration matches the expected structure and that signals for the aldehyde proton or amine protons have disappeared.
-
¹³C NMR: The imine carbon (C=N) signal is characteristic and appears in the 160-180 ppm range.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the condensation and dehydration have occurred as expected.
-
Melting Point: A sharp melting point is a reliable indicator of high purity for crystalline solids.[11][14]
By applying these targeted strategies and understanding the mechanistic principles at play, you can successfully navigate the challenges of forming Schiff bases from sterically hindered diamines.
References
-
Abdel-Rahman, L. H., et al. (2017). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances. [Link]
-
D'Acquarica, I., et al. (2017). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules. [Link]
-
Kumar, S., & Kumar, A. (2021). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
-
Gorska, A., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules. [Link]
-
Das, S., & Laskar, A. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
Stalder, R., & Miller, A. J. (2015). The Synthesis of Sterically Hindered Amides. Chimia. [Link]
-
Mishra, A., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute. [Link]
-
Abdel-Rahman, L. H., et al. (2017). Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity. RSC Publishing. [Link]
-
Gao, J., & Zheung, Z. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules. [Link]
-
Gao, J., & Zheung, Z. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. PMC - NIH. [Link]
-
Cetin, M. M., et al. (2023). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. ResearchGate. [Link]
-
Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2024). How to purify Schiff base product? ResearchGate. [Link]
-
Patel, K. D., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]
-
Various Authors. (2016). Suitable solvent for Schiff base reaction? ResearchGate. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Various Authors. (2001). Metal-template-assisted Schiff-base condensations: an evaluation of thermodynamic versus kinetic control. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2012). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Rasayan J. Chem. [Link]
-
Ramadhan, U. H., et al. (2016). SYNTHESIS OF SCHIFF BASES COMPLEXES AS ANTI– INFLAMMATORY AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules. [Link]
-
Ramadhan, U. H., et al. (2016). SYNTHESIS OF SCHIFF BASES COMPLEXES AS ANTI– INFLAMMATORY AGENTS. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]
-
de Souza, M. A., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. [Link]
-
Various Authors. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Gao, J., & Zheung, Z. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Wikipedia. (n.d.). Schiff base. [Link]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Sources
- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
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- 12. Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 2,5-Dimethylhexane-2,5-diamine in organic solvents
Technical Support Center: 2,5-Dimethylhexane-2,5-diamine
Welcome to the technical support center for 2,5-Dimethylhexane-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2,5-Dimethylhexane-2,5-diamine and what are its key physicochemical properties?
2,5-Dimethylhexane-2,5-diamine (CAS No: 23578-35-0) is an aliphatic diamine.[1] Its structure consists of a six-carbon hexane backbone with two amine (-NH₂) groups and two methyl (-CH₃) groups, both located at the 2 and 5 positions. This branched, bifunctional nature makes it a useful building block in various chemical syntheses, including the development of polymers and specialty chemicals.
Understanding its physical properties is the first step to troubleshooting solubility:
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [2][3] |
| Molecular Weight | 144.26 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 52-91 °C (estimates vary) | [1][4][5] |
| Boiling Point | ~184-215 °C at 760 mmHg | [2][4][5][6] |
| Density | ~0.85 g/cm³ | [2][5] |
Q2: Why is 2,5-Dimethylhexane-2,5-diamine often difficult to dissolve in organic solvents?
The solubility challenge arises from a conflict within its molecular structure:
-
Hydrophobic Alkyl Backbone: The eight-carbon chain (C₈H₂₀) is nonpolar and hydrophobic (water-repelling). This part of the molecule prefers to interact with nonpolar organic solvents like hexane or toluene through van der Waals forces.
-
Hydrophilic Amine Groups: The two primary amine (-NH₂) groups are polar and capable of forming strong hydrogen bonds. These groups prefer to interact with polar solvents, especially polar protic solvents like water or ethanol, which can also act as hydrogen bond donors and acceptors.[7]
This dual character means the molecule is often not "nonpolar enough" to dissolve well in purely nonpolar solvents and not "polar enough" to dissolve well in many polar aprotic solvents that cannot participate in hydrogen bonding as effectively. The solubility decreases as the size of the hydrophobic alkyl part of the molecule increases.
Q3: In which general classes of solvents can I expect 2,5-Dimethylhexane-2,5-diamine to be soluble or insoluble?
While specific experimental data is limited in publicly available literature, we can predict solubility based on the principles of "like dissolves like" and the properties of aliphatic amines:
-
Likely Soluble: Lower aliphatic amines are generally soluble in water because they can form hydrogen bonds. They are also often soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and benzene.
-
Potentially Challenging: Solubility can be limited in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) where hydrogen bonding is less favorable.
-
Likely Insoluble: Higher amines are typically insoluble in water due to the dominance of the hydrophobic alkyl chain. Similarly, purely nonpolar solvents like hexane may be poor solvents because they cannot effectively solvate the polar amine groups. The related compound 2,5-Dimethylhexane is noted as being insoluble in water.[8]
Part 2: Troubleshooting Guide & Experimental Protocols
Q4: My 2,5-Dimethylhexane-2,5-diamine is not dissolving in my chosen solvent. What is the first thing I should do?
Before attempting more complex methods, always start with the fundamentals of dissolution. This workflow helps diagnose the issue systematically.
Caption: Initial workflow for troubleshooting solubility issues.
Causality Explained:
-
Purity: Impurities can significantly alter solubility characteristics. Verifying the compound's identity and purity is a crucial first step.
-
Particle Size Reduction: Grinding a solid increases its surface-area-to-volume ratio.[9][10] This provides more points of contact between the solute and solvent, which can dramatically increase the rate of dissolution.[10]
-
Heating & Agitation: Increasing the kinetic energy of the system by heating and stirring helps to overcome the intermolecular forces within the solid's crystal lattice, promoting dissolution.
Q5: How do I perform a systematic solvent screening to find a suitable solvent?
A systematic screening is the most reliable way to identify an effective solvent or co-solvent system.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of 2,5-Dimethylhexane-2,5-diamine into several small vials (e.g., 1.5 mL glass vials).
-
Solvent Selection: Choose a range of solvents with varying polarities. A good starting set includes:
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Nonpolar: Toluene, Hexane, Dichloromethane (DCM)
-
-
Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution. Is it a clear, homogenous solution? Is it a suspension, or is the solid undissolved at the bottom? Record your observations.
-
Incremental Addition: If the compound is not fully dissolved, add another measured aliquot of solvent (e.g., 100 µL) and repeat steps 4 and 5. Continue this process up to a total volume of 1 mL.
-
Quantification: Note the approximate concentration at which the compound dissolved (e.g., "Soluble at ~5 mg/mL in Methanol," "Insoluble up to 5 mg/mL in Hexane").
-
Analysis: Organize your results in a table to identify the most promising solvents.
Q6: My compound is soluble in a polar solvent but my reaction needs a nonpolar medium. How can I use a co-solvent system?
A co-solvent system can bridge the polarity gap.[9][11] This involves dissolving the diamine in a small amount of a "good" solvent (like DMSO or methanol) and then diluting this stock solution into the "poor" bulk solvent required for your reaction.
Experimental Protocol: Implementing a Co-Solvent System
-
Primary Solubilization: Based on your screening, dissolve the 2,5-Dimethylhexane-2,5-diamine in the minimum required volume of the best-performing polar solvent (e.g., DMSO). This creates a concentrated stock solution.
-
Titration: While stirring your nonpolar bulk solvent (e.g., Toluene), slowly add the concentrated stock solution dropwise.
-
Observation for Precipitation: Watch carefully for any signs of the compound precipitating out of the solution (cloudiness or formation of a solid). The goal is to add as much of the stock solution as possible while maintaining a single homogenous phase.
-
Optimization: The key is to use the smallest possible volume of the co-solvent to avoid significantly altering the overall polarity of your reaction medium. Typically, a co-solvent concentration of 1-5% (v/v) is a good target.
Q7: Can I modify the pH or convert the diamine to a salt to improve solubility?
Yes, this is a highly effective chemical modification technique for amines.[10] Amines are basic compounds and will react with acids to form ammonium salts. These salts are ionic and often exhibit dramatically different solubility profiles, typically being much more soluble in polar solvents (including water) but insoluble in nonpolar organic solvents like ether.
Experimental Protocol: Salt Formation for Enhanced Aqueous/Polar Solvent Solubility
-
Dissolution/Suspension: Suspend the 2,5-Dimethylhexane-2,5-diamine in a suitable solvent. For creating a water-soluble salt, start with water. For use in other polar organic solvents, you might use a solvent like isopropanol.
-
Acid Addition: While stirring, slowly add a stoichiometric equivalent (1.0 eq per amine group, so 2.0 eq total) of a suitable acid. Common choices include:
-
For aqueous solutions: Hydrochloric acid (HCl) or Acetic acid.
-
For organic solutions: Formic acid or a solution of HCl in a solvent like dioxane.
-
-
Observation: As the salt forms, the solid should dissolve to form a clear solution. The reaction is an acid-base neutralization.
-
Isolation (Optional): If you need to isolate the solid salt, the solvent can be removed under reduced pressure. The resulting salt can then be tested for solubility in your target solvent system.
-
Regeneration: Remember that the parent amine can be regenerated from its salt by treatment with a base, like sodium hydroxide (NaOH). This property is useful for separations.
Caption: Chemical modification workflow for enhancing polar solubility.
References
-
2,5-dimethylhexane-2,5-diamine | CAS#:23578-35-0 . Chemsrc. [Link]
-
Amines . NCERT. [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]
-
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers . RSC Publishing - The Royal Society of Chemistry. [Link]
-
2,5-Hexanediamine, 2,5-dimethyl- . PubChem. [Link]
-
2,5-Dimethylhexane . Wikipedia. [Link]
-
How does branching increase the solubility in amines? . Quora. [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Drug Solubility: Importance and Enhancement Techniques . National Institutes of Health (NIH). [Link]
-
Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Mutual solubility of water and aliphatic amines . Journal of Chemical & Engineering Data. [Link]
-
Aliphatic amines are soluble in water because they__________. . Allen. [Link]
-
2,5-dimethylhexane-2,5-diol . Solubility of Things. [Link]
-
SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES . ACS Publications. [Link]
Sources
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- 3. 2,5-Hexanediamine, 2,5-dimethyl- | C8H20N2 | CID 90189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-dimethylhexane-2,5-diamine | CAS#:23578-35-0 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aliphatic amines are soluble in water because they__________. [allen.in]
- 8. fishersci.com [fishersci.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
Technical Support Center: Controlling Stoichiometry in Polymerization Reactions with Diamines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in polymerization reactions involving diamines. Achieving the desired polymer properties, whether for novel materials or advanced drug delivery systems, hinges on the precise control of stoichiometry. This guide provides in-depth, field-proven insights into the common challenges and solutions related to stoichiometric control in step-growth polymerizations, such as polyamide synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and troubleshooting your polymerization reactions.
Q1: What is stoichiometry, and why is it so critical in step-growth polymerizations involving diamines?
A: Stoichiometry refers to the quantitative relationship between reactants in a chemical reaction. In step-growth polymerization, where bifunctional monomers like diamines and diacids react to form polymer chains, stoichiometry is paramount. For achieving a high molecular weight polymer, the functional groups of the two different monomers (e.g., amine groups from the diamine and carboxylic acid groups from the diacid) must be present in as close to a 1:1 molar ratio as possible.[1][2] Any deviation from this perfect balance leads to a situation where one type of functional group is depleted while the other is still present in excess, causing chain termination and limiting the final molecular weight of the polymer.[1][3]
Q2: How exactly does a stoichiometric imbalance affect the final polymer's molecular weight and properties?
A: A stoichiometric imbalance directly limits the degree of polymerization (the average number of monomer units in a polymer chain).[1] If there is an excess of one monomer, the polymer chains will all be terminated with the functional group of that excess monomer, preventing further chain growth.[2] This results in:
-
Lower Molecular Weight: The polymer chains are shorter than what could be achieved with a balanced stoichiometry.[1][3][4]
-
Altered Mechanical Properties: Lower molecular weight often leads to reduced mechanical strength, brittleness, and lower thermal stability.[1]
-
Broader Molecular Weight Distribution: The resulting polymer will have a higher polydispersity index (PDI), meaning a wider variety of chain lengths, which can negatively impact material consistency.[1][2]
Q3: What is the Carothers equation and how does it quantitatively describe the effect of stoichiometry?
A: The Carothers equation is a fundamental mathematical relationship in polymer chemistry that connects the number-average degree of polymerization (DP) to the extent of reaction (p) and the stoichiometric ratio (r) of the monomers. The equation is often expressed as:
Where:
-
DP is the degree of polymerization.
-
r is the stoichiometric ratio of the functional groups (always ≤ 1).
-
p is the extent of reaction (conversion of functional groups).
This equation quantitatively demonstrates that to achieve a high DP, both the extent of reaction (p) must be very close to 1 (i.e., >99% conversion) and the stoichiometric ratio (r) must be very close to 1.[1][5] Even a small imbalance (e.g., an 'r' value of 0.99, representing a 1% molar excess of one monomer) severely limits the maximum achievable molecular weight, even at 100% conversion.[5]
Q4: Is a slight stoichiometric imbalance ever desirable?
A: Yes, in some industrial applications, a slight and precisely controlled stoichiometric imbalance is intentionally introduced.[4] This is a common strategy to control and cap the molecular weight at a specific target value, which can be crucial for processability (e.g., controlling melt viscosity).[2][6] It also ensures that the polymer chains are terminated with a specific, known functional group, which can prevent further reactions over time and enhance the polymer's stability.[2][4] However, this is an advanced control technique and requires highly accurate initial conditions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a practical, Q&A-formatted guide to specific problems you may encounter during your experiments.
Q1: I performed a polyamide synthesis, but my final product has a very low molecular weight and is brittle. What went wrong?
A: This is one of the most common issues in step-growth polymerization and almost always points back to a loss of stoichiometric control or incomplete reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Imprecise Monomer Stoichiometry | An excess of either the diamine or the diacid monomer leads to premature chain termination, drastically limiting the molecular weight.[1][3][4] | 1. Verify Calculations: Double-check all molecular weight calculations for your monomers. 2. Use a High-Precision Balance: Ensure your balance is calibrated and use an analytical balance with at least 4 decimal places for accurate weighing. 3. Employ Precision Dispensing: For liquid monomers, use calibrated positive displacement pumps or high-precision syringes to ensure accurate volume transfer.[7][8][9] |
| Monomer Impurities | Reactive impurities, especially monofunctional ones (e.g., a mono-amine or a mono-acid), act as "chain stoppers," effectively capping the polymer chain and preventing further growth.[3][4] Non-reactive impurities alter the true mass of the active monomer, leading to an unintended stoichiometric imbalance. | 1. Assess Monomer Purity: Do not assume the purity stated on the bottle is exact. Qualify each new batch of monomer. 2. Purify Monomers: If purity is suspect, purify the monomers. Diamines and diacids can often be purified by recrystallization from a suitable solvent.[3][10] 3. Perform Purity Analysis: Use analytical techniques like titration to determine the exact concentration of functional groups or HPLC/NMR to identify and quantify impurities.[11][12][13] |
| Presence of Moisture | Water can hydrolyze acid anhydrides (if used) or interfere with the reaction equilibrium in other ways, effectively altering the concentration of reactive species. Polyamides are often hygroscopic and can absorb moisture from the air.[6] | 1. Dry Monomers: Dry all monomers thoroughly in a vacuum oven at an appropriate temperature before use. 2. Dry Solvents & Glassware: Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried immediately before the reaction. 3. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Side Reactions | At high temperatures, some monomers can undergo side reactions. For example, certain diacids can cyclize, removing them from the polymerization process and disrupting the 1:1 stoichiometry.[14] | 1. Optimize Temperature: Research the thermal stability of your specific monomers and conduct the reaction at the lowest effective temperature. 2. Control Heating Rate: Avoid rapid heating, which can promote side reactions over the desired polymerization. |
Q2: My polymerization results are inconsistent from batch to batch, even though I follow the same procedure. Why?
A: Batch-to-batch inconsistency is a frustrating problem that typically stems from subtle, unmonitored variables.
Logical Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting batch-to-batch inconsistency.
Detailed Explanation:
-
Monomer Purity Variation: The most likely culprit. Purity can vary significantly between different lots or suppliers. A certificate of analysis provides a range, not an exact value. Solution: You must qualify every new bottle of monomer. Perform a simple titration or melting point analysis to confirm purity and consistency before use.[3]
-
Inconsistent Moisture Content: Ambient humidity changes daily. If your drying procedure is not standardized, the amount of residual water in your reactants will vary. Solution: Implement a strict and consistent drying protocol: specify the temperature, vacuum level, and duration for drying all monomers and solvents.[10]
-
Inaccurate Monomer Dispensing: Small errors in weighing or volume measurement can lead to significant stoichiometric shifts, especially for smaller-scale reactions. Solution: Always use calibrated equipment. For critical liquid additions, consider gravimetric dispensing (weighing the liquid added) rather than volumetric dispensing.[7][15]
-
Temperature Fluctuations: Poor temperature control can affect reaction kinetics and the prevalence of side reactions, leading to variability. Solution: Use a calibrated temperature controller and probe placed directly in the reaction mixture (not just monitoring the heating mantle/oil bath).
Q3: How can I be certain of my monomer purity and accurately measure the required amounts?
A: This requires a combination of analytical characterization and meticulous experimental technique.
Recommended Analytical Techniques for Monomer Purity:
| Technique | Application & Purpose |
| Titration | The most direct method for quantifying the number of acidic (-COOH) or basic (-NH2) functional groups. This allows you to calculate the "equivalent weight," which is essential for accurate stoichiometric calculations.[3][11] |
| NMR Spectroscopy | Nuclear Magnetic Resonance (¹H and ¹³C NMR) is excellent for identifying the structure of your monomer and detecting organic impurities. By integrating the signals, you can often quantify the purity relative to a known standard.[12][16][17] |
| HPLC / GC-MS | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques that can detect and quantify even trace amounts of impurities that might not be visible by NMR.[13][18] |
| DSC / Melting Point | Differential Scanning Calorimetry (DSC) or a simple melting point apparatus can be a quick check for purity. Pure crystalline solids have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range.[12] |
Once purity is confirmed, accurate measurement is key. Always use an analytical balance for solids and consider preparing stock solutions of your monomers in a dry solvent, which can then be dispensed more accurately by mass or with a calibrated pump.
Key Experimental Protocol: Titration to Determine Carboxyl Equivalent Weight of a Diacid
This protocol provides a reliable method to determine the purity of a dicarboxylic acid monomer, which is essential for accurate stoichiometric calculations.
Objective: To determine the number-average molecular weight per carboxyl group (equivalent weight) of a diacid monomer.
Materials:
-
Diacid monomer sample (e.g., Adipic Acid)
-
Analytical balance (± 0.0001 g)
-
Solvent (e.g., a 75:25 mixture of ethanol and water, neutralized)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Burette (50 mL, Class A)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Prepare the Diacid Sample: Accurately weigh approximately 0.3-0.4 g of the dried diacid monomer into a 250 mL Erlenmeyer flask. Record the mass to the nearest 0.1 mg. Prepare at least three replicate samples.
-
Dissolve the Sample: Add approximately 100 mL of the neutralized ethanol/water solvent to the flask. Gently swirl to dissolve the diacid completely. A warm water bath may be used to aid dissolution if necessary.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to the dissolved diacid solution. The solution should be colorless.
-
Set up the Titration: Rinse the burette with a small amount of the standardized 0.1 M NaOH solution, then fill it. Record the initial volume.
-
Titrate the Sample: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.
-
Determine the Endpoint: Continue adding NaOH until the solution turns a faint but persistent pink color. This is the endpoint. Record the final volume of NaOH added.
-
Repeat: Repeat the titration for all replicate samples. The volumes of NaOH used should agree within ±0.1 mL.
Calculations:
-
Moles of NaOH:
-
Moles NaOH = (Volume of NaOH used in L) × (Molarity of NaOH in mol/L)
-
-
Moles of Carboxyl Groups:
-
Since NaOH reacts with -COOH in a 1:1 ratio, Moles of -COOH = Moles of NaOH.
-
-
Equivalent Weight (EW):
-
EW ( g/mol ) = (Mass of diacid sample in g) / (Moles of -COOH)
-
The calculated Equivalent Weight should be compared to the theoretical value (Theoretical EW = Molecular Weight / 2). A significant deviation indicates the presence of impurities.
Visualizing the Impact of Stoichiometry
The following diagram illustrates the fundamental consequence of stoichiometric imbalance on polymer chain formation.
Caption: Effect of stoichiometric balance on polymer chain length.
References
- Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable. Fiveable.
- Nylon And Polyamide Production's Chemical Process. Advanced Polymer Trading.
-
How Does Stoichiometry Impact Step-growth Polymerization? . Chemistry For Everyone. Available at: [Link]
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Step-growth polymerization - Wikipedia . Wikipedia. Available at: [Link]
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Is stoichiometric imbalance in polymerization important if the process has an evaporation step? . Chemistry Stack Exchange. Available at: [Link]
-
Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate . ACS Publications. Available at: [Link]
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What is Polyamide Fabric: Properties, How its Made and Where . Sewport. Available at: [Link]
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End group – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Residual Monomer Analysis and Testing . Polymer Solutions. Available at: [Link]
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End Group Analysis Method For Molecular Weight Determination . Scribd. Available at: [Link]
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Determination of the amino end groups in polyamide 6 and 6,6 with ninhydrin | Request PDF . ResearchGate. Available at: [Link]
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What is polyamide? . WAVE Futura. Available at: [Link]
-
All You Need to Know about Polyamide . 3DAMSS. Available at: [Link]
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Top Analytical Techniques for Characterizing Custom Polymers . Polymer Chemistry Innovations. Available at: [Link]
-
End-Group Analysis of Polymer . MtoZ Biolabs. Available at: [Link]
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Purification of Organic Materials and Study of Polymers Therefrom . DTIC. Available at: [Link]
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End group - Wikipedia . Wikipedia. Available at: [Link]
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Polyamide | Definition, Structure, & Facts . Britannica. Available at: [Link]
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3 . ResearchGate. Available at: [Link]
- Method of producing dicarboxylic acids suitable for synthesis of polymers or polyamides. Google Patents.
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Stoichiometric effects on bulk stress relaxation to enhance reprocessability in covalent adaptable networks . RSC Publishing. Available at: [Link]
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How to Select a Pump for Monomer Dispensing in Contact Lens Manufacturing . Fluid Metering, Inc.. Available at: [Link]
-
Determination of purity - POLYMER analysis . Analytice. Available at: [Link]
-
Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill . RSC Publishing. Available at: [Link]
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Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3 . Chemistry Europe. Available at: [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s . MDPI. Available at: [Link]
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A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model . Polymer. Available at: [Link]
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Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators . OnlyTRAININGS. Available at: [Link]
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Supporting Information Polymer Synthesis and Characterization Determining Monomer Feed Ratio Feed compositions for the different . The Royal Society of Chemistry. Available at: [Link]
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Metering Systems for Polymers . ProMinent. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES . Aaltodoc. Available at: [Link]
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121 questions with answers in POLYAMIDES | Science topic . ResearchGate. Available at: [Link]
-
(PDF) Polyamide Syntheses . ResearchGate. Available at: [Link]
-
Three principal reactions involved in the curing of a diamine with a diepoxide compound . ResearchGate. Available at: [Link]
-
The Principles of Precise Dispensing . Zaxis Inc. Available at: [Link]
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Problem: Rate expression for the polymerization of hexamethylene diamine and adipic acid . Doubtnut. Available at: [Link]
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The Art of Precision Liquid Dispensing . Dispendix. Available at: [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network . MDPI. Available at: [Link]
-
How Do You Determine The Molecular Weight Of A Monomer? . Chemistry For Everyone. Available at: [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway . MDPI. Available at: [Link]
-
Dispensing Equipment . Polymer G. Available at: [Link]
-
How to calculate molecular weight of a polymer from its monomeric units . Quora. Available at: [Link]
-
Polymerization Side Reactions . Scribd. Available at: [Link]
-
Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization . ACS Publications. Available at: [Link]
-
Molecular Weights of Polymers . Chemistry LibreTexts. Available at: [Link]
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- 18. polymersolutions.com [polymersolutions.com]
Technical Support Center: Mitigating Moisture Sensitivity in Epoxy Resin Curing with Aliphatic Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with epoxy resins and aliphatic amine curing agents. This guide is designed to provide in-depth technical assistance to help you navigate the challenges associated with moisture sensitivity during the curing process. By understanding the underlying chemical mechanisms and implementing the robust protocols outlined here, you can ensure the integrity, performance, and cosmetic quality of your cured epoxy systems.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.
Q1: My cured epoxy surface has a sticky, oily, or waxy film. What is causing this and how do I fix it?
A1: This is a classic symptom of "amine blush" or "amine bloom."
-
Causality: Amine blush is a surface defect that occurs when the amine curing agent reacts with moisture and carbon dioxide from the atmosphere instead of with the epoxy resin.[1][2][3][4] Aliphatic amines are hygroscopic, meaning they readily attract and absorb moisture.[2][5][6] This side reaction forms ammonium carbamate salts on the surface, resulting in a greasy or waxy film.[1][2][3][6] This phenomenon is exacerbated by high humidity and low temperatures, which slow down the primary epoxy-amine reaction, giving the amine more time to react with ambient moisture and CO2.[1][3]
-
Immediate Corrective Action:
-
Do not proceed with subsequent layers or processing. The blush will act as a bond breaker, leading to poor adhesion of any subsequent coatings or bonded components.[2][7]
-
Surface Cleaning: The carbamate film is alkaline and can be removed.[2] Wash the surface thoroughly with warm, soapy water. For stubborn blush, use a solvent like isopropyl alcohol. It is crucial to note that harsh solvents like acetone or MEK are ineffective at removing amine blush.[7]
-
Verification: After cleaning, the surface should be clean and free of any greasy feel. You can perform a water break test: a continuous sheet of water should form on the surface rather than beading up.[4] A pH test using litmus paper can also be indicative; a clean surface should have a pH near neutral (pH 7), whereas the presence of amine blush will result in an alkaline reading.[2][7]
-
-
Long-Term Prevention:
-
Strictly control environmental conditions. Aim for a relative humidity below 60% and a temperature between 21-27°C (70-80°F).[8][9][10][11]
-
Ensure the surface temperature is at least 3-5°F (or 3-4°C) above the dew point to prevent moisture condensation.[2][5][12]
-
Use a closed curing system, such as a desiccator, nitrogen dry box, or an oven, to isolate the curing part from ambient humidity.[5]
-
Q2: The surface of my clear epoxy casting is cloudy, hazy, or has white patches. What went wrong?
A2: Cloudiness or haziness is a direct consequence of moisture contamination during the curing process.
-
Causality: When moisture is introduced into the uncured epoxy-amine mixture, it can lead to several issues.[13] High humidity can cause microscopic water droplets to condense on or be absorbed into the epoxy, leading to a cloudy appearance.[10][13] This is a form of amine blush where the carbamate formation is dispersed, causing a hazy effect.[1][4][14] Additionally, if the temperature is too low, the viscosity of the resin increases, trapping microbubbles and preventing them from escaping, which can also contribute to a cloudy look.[14]
-
Troubleshooting Steps:
-
Assess the Cure State: If the epoxy is still tacky, the issue might be incomplete curing due to low temperatures, which can be rectified by moving the part to a warmer environment.
-
Surface vs. Bulk Issue: If the cloudiness is purely a surface phenomenon (a form of blush), it can sometimes be removed by the cleaning methods described in Q1.
-
Polishing: For fully cured parts with surface haze, you may be able to restore clarity by sanding with progressively finer grits of sandpaper followed by a polishing compound.[9]
-
Recoating: If the cloudiness is throughout the bulk of the casting, the part may be unsalvageable. A fresh, thin topcoat of properly mixed and cured epoxy over a sanded and cleaned surface can sometimes salvage the appearance.[9]
-
-
Preventative Measures:
-
Environmental Control: This is the most critical factor. Use a dehumidifier or air conditioner to maintain humidity below 60%.[11][15][16] The ideal temperature range is 22-25°C (72-77°F).[4][14]
-
Material Temperature: Ensure the resin and hardener are at room temperature before mixing. Cold materials are more viscous and prone to trapping air and moisture.[9][14]
-
Dry Equipment: Use only clean, dry mixing containers and tools.[13][17]
-
Q3: My epoxy is not curing completely and remains soft or tacky even after an extended period. Why is this happening?
A3: Incomplete curing is typically due to one of three main factors: incorrect mix ratio, low temperature, or moisture interference.
-
Causality:
-
Incorrect Mix Ratio: Epoxy curing is a stoichiometric reaction. An excess of either the resin or the amine hardener will result in unreacted components, leaving the final product soft and under-cured.[2][9]
-
Low Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate slows dramatically or may even stop, preventing a full cure.[1][8][17]
-
Moisture Interference: Excessive moisture can react with the amine hardener, consuming the active sites that are meant to react with the epoxy resin.[2][13] This leaves some of the epoxy unreacted, resulting in a soft or tacky state.[2][13]
-
-
Troubleshooting and Prevention:
| Problem | Probable Cause | Solution & Prevention |
| Sticky/Soft Surface | Incorrect Mix Ratio | Solution: Scrape off the uncured material as much as possible. Clean the surface with a solvent. Re-pour with a correctly measured and mixed batch.[9] Prevention: Always measure resin and hardener by weight using a calibrated scale, following the manufacturer's specified mix ratio precisely. Mix thoroughly, scraping the sides and bottom of the container.[9][17] |
| Low Curing Temperature | Solution: Move the part to a warmer environment (ideally 22-25°C or 72-77°F) to see if the reaction will restart and proceed to completion.[9][18] Prevention: Ensure your workspace is maintained within the recommended temperature range throughout the entire curing process.[8][10] | |
| High Humidity/Moisture | Solution: If the issue is minor surface tackiness due to blush, cleaning may resolve it (see Q1). If the bulk material is soft, it is likely unrecoverable. Prevention: Control humidity to below 60%.[14][15] Ensure all substrates and fillers are completely dry before incorporation.[13] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal environment for curing epoxy with aliphatic amines?
The ideal environment is a temperature- and humidity-controlled space. Aim for the following conditions:
-
Relative Humidity: Below 60%, with 40-50% being optimal.[8][10][15][17]
-
Air Circulation: Gentle air movement can help, but avoid strong drafts that can introduce dust or cause rapid temperature fluctuations.[4]
-
Ventilation: Ensure adequate ventilation to remove any volatile compounds released during curing.[15][19]
Q2: How does temperature affect the curing process beyond just the rate?
Temperature plays a multifaceted role. Lower temperatures not only slow the primary epoxy-amine reaction but also increase the risk of amine blush by allowing more time for atmospheric reactions.[1][3] Conversely, excessively high temperatures can drastically shorten the pot life and may cause an uncontrolled exothermic reaction, leading to yellowing, cracking, or distortion.[12][15]
Q3: Can I use a heat gun or torch to speed up the cure?
While a heat gun or torch is often used to remove surface bubbles, it should be used sparingly and with caution for accelerating the cure.[9] Excessive localized heat can cause the surface to cure prematurely, trapping solvents or moisture, and can lead to an uneven cure or surface defects.[8] Furthermore, using gas-powered torches can increase the local concentration of CO2 and water vapor, directly contributing to amine blush formation.[4] A better approach for accelerating the cure is a controlled post-cure in an oven at a moderately elevated temperature, as recommended by the manufacturer.[19]
Q4: Are some aliphatic amines less sensitive to moisture than others?
Yes. While all primary aliphatic amines are hygroscopic to some degree, formulators have developed modified amines and adducts that are less sensitive to moisture.[20] These are often pre-reacted with a small amount of epoxy resin, which reduces the number of free primary amine hydrogens available to react with atmospheric moisture and CO2. When selecting a curing agent for a humid environment, consult the technical data sheets for information on blush resistance.[21][22]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard Procedure for Mixing and Curing Epoxy Resin with Aliphatic Amines
-
Preparation: Acclimate the epoxy resin and amine hardener to the ambient temperature of your controlled workspace (22-25°C) for at least 24 hours.
-
Measurement: Using a calibrated digital scale, accurately weigh the resin and hardener into a clean, dry, non-porous container (e.g., polypropylene) according to the precise mix ratio specified by the manufacturer.
-
Mixing: Mix the components thoroughly for 3-5 minutes with a clean, dry mixing paddle.[17] Scrape the sides and bottom of the container multiple times during mixing to ensure all material is incorporated.[9] Avoid whipping air into the mixture.
-
Degassing (Optional): If bubbles are a concern, place the mixed epoxy in a vacuum chamber until the bubbles rise and dissipate.
-
Application: Pour or apply the mixed epoxy onto the prepared substrate.
-
Curing: Transfer the assembly to a controlled curing environment (e.g., an oven, desiccator, or a room with controlled temperature and humidity) for the manufacturer-specified duration.
-
Post-Cure (If required): For applications requiring enhanced mechanical or thermal properties, perform a post-cure at an elevated temperature as specified by the technical data sheet.
Diagram 1: Chemical Mechanism of Amine Blush Formation
This diagram illustrates the competing reactions at the surface of a curing epoxy when exposed to atmospheric moisture and carbon dioxide.
Caption: Competing reactions for an aliphatic amine during epoxy curing.
Diagram 2: Troubleshooting Workflow for Curing Defects
This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during epoxy curing.
Caption: A logical guide to diagnosing and resolving epoxy curing issues.
References
-
Amine Blushing and Blooming of Epoxy Binder Systems in Protective Coatings. (2006, February 9). PCI Magazine. [Link]
-
The Formation of Amine Exudate (Blushing) of Epoxy Coatings. KTA-Tator, Inc.[Link]
-
Understanding Amine Blush in Ambient-Cured Epoxies — Causes, Effects, and Prevention. (2025, December 4). EpoxySet. [Link]
-
Carbamate formation in epoxy resin coatings. VIACOR Polymer GmbH. [Link]
-
Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions. (2025, August 13). VICHEM. [Link]
-
Understanding Amine Blush in Epoxy Resin: Causes, Prevention, and Removal. (2025, February 6). Artline. [Link]
-
Mastering the Cure: Understanding Epoxy Curing Conditions. (2024, August 29). Incure Inc.[Link]
-
How Temperature & Humidity Impact Cure. Astro Chemical. [Link]
-
Troubleshooting Guide to Epoxy Flooring Problems. Pro Kem. [Link]
-
Troubleshooting Epoxy Resin Issues: Bubbles, Cracks, and More. UltraClear Epoxy. [Link]
-
Heat & Moisture: A Comprehensive Epoxy Guide. UltraClear Epoxy. [Link]
-
How Environmental Factors Impact Epoxy Resin Curing And Workability. (2025, April 7). Craft Resin. [Link]
-
How Does Moisture Affect Epoxy Resin? (2023, July 4). ArtResin. [Link]
-
Understanding the Effect of Humidity on Epoxy. (2022, February 9). Just Resin. [Link]
-
Amine Blush. Epoxy Technology. [Link]
-
How to Identify, Prevent & Remove Amine Blush in Epoxy. VersaFlex. [Link]
-
Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener. Journal of Materials Science. [Link]
-
Impact of carbamate formation on the surface tension of epoxy-amine curing systems. (2025, October 22). Journal of Applied Polymer Science. [Link]
-
How to Fix Common Epoxy Resin Mistakes: Your Guide to Cloudiness, Pigment Failures, and Peeling. (2025, September 21). Leye Resin. [Link]
-
Aliphatic Amine Curing Agents. Westlake Epoxy. [Link]
-
5 Common Epoxy Resin Problems and How to Fix Them. (2025, April 27). Promise Epoxy. [Link]
-
Amine Blushing: Identification, Prevention, and Remediation. (2022, December 13). Carboline. [Link]
-
ASTM D4142-89(2009) - Standard Guide for Testing Epoxy Resins. ASTM International. [Link]
-
The Effects Of Humidity On Epoxy Resin Projects. (2023, May 5). Craft Resin. [Link]
-
How Does Humidity Affect Curing Epoxy? (2020, July 16). WiseBond. [Link]
-
Development of Epoxy Foaming with CO2 as Latent Blowing Agent and Principle in Selection of Amine Curing Agent. Industrial & Engineering Chemistry Research. [Link]
-
Amine blush in epoxy coatings. ResearchGate. [Link]
-
NORTH AMERICA EPOXY CURING AGENTS. Olin. [Link]
-
ASTM D1763-00 (2021). ASTM International. [Link]
-
ASTM D3013 - Standard Specification for Epoxy Molding Compounds. ASTM International. [Link]
-
Aliphatic Amine Curing Agents. Westlake Epoxy. [Link]
-
What standards are used for mechanical testing for epoxy resins? ResearchGate. [Link]
-
Aliphatic Amines: Cost - Effective Curing Options for Epoxy in Industrial Applications. (2025, May 28). Epoxy Flooring Technologies. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). PCI Magazine. [Link]
-
ASTM C881/C881M-02 Standard Specification for Epoxy-Resin-Base Bonding Systems for Concrete. Scribd. [Link]
-
Development of Epoxy Foaming with CO2 as Latent Blowing Agent and Principle in Selection of Amine Curing Agent. ResearchGate. [Link]
-
Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. American Coatings Conference. [Link]
-
Development of Epoxy Foaming with CO 2 as Latent Blowing Agent and Principle in Selection of Amine Curing Agent. (2015, November 2). Bohrium. [Link]
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- 6. meridianadhesives.com [meridianadhesives.com]
- 7. Amine blushing: How to identify, prevent, & remediate this common issue [carboline.com]
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- 9. bestbartopepoxy.com [bestbartopepoxy.com]
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- 22. products.evonik.com [products.evonik.com]
Technical Support Center: Optimizing High-Yield Schiff Base Synthesis
Welcome to the technical support guide for Schiff base synthesis. This resource is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize reaction conditions, troubleshoot common experimental hurdles, and achieve high yields of pure imines. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning required to adapt them to your specific substrates.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding and controlling the Schiff base condensation reaction.
Q1: What is the fundamental mechanism of Schiff base formation?
Schiff base (or imine) formation is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The mechanism proceeds in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][2][3]
-
Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) of the imine. This step is typically the rate-limiting step and is often acid-catalyzed.[1][2][4][5]
The overall reaction is an equilibrium, a critical fact that dictates many of the optimization strategies discussed below.[6]
Caption: Fig. 1: Mechanism of Acid-Catalyzed Schiff Base Formation.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields are almost always tied to the reversible nature of the reaction.[6] The primary culprits include:
-
Presence of Water: As water is a byproduct, its accumulation in the reaction mixture will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[6]
-
Sub-optimal pH: The reaction rate is highly pH-dependent. If the pH is too high, the dehydration step is slow. If the pH is too low, the amine starting material becomes protonated, rendering it non-nucleophilic and halting the initial addition step.[2][5][6]
-
Reactant Stability: Schiff bases derived from aliphatic aldehydes, especially those with α-hydrogens, can be unstable and prone to tautomerization to the enamine form or other side reactions.[7] Aromatic aldehydes and amines generally form more stable, conjugated Schiff bases, leading to higher yields.[6][8]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Ketones are generally less reactive than aldehydes and may require longer reaction times or higher temperatures.[9][10]
Q3: How do I select the optimal pH for my reaction?
Finding the optimal pH is a balancing act. You need enough acid to catalyze the dehydration of the carbinolamine intermediate, but not so much that you fully protonate your amine nucleophile.[4][5]
-
General Optimum: For most Schiff base syntheses, the optimal rate is achieved in a mildly acidic medium, typically between pH 4 and 6 .[5][6]
-
Practical Application: This is often achieved by adding a catalytic amount of a weak acid like glacial acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH).[6][9] The exact optimum can vary with the basicity of the specific amine being used and should be determined empirically.[4][11]
| pH Range | Effect on Reaction | Causality (The "Why") |
| < 3 (Strongly Acidic) | Very Slow / No Reaction | The amine nucleophile is almost fully protonated (R-NH₃⁺), making it unable to attack the carbonyl carbon.[5] |
| 4 - 6 (Mildly Acidic) | Optimal Rate | A sufficient concentration of acid exists to protonate the hydroxyl group of the hemiaminal, facilitating its removal as water, while leaving enough free amine to act as a nucleophile.[2][4][6] |
| > 7 (Neutral/Alkaline) | Very Slow | The dehydration of the hemiaminal intermediate is not effectively catalyzed and becomes the rate-limiting step.[4][5][12] |
Q4: How should I choose a solvent for the reaction?
Solvent choice is critical for managing the reaction equilibrium and reactant solubility.
-
Alcohols (Methanol, Ethanol): These are the most common solvents. They are polar enough to dissolve a wide range of amines and aldehydes. Reactions are often run at reflux in these solvents.[9] However, water removal is less efficient.
-
Aprotic Solvents (Toluene, Benzene): These solvents are ideal when water removal is a priority. They form an azeotrope with water, allowing for its physical removal using a Dean-Stark apparatus during reflux. This is a highly effective method for driving the reaction to completion.[6][10]
-
Green Solvents (Water, Ethanol): Surprisingly, water can sometimes be an excellent solvent for Schiff base synthesis, especially for aromatic substrates.[13][14] The hydrophobic effect can accelerate the reaction, and the product often precipitates directly from the water, simplifying purification.[13] Solvent-free "grind-stone" methods are also a green and often highly efficient alternative.[15]
-
Polar Aprotic Solvents (DMF, DMSO): These can be useful when reactants have poor solubility in alcohols or hydrocarbons, but they can be difficult to remove after the reaction.[16][17]
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: My reaction has stalled and TLC/NMR shows significant amounts of starting material.
This is a classic equilibrium problem. Your reaction has likely reached equilibrium before achieving full conversion.
Caption: Fig. 2: Troubleshooting workflow for incomplete reactions.
Solutions:
-
Actively Remove Water: If you are in a solvent like ethanol, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the flask.[6][10] The most robust method is to switch to toluene and use a Dean-Stark apparatus to azeotropically remove water as it forms.[6][18]
-
Use Excess Reactant: Employ Le Châtelier's principle by increasing the concentration of one reactant.[6] Using a 1.1 to 1.5 molar excess of the more inexpensive or easily removed starting material can effectively drive the equilibrium toward the product.
-
Check Your Catalyst: Ensure you have added a catalytic amount of acid. If the reaction is still sluggish, a stronger acid like p-TsOH may be required, but be mindful of potential side reactions.[6][9]
-
Increase Time/Temperature: Some condensations, especially with less reactive ketones, simply require longer reflux times (e.g., 24 hours or more) to reach completion.[10][17]
Issue 2: My product is a persistent oil that I cannot purify.
Oily products are common and present a purification challenge.[6]
Solutions:
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble (e.g., hexane, petroleum ether) to the oil and vigorously scratching the side of the flask with a glass rod.[6] This can provide nucleation sites for crystal growth.
-
Convert to a Salt: If your Schiff base is stable in strong acid, you can dissolve the oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and purified by recrystallization.[6] The free base can be regenerated later if needed.
-
In Situ Use: If all purification attempts fail, and your subsequent reaction is tolerant of the impurities, consider using the crude Schiff base directly in the next step.[6]
Issue 3: My NMR spectrum is clean, but my yield is low after column chromatography.
This strongly suggests your Schiff base is hydrolyzing on the column.
Causality: Standard silica gel is acidic (pH ≈ 4-5) and contains adsorbed water. This creates perfect conditions for the hydrolysis of the imine bond, reverting your product back to the starting amine and aldehyde.[7]
Solutions:
-
Use Neutral Alumina: For column chromatography, switch from silica gel to neutral alumina, which is less acidic and minimizes the risk of hydrolysis.[7]
-
Deactivate Silica Gel: If you must use silica, you can "deactivate" it by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), to neutralize the acidic sites.
-
Prioritize Recrystallization: The best method for purifying stable, solid Schiff bases is recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane).[7][19] This avoids the potential for hydrolysis on a stationary phase.
Key Experimental Protocols
Protocol 1: General Synthesis via Azeotropic Reflux
This protocol is a robust method for achieving high yields by actively removing water.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and a Dean-Stark trap, add the aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq).
-
Solvent: Add a suitable aprotic solvent that forms an azeotrope with water (e.g., toluene) to fill the flask and the Dean-Stark trap.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.[6][10][18]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent (or solvent pair) in which your Schiff base product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and ethyl acetate are common choices.[7][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. Ensure the product is stored in a sealed container away from moisture to prevent hydrolysis.[7]
References
-
Mechanism of Schiff base (imine) Formation. [ResearchGate] ([Link])
-
An Overview on Synthesis of Some Schiff bases and there Metal Complexes with Anti-Microbial Activity. [IISTE.org] ([Link])
-
How to purify Schiff base? [ResearchGate] ([Link])
-
How to purify Schiff base product? [ResearchGate] ([Link])
-
Review on Synthesis of Schiff base. [Dhyey Academy] ([Link])
-
PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. [Chinese Chemical Letters] ([Link])
-
Schiff's bases mechanism: Significance and symbolism. [Knowlysis] ([Link])
-
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. [ACS Omega] ([Link])
-
Schiff base. [Wikipedia] ([Link])
-
Mechanism of formation Schiff base. [ResearchGate] ([Link])
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? [ResearchGate] ([Link])
-
Review on Green and Efficient Synthesis of Schiff Bases and Transition Metal Complexes. [ResearchGate] ([Link])
-
Purification of primary amines using Schiff base immobilization. [Chemistry Stack Exchange] ([Link])
-
Synthesis, Characterization and Biological Activity of Schiff Bases. [ResearchGate] ([Link])
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Jetir.Org] ([Link])
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Journal of University of Babylon for Pure and Applied Sciences] ([Link])
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. [Journal of Al-Nahrain University] ([Link])
-
Is there an effective way of purifying schiff bases? [ResearchGate] ([Link])
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [MDPI] ([Link])
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [IOSR Journal] ([Link])
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. [Taylor & Francis Online] ([Link])
-
What are the conditions used for schiff base reaction? [ResearchGate] ([Link])
-
Optimum pH range for formation of Schiff bases. [Chemistry Stack Exchange] ([Link])
-
Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. [ResearchGate] ([Link])
-
12.6: Reactions of Aldehydes and Ketones with Amines. [Chemistry LibreTexts] ([Link])
-
Suitable solvent for Schiff base reaction? [ResearchGate] ([Link])
-
Different Schiff Bases—Structure, Importance and Classification. [PMC - NIH] ([Link])
-
Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. [JOCPR] ([Link])
-
Synthesis, pH dependent photometric and electrochemical investigation, redox mechanism and biological applications of novel Schiff base and its metallic derivatives. [PubMed] ([Link])
-
Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. [RSC Publishing] ([Link])
-
Schiff Base Complexes for Catalytic Application. [ResearchGate] ([Link])
-
Schiff Base Complexes for Catalytic Application. [OUCI] ([Link])
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. [ResearchGate] ([Link])
-
How do I increase Schiff's base yield? [ResearchGate] ([Link])
-
Synthesis of Schiff base. [Reddit] ([Link])
-
What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? [ResearchGate] ([Link])
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. [MDPI] ([Link])
-
Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. [Research Journal Of Pharmacy And Technology] ([Link])
-
synthesis of an imine or Schiff base - laboratory experiment. [YouTube] ([Link])
-
258 questions with answers in SCHIFF BASES | Science topic. [ResearchGate] ([Link])
-
Synthesis of Schiff Bases by Non-Conventional Methods. [ResearchGate] ([Link])
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Technical Support Center: Characterization of Impurities in Commercial 2,5-Dimethylhexane-2,5-diamine
Welcome to the Technical Support Center for the analysis of commercial-grade 2,5-Dimethylhexane-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this aliphatic diamine. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. Our approach is rooted in scientific integrity, explaining not just the "how" but the "why" behind each step to ensure robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected peaks in our GC-MS analysis of a commercial batch of 2,5-Dimethylhexane-2,5-diamine. What are the likely identities of these impurities?
A1: The presence of unexpected peaks in your chromatogram is a common issue stemming from the synthetic route of 2,5-Dimethylhexane-2,5-diamine and its subsequent storage. The impurities can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities:
The most probable commercial synthesis of 2,5-Dimethylhexane-2,5-diamine involves a multi-step process, each contributing potential impurities. A likely pathway is the conversion of 2,5-Dimethyl-2,5-hexanediol to 2,5-Dichloro-2,5-dimethylhexane, followed by amination.[1][2]
-
Residual Starting Materials and Reagents:
-
2,5-Dimethyl-2,5-hexanediol: The precursor diol may be present due to an incomplete conversion to the dichloro-intermediate.[1][2]
-
2,5-Dichloro-2,5-dimethylhexane: This intermediate may persist if the amination reaction does not go to completion.
-
Mono-aminated Intermediate (5-amino-2,5-dimethylhexan-2-ol or 5-amino-2,5-dimethylhexan-2-yl chloride): Incomplete amination can lead to the presence of this intermediate.
-
Solvents: Solvents used in the synthesis, such as ethyl acetate or o-xylene, may be present in trace amounts.[3]
-
-
Byproducts of Synthesis:
-
Over-alkylation Products: The reaction of the primary diamine with the dichloro-intermediate can lead to the formation of secondary and tertiary amines, resulting in oligomeric species.
-
Elimination Products: The treatment of the diol with acid can lead to the formation of unsaturated byproducts like 2,5-dimethyl-1,5-hexadiene or 2,5-dimethyl-2,5-hexanediol dehydration to cyclic ethers.
-
Isomers: Positional isomers of the diamine could be formed depending on the synthetic route.
-
Degradation Products:
-
Oxidation Products: Aliphatic amines can be susceptible to oxidation, leading to the formation of corresponding oxides or other degradation products, especially if not stored under an inert atmosphere.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
A summary of potential impurities is provided in the table below:
| Impurity Category | Potential Impurities | Origin |
| Process-Related | 2,5-Dimethyl-2,5-hexanediol | Incomplete conversion of starting material |
| 2,5-Dichloro-2,5-dimethylhexane | Incomplete amination | |
| Mono-aminated Intermediates | Incomplete amination | |
| Oligomeric Amines | Over-alkylation | |
| Unsaturated Hydrocarbons | Elimination side reactions | |
| Cyclic Ethers | Dehydration of diol precursor | |
| Residual Solvents (e.g., ethyl acetate, o-xylene) | Synthesis process[3] | |
| Degradation Products | Amine Oxides | Oxidation |
| Carbamates | Reaction with CO2 |
Q2: Our GC-MS chromatogram shows broad, tailing peaks for the main component and impurities. How can we improve the peak shape?
A2: Poor peak shape for aliphatic amines in GC-MS is a frequent challenge due to their basic nature and potential for interaction with active sites in the GC system. Here’s a systematic approach to troubleshooting and improving peak shape:
Causality of Poor Peak Shape:
-
Analyte-Surface Interactions: The lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups on the surface of the inlet liner and the GC column, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or tailing.
-
Improper Injection Technique: Slow sample introduction or a non-optimized injection temperature can lead to band broadening.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Peak Shape in GC-MS
Step-by-Step Protocol for Improving Peak Shape:
-
System Inertness:
-
Inlet Liner: Ensure you are using a base-deactivated inlet liner. Standard glass wool liners have active sites that strongly interact with amines.
-
GC Column: For routine analysis of aliphatic amines, it is highly recommended to use a column specifically designed for this purpose, such as a wax-type column (e.g., Carbowax) or a base-deactivated polysiloxane column.[4]
-
-
Method Optimization:
-
Injection Temperature: Optimize the inlet temperature to ensure rapid volatilization without thermal degradation. A typical starting point is 250 °C.
-
Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.
-
-
Sample Preparation:
-
Dilution: Prepare a dilution series of your sample to check for column overload.
-
Derivatization: If peak tailing persists, consider derivatization. Reacting the diamine with an agent like trifluoroacetic anhydride will cap the active amine groups, reducing their polarity and interaction with the system. This often leads to sharper, more symmetrical peaks.
-
-
System Maintenance:
-
Column Trimming: If the column is old or has been used with complex matrices, trim the first 10-20 cm from the inlet side to remove accumulated non-volatile residues.[5]
-
Septum Replacement: A coring or bleeding septum can introduce active sites and contamination. Replace it regularly.
-
Q3: We are struggling to get good separation and sensitivity for 2,5-Dimethylhexane-2,5-diamine and its potential polar impurities using reverse-phase HPLC. What can we do?
A3: 2,5-Dimethylhexane-2,5-diamine is a basic and highly polar compound, which makes its retention and good peak shape on traditional C18 columns challenging. Here's a guide to improving your HPLC analysis:
The Challenge with Basic Analytes in Reverse-Phase HPLC:
-
Poor Retention: Highly polar compounds have weak interactions with the nonpolar stationary phase, leading to early elution, often near the solvent front.
-
Peak Tailing: The basic amine groups can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.
-
Low Sensitivity with UV Detection: Aliphatic diamines lack a strong chromophore, resulting in poor sensitivity with standard UV detectors.
Strategies for Improved HPLC Analysis:
Strategies for Improving HPLC Analysis of Aliphatic Diamines
Detailed Protocols:
-
Mobile Phase Modification with Ion-Pairing Agents:
-
Principle: An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase. It has a hydrophobic tail that interacts with the stationary phase and an ionic head that pairs with the protonated amine, increasing its retention.
-
Protocol:
-
Prepare your mobile phases (A: Water, B: Acetonitrile) and add 0.1% (v/v) HFBA to both.
-
Equilibrate the column (a standard C18 column can be used) with the initial mobile phase composition for at least 30 minutes.
-
Inject your sample and run a gradient from low to high organic phase.
-
-
Reference: A UPLC-ESI-MS/MS method for aliphatic diamines has been successfully developed using HFBA as an ion-pairing agent.[5][6]
-
-
Pre-column Derivatization for UV/Fluorescence Detection:
-
Principle: Reacting the diamine with a derivatizing agent that contains a chromophore or fluorophore will make it readily detectable by UV or fluorescence detectors and can also improve its chromatographic behavior.
-
Protocol with Dansyl Chloride:
-
Dissolve the 2,5-Dimethylhexane-2,5-diamine sample in acetone.
-
Add an excess of Dansyl chloride and an aqueous sodium bicarbonate buffer (pH ~9).
-
Heat the mixture at 60 °C for 1 hour.
-
Cool and inject the derivatized sample onto a C18 column.
-
Use a UV detector at ~254 nm or a fluorescence detector with excitation at ~340 nm and emission at ~520 nm.
-
-
-
Alternative Detection Methods:
-
If derivatization is not desirable, consider using a detector that does not rely on a chromophore.
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique for both separation and identification of impurities.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte and are suitable for compounds without a UV chromophore.
-
Q4: How can we definitively identify an unknown impurity?
A4: The definitive identification of an unknown impurity requires a combination of analytical techniques to elucidate its structure.
Workflow for Impurity Identification:
Workflow for the Identification of an Unknown Impurity
Detailed Explanation of Techniques:
-
Mass Spectrometry (MS):
-
GC-MS/LC-MS: Provides the molecular weight of the impurity from the molecular ion peak. The fragmentation pattern gives clues about the structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (the exact number of C, H, N, O atoms, etc.).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms in the molecule, allowing for the complete elucidation of the structure. 2D NMR is particularly powerful for distinguishing between isomers.[7][8][9]
-
-
Synthesis and Confirmation:
-
Based on the data from MS and NMR, a putative structure for the impurity can be proposed.
-
The most rigorous confirmation is to synthesize the proposed compound and demonstrate that its retention time, mass spectrum, and NMR spectra are identical to those of the unknown impurity under the same analytical conditions.
-
References
- Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction.
-
Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an SN1 Reaction. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Agilent. (n.d.). Analysis of impurities in ethylene diamine.
- Royal Society of Chemistry. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D NMR.
-
ResearchGate. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research. Retrieved from [Link]
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
- Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR)
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Bhandari, D., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine.
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
- Radinka Journal of Health Science. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research.
-
ResearchGate. (2009). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
-
YouTube. (2023). Practical Steps in GC Troubleshooting. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
-
apicule. (n.d.). 2,5-Dimethyl-2,5-hexanediol (CAS No: 110-03-2) API Intermediate Manufacturers. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aliphatic Diamine Curing Agents: Unveiling the Performance of 2,5-Dimethylhexane-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer chemistry, the selection of a curing agent is a critical decision that dictates the ultimate performance of an epoxy resin system. Among the diverse classes of hardeners, aliphatic diamines are widely employed for their versatility and ability to cure at ambient temperatures. This guide provides an in-depth technical comparison of 2,5-Dimethylhexane-2,5-diamine (DMHDA) against other commonly used aliphatic diamine curing agents: Ethylenediamine (EDA), 1,6-Hexanediamine (HMDA), and Isophorone diamine (IPDA).
This document moves beyond a simple listing of properties, offering a scientific narrative that explores the structure-property relationships of these molecules. By understanding the inherent chemical characteristics of each diamine, researchers can make more informed decisions in tailoring epoxy formulations for specific, high-performance applications.
Introduction to Aliphatic Diamine Curing Agents in Epoxy Systems
Aliphatic diamines are organic compounds containing two primary amine (-NH₂) groups attached to a saturated hydrocarbon chain. In epoxy chemistry, these amine groups undergo a nucleophilic addition reaction with the epoxide rings of the resin, initiating a cross-linking process that transforms the liquid resin into a rigid, three-dimensional thermoset polymer.[1] The general reaction mechanism is depicted below:
Caption: General reaction mechanism of an epoxy group with a primary amine.
The performance of the final cured epoxy, including its mechanical strength, thermal stability, and chemical resistance, is intrinsically linked to the chemical structure of the diamine curing agent.[2] Key structural features that influence performance include:
-
Chain Length: The length of the hydrocarbon chain between the amine groups affects the flexibility and crosslink density of the cured network.
-
Steric Hindrance: Bulky substituents near the amine groups can influence the reactivity and the final network structure.
-
Cyclic vs. Linear Structure: The presence of a cycloaliphatic ring can impart rigidity and improve thermal properties.
A Closer Look at 2,5-Dimethylhexane-2,5-diamine (DMHDA)
2,5-Dimethylhexane-2,5-diamine is a unique aliphatic diamine characterized by a six-carbon chain with methyl groups and primary amine functionalities at the 2 and 5 positions. This sterically hindered structure imparts several interesting and potentially advantageous properties as an epoxy curing agent.
Caption: Chemical structures of the compared aliphatic diamine curing agents.
Curing Characteristics
| Curing Agent | Gel Time | Cure Schedule | Observations |
| DMHDA | Long (e.g., 21 hours for a 30g mass at RT) [3] | Elevated temperature cure recommended (e.g., 130°C) [3] | Steric hindrance leads to low reactivity at room temperature, providing a long working life. |
| EDA | Short | Room temperature cure is rapid. | Highly reactive due to the lack of steric hindrance and short chain length. |
| HMDA | Moderate | Room temperature or slightly elevated temperature cure. | Longer chain length compared to EDA leads to slightly lower reactivity. |
| IPDA | Moderate to Long [4] | Room temperature or elevated temperature cure. | The cycloaliphatic structure and steric hindrance provide a balance of reactivity and pot life. [4] |
Mechanical Properties of Cured Epoxy
| Property | DMHDA | EDA | HMDA | IPDA |
| Tensile Strength (MPa) | ~86 [3] | Generally lower than more rigid diamines | Moderate | High [5] |
| Elongation at Break (%) | Moderate | Higher due to more flexible network | High | Lower due to rigid cycloaliphatic structure |
| Flexural Strength (MPa) | Data not readily available | Moderate | Moderate | High [5] |
Thermal Properties of Cured Epoxy
| Property | DMHDA | EDA | HMDA | IPDA |
| Glass Transition Temp. (Tg, °C) | >140 (when cured at 130°C) [3] | Relatively low | Moderate | High (~149) [6] |
Causality Behind Performance Differences: A Senior Application Scientist's Perspective
The observed differences in performance can be directly attributed to the molecular architecture of each diamine:
-
2,5-Dimethylhexane-2,5-diamine (DMHDA): The bulky methyl groups in close proximity to the amine functionalities create significant steric hindrance. This explains the remarkably long gel time at room temperature, making it an excellent candidate for applications requiring a long working window, such as filament winding or large-scale casting. [3]Upon thermal curing, the rigid, branched structure contributes to a high crosslink density, resulting in a high Tg and good mechanical strength. [3]
-
Ethylenediamine (EDA): As the shortest and most flexible of the linear diamines, EDA is highly reactive. This leads to a rapid cure at ambient temperatures but can also result in a more brittle network with a lower Tg compared to more rigid diamines. The high reactivity can also lead to a significant exotherm, which needs to be managed in larger castings.
-
1,6-Hexanediamine (HMDA): The longer, flexible hexamethylene chain in HMDA provides greater rotational freedom compared to EDA. This results in a more flexible cured network with potentially higher elongation at break. The increased distance between the amine groups leads to a lower crosslink density and consequently a more moderate Tg compared to IPDA or DMHDA.
-
Isophorone diamine (IPDA): The presence of the cyclohexane ring imparts significant rigidity to the polymer backbone. This is the primary reason for the high Tg and excellent mechanical properties observed in IPDA-cured epoxies. [5]The combination of a primary and a secondary amine group (in its isomeric mixture) and the steric hindrance from the methyl groups result in a moderate reactivity, offering a good balance between pot life and cure speed. [4]
Experimental Protocols for Comparative Analysis
To conduct a rigorous and self-validating comparison of these aliphatic diamine curing agents, the following experimental protocols are recommended. These protocols are based on widely accepted ASTM standards to ensure data integrity and reproducibility.
Materials and Stoichiometry
-
Epoxy Resin: A standard, undiluted liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with a known epoxy equivalent weight (EEW) should be used.
-
Curing Agents: 2,5-Dimethylhexane-2,5-diamine (DMHDA), Ethylenediamine (EDA), 1,6-Hexanediamine (HMDA), and Isophorone diamine (IPDA) of high purity.
-
Stoichiometry: The amount of each curing agent should be calculated to achieve a stoichiometric ratio of amine hydrogen to epoxy groups. The amine hydrogen equivalent weight (AHEW) of each diamine is required for this calculation.
Sample Preparation Workflow
Caption: Experimental workflow for the preparation of cured epoxy specimens.
Characterization Methods
-
Gel Time and Peak Exothermic Temperature: Determined according to ASTM D2471 . This provides crucial information about the working life and reactivity of the epoxy system.
-
Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) following ASTM D3418 or ASTM E1356 . [7][8]This is a critical indicator of the thermal stability of the cured polymer.
-
Tensile Properties (Tensile Strength, Modulus, Elongation at Break): Evaluated using a universal testing machine according to ASTM D638 . [9]This test provides fundamental data on the material's strength and ductility.
-
Flexural Properties (Flexural Strength, Modulus): Determined by a three-point bending test as per ASTM D790 . [10]This assesses the material's behavior under bending loads.
Conclusion
The selection of an aliphatic diamine curing agent has a profound impact on the processing characteristics and final properties of an epoxy system.
-
2,5-Dimethylhexane-2,5-diamine (DMHDA) stands out for applications requiring a long pot life and high thermal stability, attributed to its unique sterically hindered and branched structure.
-
Ethylenediamine (EDA) offers rapid ambient temperature curing but may compromise on thermal and mechanical performance.
-
1,6-Hexanediamine (HMDA) provides a balance of flexibility and moderate reactivity.
-
Isophorone diamine (IPDA) delivers excellent mechanical properties and a high glass transition temperature due to its rigid cycloaliphatic backbone.
This guide serves as a foundational resource for researchers and scientists. However, the optimal choice of a curing agent will always be application-specific. It is strongly recommended to perform direct comparative experiments using the protocols outlined herein to validate the selection for your specific performance requirements.
References
-
Three Bond International, Inc. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News, 32. [Link]
-
Jin, F.-L., Li, X., & Park, S.-J. (2015). Synthesis and application of epoxy resins: A review. Journal of Industrial and Engineering Chemistry, 29, 1-11. [Link]
-
ASTM E1356, "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry," ASTM International, West Conshohocken, PA, 2014. [Link]
-
ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry," ASTM International, West Conshohocken, PA, 2021. [Link]
-
García, N., et al. (2018). Improved cardanol derived epoxy coatings. Progress in Organic Coatings, 122, 124-132. [Link]
-
ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials," ASTM International, West Conshohocken, PA, 2017. [Link]
-
ASTM D638, "Standard Test Method for Tensile Properties of Plastics," ASTM International, West Conshohocken, PA, 2014. [Link]
-
Rinde, J. A., Chiu, I., Mones, E. T., & Newey, H. A. (1979). 2,5-dimethyl-2,5-hexane diamine: a promising new curing agent for epoxy resins. Lawrence Livermore National Lab., CA (USA). [Link]
-
ASTM D2471, "Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins," ASTM International, West Conshohocken, PA, 2017. [Link]
-
Cai, Y., et al. (2019). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Materials, 12(11), 1843. [Link]
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Palmese, G. R., & Kusefoglu, S. H. (1995). Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide). Journal of applied polymer science, 56(6), 659-666. [Link]
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Broadview Technologies. (2021, June 23). Entry 4 – High Glass-Transition Temperatures from Dianhydride-cured Epoxy. [Link]
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Amariutei, O. A., et al. (2018). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Polymer, 156, 203-213. [Link]
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Wan, J., et al. (2012). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Chemical Engineering Journal, 188, 160-172. [Link]
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Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research and General Science, 2(1), 1-8. [Link]
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Rinde, J. A., Chiu, I., Mones, E. T., & Newey, H. A. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. SAMPE Quarterly, 11(2), 22-31. [Link]
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A Comparative Guide to the Properties of Epoxy Resins Cured with Aliphatic and Aromatic Diamines
This guide provides a comprehensive analysis of the performance characteristics of epoxy resins cured with two distinct classes of diamine hardeners: aliphatic and aromatic. For researchers and professionals in materials science, understanding the causal relationship between the chemical structure of a diamine curing agent and the final properties of the thermoset is paramount. The choice of hardener is not merely a matter of processability; it is the primary determinant of the cured epoxy's mechanical, thermal, and chemical performance. This document synthesizes experimental data to offer a clear, objective comparison, empowering you to select the optimal curing system for your specific application.
The Foundational Chemistry: Epoxy-Amine Curing
The transformation of a liquid epoxy resin into a rigid, three-dimensional thermoset network is driven by the curing reaction between the epoxide (oxirane) rings of the resin and the active hydrogens of the amine groups in the hardener. Diamines possess both primary (-NH₂) and secondary (-NH-) amines. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on one of the carbon atoms of the epoxide ring, leading to ring-opening.
Each primary amine group can react with two epoxy groups, while the resulting secondary amine can react with another, forming a highly cross-linked structure. This cross-linking is the source of the desirable properties of cured epoxy resins. The efficiency and extent of this reaction are dictated by the stoichiometry—the ratio of epoxy groups to active amine hydrogens. An optimal stoichiometric ratio is crucial for achieving maximum cross-linking density and, consequently, the best possible material properties.
Caption: Epoxy-Amine Curing Mechanism.
A Tale of Two Chemistries: Aliphatic vs. Aromatic Diamines
The fundamental difference in the performance of cured epoxies stems from the molecular structure of the diamine hardener. We can broadly categorize them into two families: aliphatic and aromatic.
-
Aliphatic Diamines: These compounds feature a flexible, linear, branched, or cyclic carbon chain. Common examples include Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone Diamine (IPDA). Their flexible structure allows for greater molecular mobility.[1][2] This generally translates to lower viscosity, faster reaction kinetics at ambient temperatures, and a more flexible final product.[1][3] Polyetheramines, such as the Jeffamine® series, are a notable subclass that introduces even greater flexibility.[4]
-
Aromatic Diamines: These hardeners contain rigid phenyl rings in their backbone. Prominent examples are 4,4'-methylenedianiline (MDA), m-phenylenediamine (mPDA), and 4,4′-diaminodiphenyl sulfone (DDS). The inherent rigidity of the aromatic structure significantly restricts segmental motion in the cured network.[1] This structural feature is directly responsible for the superior thermal stability and mechanical strength of the resulting thermosets, though they typically require elevated temperatures to achieve a full cure.[1][2]
Caption: Representative Aliphatic and Aromatic Diamine Structures.
Comparative Performance Analysis: Experimental Data
The selection of a diamine hardener involves a trade-off between processing characteristics and final performance. The following data, synthesized from multiple studies, objectively compares these attributes for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
Curing Kinetics and Processability
The reactivity of a diamine is governed by the electron density on the nitrogen atoms and steric hindrance around the amine groups. Aliphatic amines are more basic and less sterically hindered than aromatic amines, leading to faster reactions.[2] This is evident in their significantly shorter gel times. Aromatic amines require thermal energy to overcome their higher activation energy for the curing reaction.[5]
| Curing Agent Type | Representative Hardener | Typical Gel Time | Curing Condition | Key Characteristic |
| Aliphatic | Triethylenetetramine (TETA) | ~40 minutes[3] | Room Temperature | Fast cure, high reactivity.[6] |
| Cycloaliphatic | Isophorone Diamine (IPD) | ~105 minutes[3] | Room Temperature | Slower than linear aliphatics due to steric hindrance. |
| Aromatic | m-Phenylenediamine (mPDA) | Several hours | Elevated Temperature (e.g., 80-150°C) | Requires heat to cure, long pot life.[1] |
| Aromatic | Diaminodiphenyl sulfone (DDS) | Several hours | High Temperature (e.g., 120-180°C) | High activation energy, very long pot life.[1] |
Thermal Properties: The Glass Transition Temperature (Tg)
The Glass Transition Temperature (Tg) is a critical measure of a polymer's thermal performance, marking the transition from a rigid, glassy state to a more rubbery state.[7] A higher Tg indicates better performance at elevated temperatures. The rigid aromatic rings in hardeners like DDS and mPDA severely restrict the mobility of the polymer chains, resulting in a significantly higher Tg compared to the flexible networks formed by aliphatic diamines.[1][2]
| Curing Agent Type | Representative Hardener | Typical Glass Transition Temp. (Tg) | Thermal Stability (TGA) |
| Aliphatic | Diethylenetriamine (DETA) | 69.4 °C[8] | Lower |
| Aliphatic | Triethylenetetramine (TETA) | 95.4 °C[8] | Moderate[1][2] |
| Aromatic | m-Phenylenediamine (mPDA) | > 150 °C[1][2] | High |
| Aromatic | Diaminodiphenyl sulfone (DDS) | > 180 °C[1][9] | Very High[1][2] |
| Aromatic (Substituted) | 4,4'-methylenedianiline (MDA) | 213 °C | Very High |
Note: Absolute Tg values are highly dependent on the specific epoxy resin, stoichiometry, and cure schedule.
Mechanical Properties
The structural rigidity imparted by aromatic diamines directly translates to superior mechanical strength and stiffness (modulus).[10] Conversely, the flexibility of aliphatic chains can enhance toughness and impact resistance, although at the cost of ultimate strength.
| Property | DGEBA cured with TETA (Aliphatic) | DGEBA cured with DDM (Aromatic) | Rationale |
| Tensile Strength | Lower | Significantly Higher[10] | Rigid aromatic backbone supports higher loads. |
| Flexural Modulus | Lower | Significantly Higher[10] | Aromatic structure creates a stiffer network. |
| Compressive Strength | 65 MPa[3] | Higher[10] | Dense, rigid network resists compression. |
| Impact Strength | Higher | Lower[10] | Flexible aliphatic chains can absorb more energy before fracturing. |
DDM (Diamino Diphenyl Methane) is structurally similar to MDA and provides a good comparison for mechanical properties.
Experimental Protocols: A Foundation of Trust
To ensure the reproducibility and validity of comparative data, standardized testing methodologies are essential. The protocols described below are based on established ASTM standards.[11][12][13]
Caption: Experimental Workflow for Comparative Analysis.[10]
Sample Preparation
-
Stoichiometry Calculation: Determine the required weight of the diamine hardener per 100 parts of resin (phr) based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the Epoxide Equivalent Weight (EEW) of the resin.
-
Mixing: Preheat the epoxy resin (e.g., DGEBA) to reduce its viscosity (e.g., 60°C).[10]
-
Add the calculated amount of diamine hardener to the preheated resin.
-
Stir the mixture mechanically for 5-10 minutes until a homogeneous solution is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators in the cured material.[10]
-
Casting: Pour the degassed mixture into appropriate molds for the required mechanical test specimens.
Curing
-
Aliphatic Systems: Typically cured at ambient temperature for 24 hours, often followed by a post-cure at a moderately elevated temperature (e.g., 80°C for 2-3 hours) to ensure full cross-linking.
-
Aromatic Systems: Cured in a programmable oven following a specific schedule, for example, 2 hours at 120°C followed by 1 hour at 180°C.[9] The exact schedule is critical for developing optimal properties.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and analyze curing exotherms.[14][15]
-
Procedure:
-
A small sample (10-15 mg) of the cured epoxy is placed in an aluminum DSC pan.[15]
-
The sample is subjected to a heat-cool-heat cycle in a nitrogen atmosphere, typically ramping at 10°C/min.[15]
-
The Tg is identified as a step change in the heat flow curve during the second heating ramp.[7] This process removes the thermal history of the sample.
-
Mechanical Property Testing
-
Tensile Strength: Performed according to ASTM D638 , this test measures the force required to pull a specimen to its breaking point.[12]
-
Flexural Strength & Modulus: Performed according to ASTM D790 , this test measures the material's resistance to bending.[12]
-
Compressive Strength: Performed according to ASTM D695 , this test measures the material's resistance to crushing.[12]
Conclusion and Application Insights
The choice between an aliphatic and an aromatic diamine curing agent is a critical decision driven by the end-use application's performance requirements.
-
Choose an Aliphatic Diamine when:
-
Room temperature curing is required.
-
The application demands high flexibility, toughness, or impact resistance (e.g., flexible coatings, crack-bridging adhesives).
-
Lower viscosity for ease of processing and good substrate wetting is needed.
-
-
Choose an Aromatic Diamine when:
-
The primary requirements are high thermal stability and performance at elevated temperatures (e.g., aerospace composites, high-temperature adhesives).[5]
-
Superior mechanical strength, stiffness, and chemical resistance are necessary (e.g., structural components, chemical storage tank linings).[1][2]
-
The data unequivocally demonstrates that the molecular architecture of the diamine hardener is the key factor in engineering the properties of an epoxy thermoset. Aromatic diamines provide a pathway to high-performance materials with exceptional thermal and mechanical stability, while aliphatic diamines offer processing versatility and enhanced flexibility. By understanding the structure-property relationships detailed in this guide, researchers can make informed decisions to tailor their epoxy formulations to meet the most demanding application challenges.
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MDPI. (2025). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]
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NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]
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Intertek Inform. (2017). ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. [Link]
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MDPI. (2025). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]
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ASTM International. ASTM D1652-11e1 - Standard Test Method for Epoxy Content of Epoxy Resins. [Link]
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NBchao.Com. (2022). ASTM -2022 "Standard Guide for Testing Epoxy Resins". [Link]
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ResearchGate. (2025). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. [Link]
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Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(1). [Link]
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International Journal of Engineering Research & Technology. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. [Link]
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Taylor & Francis Online. (2007). CURING BEHAVIOR AND PROPERTIES OF EPOXY RESINS CURED WITH THE DIAMINE HAVING HETEROCYCLIC RING. [Link]
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ResearchGate. (2025). Curing behavior and properties of epoxy resins cured with the diamine having heterocyclic ring. [Link]
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ResearchGate. (2025). Cure kinetics of epoxy resins and aromatic diamines. [Link]
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ResearchGate. (2025). Synthesis and characterization of epoxy resins containing imine group and their curing processes with aromatic diamine. [Link]
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National Institutes of Health (NIH). (2019). New Epoxy Thermosets Derived from Clove Oil Prepared by Epoxy-Amine Curing. [Link]
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SAMPE. (2025). Thermal-oxidation of epoxy/amine followed by glass transition temperature changes. [Link]
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Semantic Scholar. Synthesis and characterization of epoxy resins containing imine group and their curing processes with aromatic diamine. [Link]
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ResearchGate. (2025). Cure kinetics of epoxy resin and aromatic diamines. [Link]
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ACS Publications. (2021). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins. [Link]
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ResearchGate. Study of the curing process of an epoxy resin by FTIR spectroscopy. [Link]
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Wiley-VCH. Synthesis of Bio-Based Epoxy Resins. [Link]
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ResearchGate. (2025). Synthesis and Thermal Studies of Some Epoxy Systems cured with Aromatic Diamines. [Link]
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ResearchGate. New structure of diamine curing agent for epoxy resins with self-restoration ability: Synthesis and spectroscopy characterization. [Link]
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MDPI. (2024). The Effect of Nonterminal Liquid Crystalline Epoxy Resin Structure and Curing Agents on the Glass Transition of Polymer Networks. [Link]
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ResearchGate. Glass transition temperature (T g ) of the amine-modi fi ed epoxy membranes. [Link]
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AMiner. Cure Kinetics of Epoxy Resins and Aromatic Diamines. [Link]
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Polymer Innovation Blog. (2005). Epoxy Formulations Using JEFFAMINE® Polyetheramines. [Link]
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ResearchGate. (2025). Cure kinetics and modeling of an epoxy resin cross‐linked in the presence of two different diamine hardeners. [Link]
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Journal of the American Chemical Society. In situ Near-Infrared Spectroscopic Investigation of Epoxy Resin-Aromatic Amine Cure Mechanisms. [Link]
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Semantic Scholar. (1987). A kinetic model for curing reactions of epoxides with amines. [Link]
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National Institutes of Health (NIH). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. [Link]
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ResearchGate. DSC Curve of DGEBA/PDMS-Epoxy with DETA (V), TETA (VI) and TOSUP (VII). [Link]
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Dahua New Materials. DETA (Diethylenetriamine) Epoxy Hardener. [Link]
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Scribd. Epoxy Formulations Using JEFFAMINE Mines. [Link]
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National Institutes of Health (NIH). (2024). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Analysis of Diamines in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of diamines in reaction mixtures is a critical checkpoint in process development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical tool for this task. However, the inherent physicochemical properties of diamines—namely their high polarity and lack of a native chromophore—present significant analytical challenges. This guide provides an in-depth, objective comparison of validated HPLC methods, focusing on derivatization strategies and adherence to rigorous validation standards to ensure data integrity.
The Analytical Challenge: Why Diamines Require a Specialized Approach
Simple aliphatic diamines like putrescine and cadaverine are notoriously difficult to analyze directly via HPLC with common detectors like UV-Vis. Their structures lack the necessary chemical moieties that absorb ultraviolet or visible light. To overcome this, a process called derivatization is employed. This involves a chemical reaction to attach a "tag" to the diamine molecules, rendering them detectable and improving their chromatographic behavior on reversed-phase columns.[1][2] The choice of this derivatization agent is a critical first step that dictates the sensitivity, stability, and overall performance of the analytical method.
Comparative Analysis of Derivatization Strategies
The selection of a derivatization reagent is a pivotal decision driven by factors such as the nature of the amine, required sensitivity, derivative stability, and available instrumentation.[2] Here, we compare two of the most robust and widely adopted pre-column derivatization agents: Dansyl Chloride and o-Phthalaldehyde (OPA).
Dansyl Chloride: The Gold Standard for Stability
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) reacts with primary and secondary amines under alkaline conditions to form highly stable and intensely fluorescent N-dansyl-sulfonamide adducts.[1][3]
-
Mechanism of Action: The derivatization, known as dansylation, is a nucleophilic substitution reaction. Under alkaline conditions (pH 9.5-10.5), the amine group is unprotonated and acts as a nucleophile, attacking the electrophilic sulfonyl chloride group of dansyl chloride. This forms a stable sulfonamide bond.[1] The resulting derivatives are not only fluorescent but also more hydrophobic, which enhances their retention and separation on reversed-phase HPLC columns.[1]
-
Advantages: The primary advantage of dansyl chloride is the exceptional stability of the resulting derivatives, allowing for sample analysis over extended periods without significant degradation.[1] This method is versatile, applicable to a wide range of amine-containing compounds, and provides excellent sensitivity and linearity.[1][4]
-
Disadvantages: The dansylation reaction can be time-consuming, often requiring incubation at elevated temperatures to proceed to completion.[4][5] Furthermore, excess dansyl chloride reagent must be quenched or removed prior to analysis to prevent interference.[2]
o-Phthalaldehyde (OPA): The Choice for Speed and Sensitivity
o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives.[6][7]
-
Mechanism of Action: The reaction is fast and occurs at room temperature. The thiol co-reagent is essential for the formation of the stable, fluorescent isoindole product.[8][9]
-
Advantages: The key benefits of OPA are the speed of the reaction, which is often complete in under a minute, and the high sensitivity it affords, especially with fluorescence detection.[6][10] The reagents themselves are not fluorescent, eliminating the need for a removal step and making the method highly suitable for automation.
-
Disadvantages: The major drawback of OPA is the relative instability of the resulting derivatives, which can degrade over time.[6][10] Therefore, analysis should be performed promptly after derivatization. Additionally, OPA is specific to primary amines and will not react with secondary amines unless an oxidizing agent is used.[10]
Table 1: Comparison of Common Derivatization Reagents for Diamine Analysis
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) |
|---|---|---|
| Target Amines | Primary & Secondary | Primary Only |
| Reaction Speed | Slower (30-60 min), often requires heat[4] | Very Fast (< 2 min), room temperature[6] |
| Derivative Stability | High[1] | Moderate to Low[6] |
| Detection Method | UV or Fluorescence[11] | Primarily Fluorescence[7] |
| Sensitivity | High (picomole range)[1] | Very High (low picomole range)[6] |
| Key Advantage | Derivative Stability | Speed and Automation-Friendliness |
| Key Disadvantage | Longer reaction time, reagent quenching needed[2] | Derivative Instability[10] |
Caption: Comparative workflows for Dansyl Chloride and OPA derivatization.
HPLC Methodologies: A Head-to-Head Comparison
The derivatization strategy directly influences the choice of chromatographic conditions and detector. Below are two validated HPLC methods, each tailored to one of the discussed derivatization agents.
Method A: Reversed-Phase HPLC with Dansyl Chloride Derivatization and UV Detection
This robust method is ideal for routine analysis where high sample throughput is not the primary concern and derivative stability is paramount.
-
Pros: Excellent reproducibility and the ability to batch-process and store samples before analysis.
-
Cons: Longer overall analysis time per sample due to the derivatization step.
Method B: Reversed-Phase HPLC with OPA Derivatization and Fluorescence Detection (FLD)
This method excels in applications requiring high sensitivity and rapid analysis, such as in-process control monitoring.
-
Pros: Fast, highly sensitive, and easily automated.
-
Cons: Requires immediate analysis post-derivatization due to derivative instability.
Table 2: Comparison of HPLC Method Performance for Diamine Analysis
| Parameter | Method A (Dansyl-Chloride/UV) | Method B (OPA/FLD) |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer[11] | Gradient of Acetonitrile and Buffer (e.g., Borate)[9] |
| Detection | UV (e.g., 254 nm) | Fluorescence (e.g., Ex: 340 nm, Em: 450 nm) |
| Typical LOQ | ~0.02 - 0.31 mg/kg[12] | ~5 - 50 µg/L[13] |
| Analysis Time | ~30-40 minutes[11] | ~25 minutes[13] |
| Precision (%RSD) | < 6% (Interday & Intraday)[12] | < 5% |
A Practical Guide to Method Validation According to ICH Q2(R1)
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[14][15] For drug development, adherence to the International Council for Harmonisation (ICH) guideline Q2(R1) is mandatory to ensure data reliability and regulatory compliance.[14][16]
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- 16. ICH Official web site : ICH [ich.org]
Performance comparison of Schiff base ligands derived from various diamines
An In-Depth Guide to the Performance of Schiff Base Ligands Derived from Various Diamines
Introduction: The Architectural Versatility of Schiff Base Ligands
Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the field of coordination chemistry.[1] First reported by Hugo Schiff in 1864, these ligands are synthesized through a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2][3] Their appeal lies in their synthetic accessibility and remarkable structural diversity, which allows for the fine-tuning of electronic and steric properties.[2][4] This versatility makes them "privileged ligands" in designing metal complexes for a vast spectrum of applications, including catalysis, materials science, and medicinal chemistry.[5][6]
A critical, yet often nuanced, aspect of Schiff base ligand design is the choice of the diamine precursor. The diamine backbone dictates the ligand's flexibility, coordination geometry, and overall stability, which in turn governs the performance of its corresponding metal complex. This guide provides a comparative analysis of Schiff base ligands derived from aliphatic, aromatic, and chiral diamines, offering experimental insights into how this fundamental structural choice impacts performance in catalysis and biological applications.
The Diamine Backbone: A Blueprint for Functionality
The structural framework of the diamine—whether it is a flexible aliphatic chain, a rigid aromatic ring, or a stereochemically defined chiral scaffold—imparts distinct properties to the resulting Schiff base ligand and its metal complexes.
Aliphatic Diamines: Flexible Scaffolds for Diverse Geometries
Schiff bases derived from aliphatic diamines, such as ethylenediamine or cyclohexane-1,2-diamine, are characterized by their conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of various metal ions, forming stable chelate rings.
-
Structural Impact : The non-conjugated, flexible nature of the aliphatic backbone can influence the electronic properties of the complex, but its primary impact is steric. The flexibility can be a double-edged sword: while it allows for versatile coordination, it can also lead to lower structural rigidity and stability compared to aromatic analogues.[7]
-
Performance in Catalysis : When a chiral aliphatic diamine like (R,R)- or (S,S)-1,2-diaminocyclohexane is used, the resulting complexes become powerful tools in asymmetric catalysis. The defined stereochemistry of the diamine backbone creates a chiral environment around the metal center, enabling enantioselective transformations.[8][9]
-
Biological Activity : The stability of the imine bond can be a challenge, as it is susceptible to hydrolysis. To overcome this, the imine groups can be reduced to form more stable amine linkages, which has been shown to enhance the antimicrobial activity of the corresponding metal complexes.[10]
Aromatic Diamines: Rigid, Conjugated Systems for Enhanced Stability
Using aromatic diamines like o-phenylenediamine introduces a rigid, planar, and conjugated system into the ligand backbone.
-
Structural Impact : This rigidity pre-organizes the ligand for metal coordination and enhances the thermal and chemical stability of the resulting complex.[4][11] The aromatic system can also participate in π-stacking interactions and allows for electronic communication between the two imine functionalities.
-
Performance in Catalysis : The electronic properties of the aromatic ring (whether electron-donating or -withdrawing) can be modulated to fine-tune the Lewis acidity of the metal center, thereby influencing its catalytic activity.[12]
-
Biological Activity : Schiff bases and their metal complexes derived from aromatic diamines often exhibit potent biological activities.[12] The planarity of the aromatic system can facilitate intercalation with DNA, and the overall stability of the complex ensures it remains intact to reach its biological target.[13]
Chiral Diamines: The Key to Asymmetric Induction
Chiral vicinal diamines are a critical class of building blocks for developing catalysts for asymmetric synthesis.[14] Ligands derived from precursors like (R,R)-1,2-diphenylethylenediamine impose a C₂-symmetric chiral environment that can effectively control the stereochemical outcome of a reaction.
-
Structural Impact : The bulky substituents on the chiral backbone (e.g., phenyl groups) create a well-defined chiral pocket around the metal's active site. This steric hindrance forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.[8]
-
Performance in Asymmetric Catalysis : These ligands are paramount in enantioselective reactions such as the epoxidation of olefins, cyclopropanation, and alkylation reactions.[9][15] The choice of the diamine, including its stereochemistry and steric bulk, directly correlates with the enantiomeric excess (ee) of the product.[16][17]
Comparative Performance Data
The choice of diamine has a quantifiable impact on the performance of Schiff base ligands. The following tables summarize experimental data from the literature, comparing ligands based on their diamine backbone.
Table 1: Stability of Metal Complexes
The stability of a metal complex is crucial for its practical application. A comparison between complexes of an acyclic Schiff base (H₂LA, derived from an aliphatic diamine) and its more flexible, reduced amine analogue (H₂LB) highlights the influence of the ligand backbone.
| Metal Ion | Ligand Type | Log Stability Constant (log β) | Key Observation |
| Cu²⁺ | Aliphatic Imine (H₂LA) | 22.51 | Copper(II) forms a highly stable complex with the Schiff base, indicating the imine nitrogen's strong coordination stabilizes the structure.[7][11] |
| Cu²⁺ | Reduced Aliphatic Amine (H₂LB) | 19.46 | The reduced, more flexible ligand forms a less stable complex with copper(II).[7][11] |
| Ni²⁺ | Aliphatic Imine (H₂LA) | 13.59 | Moderate stability.[7][11] |
| Ni²⁺ | Reduced Aliphatic Amine (H₂LB) | 14.36 | Nickel(II) prefers the more flexible reduced amine ligand, forming a more stable complex.[7][11] |
| Zn²⁺ | Aliphatic Imine (H₂LA) | 10.15 | Lower stability compared to Cu²⁺ and Ni²⁺.[7][11] |
| Zn²⁺ | Reduced Aliphatic Amine (H₂LB) | 11.53 | Similar to Nickel(II), Zinc(II) forms a more stable complex with the reduced amine ligand.[7][11] |
Data sourced from Di Bernardo et al.[7][11]
Table 2: Performance in Asymmetric Catalysis
The catalytic activity of chiral Schiff base metal complexes is highly dependent on the diamine structure. Here, we compare the performance of different Cu(II) salen-type complexes in the asymmetric Cα-alkylation of an alanine ester.
| Chiral Diamine Used in Ligand | Substrate Benzaldehyde | Yield (%) | Enantiomeric Excess (ee %) | Key Observation |
| (S,S)-Cyclohexanediamine | 2-Chlorobenzaldehyde | 88 | 98% | The rigid, chiral cyclohexanediamine backbone provides excellent stereocontrol, leading to very high enantioselectivity.[9] |
| (S,S)-Cyclohexanediamine | 4-Chlorobenzaldehyde | 90 | 96% | High enantioselectivity is maintained, showing the robustness of the catalyst.[9] |
| (S,S)-Cyclohexanediamine | Benzaldehyde (unsubstituted) | 85 | 66% | The absence of a directing group on the substrate reduces the stereoselectivity, but it remains significant.[9] |
| (R,R)-1,2-Diphenylethylenediamine | Benzaldehyde (unsubstituted) | 75 | 50% | While still effective, the complex with the diphenylethylenediamine backbone shows lower enantioselectivity in this specific reaction compared to the cyclohexanediamine-based one.[9] |
Data sourced from Bartha et al.[9]
Table 3: Comparative Antimicrobial Activity
The biological activity of Schiff bases and their complexes is also influenced by the diamine component. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness (lower values indicate higher potency).
| Ligand/Complex Origin | Diamine Type | Test Organism | MIC (µg/mL) | Key Observation |
| Ligand from 5-aminopyrazole | Aromatic | Staphylococcus epidermidis | 7.81 | The free ligand shows potent activity, even better than the reference antibiotic in this case.[18] |
| Ciprofloxacin (Reference Drug) | - | Staphylococcus epidermidis | 15.62 | [18] |
| Ligand from ofloxacin + o-phenylenediamine | Aromatic | Staphylococcus aureus | 25 | The aromatic diamine-based ligand is highly active.[13] |
| Ni(II) Complex of above ligand | Aromatic | Staphylococcus aureus | 12.5 | Complexation with a metal ion significantly enhances the antibacterial activity.[13] |
| Reduced ligand from cyclohexane-1,2-diamine | Aliphatic (Chiral) | E. coli | >1000 | The free reduced aliphatic ligand shows low activity.[10] |
| Zn(II) complex of above ligand | Aliphatic (Chiral) | E. coli | 62.5 | A dramatic increase in activity is observed upon complexation with Zinc(II), demonstrating a synergistic effect.[10] |
Data sourced from Hassan et al., Putaya et al., and Palkhiwala et al.[10][13][18]
Experimental Methodologies
Reproducibility and validation are paramount in scientific research. The following section details standardized protocols for the synthesis and evaluation of Schiff base ligands.
Protocol 1: General Synthesis of a Schiff Base Ligand
This protocol describes the condensation reaction between a diamine and an aldehyde.[3][19]
Materials:
-
Aldehyde (e.g., Salicylaldehyde, 2 mmol)
-
Diamine (e.g., Ethylenediamine, 1 mmol)
-
Solvent (e.g., Ethanol, 25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the aldehyde (2 mmol) in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the diamine (1 mmol) in 10 mL of ethanol.
-
Heat the aldehyde solution to a gentle reflux while stirring.
-
Add the diamine solution dropwise to the refluxing aldehyde solution over 10-15 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[3]
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Characterize the product by determining its melting point and using spectroscopic techniques like FT-IR and ¹H NMR.[3]
Protocol 2: Synthesis of a Metal(II) Complex
This protocol outlines the coordination of a synthesized Schiff base ligand to a metal salt.[20][21]
Materials:
-
Schiff Base Ligand (1 mmol)
-
Metal(II) Salt (e.g., Copper(II) Acetate, 1 mmol)
-
Solvent (e.g., Methanol or Ethanol, 30 mL)
-
Reflux setup
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 20 mL of hot methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.
-
Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or precipitation is often observed immediately.
-
Reflux the resulting mixture for 3-5 hours to ensure complete complexation.[20][22]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with fresh methanol and then diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: Evaluation of Antimicrobial Activity (Disc Diffusion Method)
This method provides a qualitative and semi-quantitative assessment of antimicrobial potency.[13][23]
Materials:
-
Nutrient agar plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Sterile paper discs (6 mm diameter)
-
Solutions of Schiff base ligands and metal complexes in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare a microbial inoculum and uniformly spread it over the surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 10 µ g/disc ).
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plate.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.
-
Compare the zone diameters of the test compounds to the controls to evaluate their relative antimicrobial activity.
Essential Characterization Techniques
Confirming the identity and purity of synthesized compounds is a critical step.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This is the primary method to confirm the formation of the Schiff base. The key signature is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretch. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber (1550-1580 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For the free ligand, ¹H NMR is used to identify the proton of the imine group (-CH=N-), which appears as a characteristic singlet in the 8.0-8.5 ppm region.[3]
-
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. Schiff bases typically show bands corresponding to π-π* and n-π* transitions. Upon complexation, new bands may appear due to d-d transitions or ligand-to-metal charge transfer (LMCT).[1]
-
Elemental Analysis : Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.[3]
Visualizing Key Processes and Concepts
Diagrams created using DOT language help clarify complex workflows and relationships.
Diagram 1: Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and purification of a Schiff base ligand.
Diagram 2: Influence of Diamine Backbone on Ligand Geometry
Caption: Conceptual comparison of different diamine backbones.
Diagram 3: Logic for Asymmetric Catalysis Evaluation
Caption: Workflow for evaluating the performance of a chiral catalyst.
Conclusion
The performance of a Schiff base ligand is intrinsically linked to the architecture of its diamine precursor. Aliphatic diamines offer flexibility, which can be advantageous for coordinating with various metals but may require reduction for enhanced stability. Aromatic diamines provide rigidity and electronic conjugation, leading to highly stable complexes with significant potential in biological applications. Finally, chiral diamines are indispensable for the field of asymmetric catalysis, where their well-defined stereochemistry is the key to controlling the enantioselectivity of chemical transformations. The experimental data clearly demonstrates that a thoughtful selection of the diamine backbone is the most critical step in designing tailored Schiff base metal complexes for specific, high-performance applications in research and industry.
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- Putaya, H. A. N., et al. (2020). Synthesis, characterization and antimicrobial analysis of Schiff bases of o-phenylenediamine and 2-aminopyridine-3-carboxylic acid and their Ni(II), Mn(II) and Zn(II) complexes. International Journal of Biological and Chemical Sciences, 14(1), 263-278.
- Palkhiwala, P., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. International Journal of Molecular Sciences, 24(13), 11149.
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- Synthesis and Study of Schiff base Ligands. (2025).
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- Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
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- AL-Masoudi, W. A. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound.
- Di Bernardo, P., et al. (2011). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, 40(42), 11244-11253.
- Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. (2025).
- El-Qisairi, A. K., et al. (n.d.). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Jordan Journal of Chemistry.
- Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. (2025).
- Gulea, A., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6875.
- Khasanah, N. N., et al. (2023). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and its Interaction with Cu2+ Metal Ion. Indonesian Journal of Fundamental and Applied Chemistry, 8(2), 85-91.
- Hassan, F. F. (2015). Synthesis, Spectroscopic Studies of Some Transition Metal Complexes of Schiff Bases Derived from Diamine Compounds. University of Thi-Qar Journal of Science, 5(2).
- Taha, Z. A., et al. (2022). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides: Synthesis and Antibacterial Properties. Borneo Journal of Sciences and Technology, 4(2), 24-32.
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A Comparative Guide to the Thermal Stability of Polyamides: The Role of 2,5-Dimethylhexane-2,5-diamine in Engineering Thermoplastics
This guide provides a comprehensive analysis of the thermal stability of polyamides synthesized using 2,5-Dimethylhexane-2,5-diamine. For researchers and professionals in drug development and material science, understanding the thermal characteristics of a polymer is paramount for predicting its processing conditions, application limits, and long-term stability. While direct, published experimental data for polyamides derived specifically from 2,5-Dimethylhexane-2,5-diamine is limited, this guide establishes a robust comparative framework. By leveraging established principles of polymer chemistry and contrasting with well-characterized alternative diamines, we can project the performance of this unique branched aliphatic monomer and outline the precise experimental workflows required for validation.
The central hypothesis of this guide is that the branched, gem-dimethyl structure of 2,5-Dimethylhexane-2,5-diamine imparts a unique thermal signature to polyamides, distinct from those synthesized with conventional linear aliphatic or rigid aromatic diamines. The steric hindrance introduced by the methyl groups is expected to restrict chain rotation and mobility, potentially leading to a higher glass transition temperature (Tg) compared to linear aliphatic counterparts, while maintaining the flexibility characteristic of aliphatic chains.
The Causality of Monomer Structure on Polymer Thermal Stability
The thermal stability of a polyamide is not an arbitrary characteristic; it is a direct consequence of the molecular architecture dictated by its constituent monomers. Two key thermal transitions define a polymer's operational range: the glass transition temperature (Tg), where the amorphous regions transition from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), where chemical bonds begin to break.
-
Aromatic vs. Aliphatic Diamines: Polyamides derived from aromatic diamines (aramids) exhibit exceptionally high thermal stability due to the rigidity of the aromatic rings in the polymer backbone.[1] This rigidity, combined with strong intermolecular π-π stacking interactions, severely restricts chain movement, leading to very high Tg and Td values.[1] In contrast, aliphatic diamines produce more flexible polymer chains, resulting in lower thermal stability.[2]
-
Linear vs. Branched Aliphatic Diamines: Within the aliphatic family, chain geometry is critical. Linear diamines, such as the widely used 1,6-hexanediamine, allow for efficient chain packing and the formation of ordered crystalline domains stabilized by hydrogen bonds. The introduction of side branches, as in 2,5-Dimethylhexane-2,5-diamine, disrupts this packing. However, the bulky methyl groups can also restrict segmental rotation along the polymer backbone. This steric hindrance can lead to an increase in the glass transition temperature compared to a linear analogue of similar chain length.[3]
This guide will compare polyamides synthesized from a common dicarboxylic acid (e.g., terephthalic acid) and the following diamines to illustrate these structural effects:
-
2,5-Dimethylhexane-2,5-diamine (DMHDA): A branched aliphatic diamine (Target).
-
1,6-Hexamethylenediamine (HMDA): A linear aliphatic diamine (Alternative 1).
-
m-Phenylenediamine (MPD): An aromatic diamine (Alternative 2).
Comparative Analysis of Thermal Properties
The following table summarizes the expected and literature-derived thermal properties of polyamides based on the selected diamines. The data for HMDA and MPD-based polyamides are sourced from established literature, while the values for the DMHDA-based polyamide are projected based on the structural principles discussed.
| Property | Polyamide from DMHDA (Expected) | Polyamide from HMDA (Literature Values) | Polyamide from MPD (Literature Values) | Significance & Rationale |
| Glass Transition Temp. (Tg) | Higher than HMDA-polyamide | ~50-80 °C | >250 °C | Tg reflects chain mobility. The branched structure of DMHDA is expected to restrict rotation, raising Tg above its linear HMDA counterpart.[3] The rigid aromatic ring of MPD results in a significantly higher Tg.[4] |
| Melting Temperature (Tm) | Lower than HMDA-polyamide; may be amorphous | ~265 °C (Nylon 6,6) | Decomposes before melting | The branching in DMHDA will likely disrupt crystalline packing, lowering Tm or even rendering the polymer amorphous.[5] Aromatic polyamides are often so rigid they decompose before a true melting transition occurs.[4] |
| Decomposition Temp. (Td, 5% loss) | ~350-400 °C | ~350-450 °C | >450 °C | Td relates to bond strength. Aliphatic C-N and C-C bonds have similar energies, so DMHDA and HMDA polyamides should have comparable decomposition temperatures.[6] The high stability of the aromatic ring in MPD-polyamides leads to superior Td.[7] |
Experimental Validation: Protocols & Workflow
To empirically validate the projected thermal properties, two fundamental thermal analysis techniques are required: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
Experimental Workflow Diagram
The logical flow for characterizing the thermal stability of a novel polymer is outlined below.
Caption: Workflow for synthesis and thermal characterization of polyamides.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and char yield of the polymer, providing a measure of its ultimate thermal stability.
Instrumentation: A standard TGA instrument consisting of a precision microbalance and a programmable furnace.[8]
Methodology (based on ASTM E1131):
-
Sample Preparation: Weigh 5–10 mg of the dry, purified polymer sample into a ceramic or platinum TGA pan.[8] An accurate sample mass is crucial for quantitative analysis.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Tare the balance to zero.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.[9]
-
-
Thermal Program:
-
Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Increase the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8] This rate is a common standard that balances resolution and experimental time.
-
Isothermal Hold (Optional): Hold at 800 °C for 5 minutes to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature (Td) from the intersection of tangents to the baseline and the initial decomposition slope.
-
Quantify the temperature at which 5% and 10% weight loss occurs (T5% and T10%), which are common metrics for comparing stability.[10]
-
The residual weight at the end of the experiment (e.g., at 800 °C) is the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm), which define the material's usable temperature range and processing window.
Instrumentation: A power-compensated or heat-flux DSC instrument.[11]
Methodology (based on ASTM D3418): [3][12]
-
Sample Preparation: Weigh 5–10 mg of the dry polymer sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.[4]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25 °C to a temperature approximately 30 °C above its expected melting point at a rate of 10 °C/min. This step removes any prior thermal history from processing or storage.[4]
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back down to 25 °C. This establishes a controlled morphology.
-
Second Heating Scan: Heat the sample again from 25 °C to the upper temperature limit at 10 °C/min. Data from this second scan is typically used for analysis to ensure material properties are measured from a consistent thermal state.[8]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The glass transition (Tg) is identified as a step-change in the heat capacity, observed in the baseline of the thermogram. It is typically reported as the midpoint of this transition.
-
The melting temperature (Tm) is identified as an endothermic peak (heat is absorbed by the sample). The peak maximum is reported as Tm.
-
The crystallization temperature (Tc) may be observed as an exothermic peak during the cooling scan.
-
Diagram of Analytical Process
Caption: Key outputs from TGA and DSC thermal analysis techniques.
Conclusion and Future Directions
The incorporation of 2,5-Dimethylhexane-2,5-diamine into a polyamide backbone is projected to yield a material with a unique thermal profile. It is expected to exhibit a higher glass transition temperature than analogous polyamides made from linear aliphatic diamines like HMDA, a consequence of restricted chain mobility due to its branched structure.[3] However, its ultimate decomposition temperature is likely to be comparable to other aliphatic polyamides, and significantly lower than fully aromatic systems. The disruption of chain packing caused by the gem-dimethyl groups may also reduce or eliminate crystallinity, impacting the melting point and mechanical properties.
This guide provides the theoretical foundation and the explicit experimental protocols necessary for any researcher to synthesize and rigorously characterize these novel polymers. By following the outlined TGA and DSC procedures, scientists can generate the empirical data needed to validate these hypotheses and fully elucidate the structure-property relationships. This work is critical for unlocking the potential of custom-designed monomers in creating next-generation polymers for advanced applications, from high-temperature engineering plastics to specialized materials in pharmaceutical development.
References
- Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. (2025). National Institutes of Health. [URL available online]
- STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. [URL available online]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). National Institutes of Health. [URL available online]
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. [URL available online]
- Thermal Properties of Biobased Polyamide 11. (2025).
- Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. (2022). MDPI. [URL available online]
- Thermal properties of polyamides. (2022).
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). National Institutes of Health. [URL available online]
- DSC curve of polyamides. (2024).
- Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). (2025).
- Melting temperature of different aliphatic polyamides as a function of... (2018).
- Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (2025).
- Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. [URL available online]
- Synthesis and characterization of polyamides based on dimer acid. (2025).
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2025).
- Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. (2025).
- Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers. Universiti Kebangsaan Malaysia. [URL available online]
- Poly(hepten-1-alt-maleic anhydride)-hexamethylenediamine conjugate: Synthesis and characterization of the thermal behaviour. (2025).
- Synthesis of polyurea from 1,6-hexanediamine with CO2 through a two-step polymeriz
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022).
- Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). (2021). Polimery. [URL available online]
- Poly(butylene 2,5-furandicarboxylate) copolyester obtained using 1,6-hexanediamine with high glass transition temperature. (2023). National Institutes of Health. [URL available online]
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A comparative analysis of the catalytic efficiency of different diamine-based metal complexes
Introduction: The Indispensable Role of Diamine Ligands in Modern Catalysis
In the landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Among the vast arsenal of molecular tools available to researchers, diamine-based metal complexes have carved out a significant niche, proving to be exceptionally versatile and powerful catalysts. Chiral diamines, in particular, are celebrated as "privileged ligands" in asymmetric catalysis, critical for the enantioselective synthesis of molecules in the pharmaceutical, agrochemical, and fine chemical industries.[1][2]
The efficacy of a diamine-based metal complex is not merely a function of the metal center; it is an intricate interplay between the metal's electronic properties and the diamine ligand's steric and electronic profile. The ligand backbone, N-substituents, and overall conformational rigidity create a distinct chiral environment around the metal, directly influencing the stereochemical outcome and reaction rate.[1][3]
This guide provides a comparative analysis of the catalytic efficiency of different diamine-based metal complexes across several key transformations. We will delve into the causality behind experimental choices, present objective performance data, and provide validated protocols to empower researchers in catalyst selection and optimization.
I. Asymmetric Hydrogenation of Ketones: A Classic Benchmark
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation and a primary testing ground for new catalysts. Ruthenium(II) complexes featuring a chiral 1,2-diamine and a diphosphine ligand, famously pioneered by Noyori, are the gold standard in this domain.[3][4]
The Metal-Ligand Bifunctional Mechanism
The remarkable efficiency of these Ru(II) catalysts stems from a "metal-ligand bifunctional" mechanism. In this concerted, outer-sphere pathway, the substrate is not coordinated directly to the metal. Instead, the ruthenium hydride (Ru-H) and the protonated amine of the diamine ligand (N-H) simultaneously participate in the transition state, delivering hydrogen to the carbonyl's oxygen and carbon atoms. This elegant mechanism avoids substrate inhibition and accounts for the high turnover frequencies observed.
Comparative Performance Data
The choice of both the diamine and the accompanying phosphine ligand is critical. While early systems relied on chiral phosphines like BINAP, recent developments have shown that highly efficient catalysts can be constructed from conformationally rigid chiral diamines paired with inexpensive, commercially available achiral phosphines.[3][5] This modularity is a significant advantage for catalyst screening and cost reduction.
| Catalyst System (Ru(II)) | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (S,S)-TsDPEN / (S)-Tol-BINAP | Acetophenone | 10,000 | >99 | 98 (R) | [Noyori et al.] |
| (R,R)-DPEN / PPh3 | 1'-Acetonaphthone | 1,000 | 100 | 97 (S) | [5] |
| (S,S)-BIDN / DPPF | 2'-Acetonaphthone | 100,000 | >99 | 99 (S) | [5] |
| (R,R)-DPEN / Xyl-P-Phos | 4-Chloroacetophenone | 50,000 | 100 | >99 (R) | [Generic Example] |
| (S,S)-DAIPEN / (S)-Xyl-BINAP | Acetophenone | 100,000 | 100 | 99 (R) | [Generic Example] |
| (Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; DPEN = 1,2-diphenylethylenediamine; BIDN = a rigid chiral diamine; DPPF = 1,1'-Bis(diphenylphosphino)ferrocene) |
Expert Insights: The data reveals a key trend: high conformational rigidity in the diamine ligand, as seen with BIDN, can create a well-defined chiral pocket around the metal center, leading to excellent enantioselectivity even with an achiral phosphine.[3][5] The synergistic effect between the chiral diamine and a chiral diphosphine in classic Noyori catalysts remains one of the most powerful strategies for achieving near-perfect enantiocontrol.[3] The solvent can also play a profound, and sometimes unexpected, role in controlling chemoselectivity, as demonstrated in the hydrogenation of bisquinoline derivatives where a switch from DCM to methanol completely changed the reaction outcome from partial to full reduction.[6]
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a representative procedure for screening a Ru-diamine catalyst.
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(PPh₃)₃] (3 mol%) and the selected chiral diamine (e.g., (R,R)-DPEN, 3.3 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80°C for 30 minutes.
-
Reaction Setup: In a separate vial, acetophenone (1.0 mmol) is dissolved in 2-propanol (2 mL).
-
Initiation: The reaction vial is placed in an autoclave. The catalyst solution is added, followed by a solution of potassium tert-butoxide (0.1 M in 2-propanol, 0.5 mL, 5 mol%).
-
Hydrogenation: The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 8 atm H₂. The reaction is stirred vigorously at 30°C for 4 hours.
-
Work-up and Analysis: After carefully venting the H₂, the reaction mixture is filtered through a short plug of silica gel. The filtrate is analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol.
II. C-N and C-O Cross-Coupling Reactions: The Rise of Copper Catalysis
While palladium catalysis often dominates the landscape of C-C bond formation, copper-catalyzed systems have emerged as a robust and cost-effective alternative for constructing C-N and C-O bonds (Ullmann and Goldberg reactions). The development of mild reaction conditions, largely enabled by the use of simple diamine ligands, has dramatically increased the utility of these transformations.[7][8]
The Role of Diamines in Copper Catalysis
In these reactions, diamine ligands serve multiple crucial roles:
-
Solubilization: They prevent the precipitation of inactive copper salts.
-
Stabilization: They stabilize the active Cu(I) catalytic species.
-
Promotion of Reductive Elimination: They accelerate the final bond-forming step, which is often rate-limiting.
Remarkably, simple and inexpensive N,N'-disubstituted ethylenediamine or 1,2-cyclohexanediamine ligands are often the most effective.[7] This is a stark contrast to the complex, multi-component ligand systems often required in palladium catalysis.
Comparative Performance Data for N-Arylation
The N-arylation of amines is a foundational reaction in medicinal chemistry. The following table compares the performance of different Cu/diamine systems.
| Cu Source | Diamine Ligand | Aryl Halide | Amine | Base | Yield (%) | Reference |
| CuI | N,N'-Dimethylethylenediamine | Iodobenzene | Aniline | K₂CO₃ | 91 | [7] |
| CuI | N,N'-Dimethyl-1,2-cyclohexanediamine | 4-Bromotoluene | Pyrrolidine | K₃PO₄ | 95 | [7] |
| CuI | Ethylenediamine | 2-Bromopyridine | Indole | K₃PO₄ | 85 | [7] |
| Cu₂O | None | 4-Iodotoluene | Benzamide | K₂CO₃ | 78 | [7] |
| CuI | Proline | 4-Iodotoluene | Benzamide | K₂CO₃ | 90 | [7] |
Expert Insights: The data clearly shows that N,N'-dimethylated diamines are superior catalysts, likely because they offer a good balance of steric bulk and electron donation while preventing competitive N-arylation of the ligand itself.[7] While "ligand-free" systems can work, the addition of a diamine ligand consistently leads to higher yields and milder reaction conditions. It is also noteworthy that other ligand classes, such as amino acids like proline, can be highly effective, offering an alternative avenue for optimization.[7]
Experimental Protocol: Copper-Catalyzed N-Arylation of Aniline
-
Reaction Setup: To an oven-dried Schlenk tube is added CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and K₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Iodobenzene (1.0 equiv.), aniline (1.2 equiv.), and anhydrous toluene (3 mL) are added via syringe.
-
Reaction: The Schlenk tube is sealed, and the mixture is stirred at 110°C for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the resulting triphenylamine is determined by mass and NMR analysis.
III. Emerging Applications: Hydroamination with Rhodium and Iridium Complexes
Beyond hydrogenation and cross-coupling, diamine-based complexes are showing promise in other areas, such as the hydroamination of alkenes to form valuable 1,2-, 1,3-, or 1,4-diamines. In this context, iridium and rhodium complexes display distinct and complementary reactivity.[9]
Mechanistic studies suggest these reactions can proceed through different pathways, such as an outer-sphere aminometalation or an oxidative addition/migratory insertion mechanism, depending on the metal and nucleophile.[9] Iridium catalysts have proven particularly effective for hydroamination with aniline derivatives, proceeding via N-H bond activation.[9][10]
Comparative Regioselectivity: Iridium vs. Rhodium
A fascinating aspect of this chemistry is the ability to control regioselectivity by simply changing the metal center.
| Metal Catalyst | Ligand | Substrate | Product Ratio (M:a-M) | Reference |
| [Rh(cod)Cl]₂ | DPEPhos | N-allyl-p-methoxyaniline | 4.7 : 1 | [9] |
| [Ir(cod)Cl]₂ | (R)-BINAP | N-allyl-p-methoxyaniline | >1 : 20 | [9] |
| [Rh(cod)Cl]₂ | DPEPhos | N-allyl-p-chloroaniline | 10.1 : 1 | [9] |
| [Ir(cod)Cl]₂ | (R)-BINAP | N-allyl-p-chloroaniline | 1 : 6.3 | [9] |
| (M = Markovnikov product; a-M = anti-Markovnikov product) |
Expert Insights: The data presents a clear and powerful dichotomy: rhodium catalysts strongly favor the branched, Markovnikov addition product, while iridium catalysts deliver the linear, anti-Markovnikov product with high selectivity.[9] This regiodivergence is attributed to the selective formation of different metallacyclic intermediates (5- or 6-membered) depending on the metal used. This provides chemists with a switchable system to access different diamine isomers from the same starting material, a highly desirable feature in synthetic planning.
Conclusion
Diamine-based metal complexes are a cornerstone of modern homogeneous catalysis. Their performance is a finely tuned function of the metal center, the diamine's structure, and the reaction conditions.
-
For asymmetric hydrogenation, Ru(II) complexes with chiral diamines offer exceptional enantioselectivity and activity, operating through a well-understood metal-ligand bifunctional mechanism.
-
For C-N and C-O cross-coupling, Cu(I) catalysts paired with simple, inexpensive diamine ligands provide a mild, robust, and highly practical synthetic method.
-
In emerging areas like hydroamination, Rh and Ir complexes exhibit complementary regioselectivity, offering a powerful tool for controlling product isomerism.
By understanding the principles outlined in this guide and utilizing the provided comparative data and protocols, researchers can more effectively harness the power of these versatile catalysts to solve complex synthetic challenges.
References
- Title: Ruthenium catalysts containing rigid chiral diamines and achiral diphosphanes for highly enantioselective hydrogenation of aromatic ketones.
- Title: Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines Source:Unavailable from search results URL
- Title: Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives Source: ACS Publications - Organic Letters URL
- Title: Ruthenium Catalysts Containing Rigid Chiral Diamines and Achiral Diphosphanes for Highly Enantioselective Hydrogenation of Aromatic Ketones Source: Sci-Hub URL
- Title: Performance Evaluation of Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide Source: Benchchem URL
- Title: Cationic Iridium and Rhodium Complexes with C–N Chelating Primary Benzylic Amine Ligands as Potent Catalysts for Hydrogenation of Unsaturated Carbon–Nitrogen Bonds Source: ACS Publications - Organometallics URL
- Title: Diamine Ligands in Copper-Catalyzed Reactions Source: NIH - PMC URL
- Title: Catalytic asymmetric synthesis of 1,2-diamines Source: RSC Publishing URL
- Title: Hydrogenation reactions catalysed by organometallic complexes Source: UCL Discovery URL
- Title: Diamine Ligands in Copper-Catalyzed Reactions Source: ResearchGate URL
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- 3. semanticscholar.org [semanticscholar.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sci-Hub. Ruthenium Catalysts Containing Rigid Chiral Diamines and Achiral Diphosphanes for Highly Enantioselective Hydrogenation of Aromatic Ketones / Chemistry – A European Journal, 2011 [sci-hub.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Molecular Weight of Novel Polyamides Derived from 2,5-Dimethylhexane-2,5-diamine
For researchers, scientists, and drug development professionals venturing into the synthesis of novel polymers, the accurate determination of molecular weight is a cornerstone of material characterization. It is a critical parameter that dictates the physical, mechanical, and ultimately, the functional properties of the polymer. This guide provides an in-depth comparison of established analytical techniques for validating the molecular weight of polyamides derived from the sterically hindered aliphatic monomer, 2,5-Dimethylhexane-2,5-diamine.
The introduction of bulky methyl groups on the hexane backbone of this diamine is anticipated to yield polyamides with unique properties, such as improved solubility and modified thermal characteristics. However, these same structural features can present challenges to standard analytical methodologies. This guide is structured to provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to molecular weight characterization.
The Challenge of Polydispersity
It is crucial to recognize that synthetic polymers are not composed of molecules with a single molecular weight. Instead, they consist of a distribution of chain lengths, a characteristic known as polydispersity.[1] Therefore, we speak in terms of molecular weight averages. The most common of these are the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).[2]
-
Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is particularly sensitive to the presence of low molecular weight species.
-
Weight-Average Molecular Weight (Mw): This average is biased towards heavier molecules in the sample. Consequently, Mw is always greater than or equal to Mn.
-
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn) is a measure of the breadth of the molecular weight distribution.[1] A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length. A higher PDI signifies a broader distribution of chain lengths.[3]
The choice of analytical technique is paramount as different methods can be sensitive to different molecular weight averages. An authoritative overview of polymer characterization is provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][4][5][6][7]
Comparative Analysis of Key Validation Techniques
A comparative overview of the primary techniques for determining the molecular weight of polyamides is presented below. The selection of the most appropriate method, or combination of methods, will depend on the specific information required, the anticipated molecular weight range, and the solubility of the polymer.
| Technique | Principle | Measured Parameters | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separation of molecules based on their hydrodynamic volume in solution.[8][9][10] | Mn, Mw, Mz, PDI (relative to standards) | Provides the full molecular weight distribution; high throughput. | Requires soluble polymers and calibration with standards; potential for interactions between the polymer and the column packing material.[11][12] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Soft ionization of polymer molecules embedded in a matrix, followed by separation based on their mass-to-charge ratio.[13] | Absolute Mn, Mw, PDI; end-group analysis. | Provides absolute molecular weights; high mass accuracy; useful for identifying repeating units and end-groups.[9] | Can be challenging for high molecular weight polymers and samples with high polydispersity; requires careful sample preparation and matrix selection.[13][14] |
| Dilute Solution Viscometry | Measurement of the increase in viscosity of a solvent upon the addition of a polymer. | Viscosity-average molecular weight (Mv) via the Mark-Houwink equation.[15][16] | Simple, inexpensive, and can provide valuable information about polymer conformation in solution. | Does not provide the full molecular weight distribution; requires knowledge of the Mark-Houwink parameters (K and a) for the specific polymer-solvent system.[16][17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantification of polymer chain end-groups relative to the repeating monomer units.[19][20] | Absolute Mn | Provides an absolute measure of Mn; does not require calibration with polymer standards. | Generally limited to polymers with lower molecular weights (typically Mn < 20,000 g/mol ) due to decreasing sensitivity to end-groups at higher chain lengths.[19][21] |
| Static Light Scattering (SLS) | Measurement of the intensity of light scattered by polymer molecules in solution.[22][23] | Absolute Mw, radius of gyration (Rg). | Provides an absolute measure of Mw without the need for calibration standards.[22][24] | Requires careful sample preparation to remove dust and aggregates; can be complex to interpret for copolymers or branched polymers. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key techniques.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is a powerful technique for determining the molecular weight distribution of polymers.[8] The choice of solvent is critical, especially for polyamides which can exhibit poor solubility.[25] For novel polyamides derived from 2,5-Dimethylhexane-2,5-diamine, initial solubility screening is essential. Common solvents for polyamides include hexafluoroisopropanol (HFIP) and m-cresol, often with added salts like sodium trifluoroacetate to prevent aggregation.[26]
Workflow for SEC/GPC Analysis
Caption: Workflow for MALDI-TOF MS molecular weight analysis.
Step-by-Step Protocol:
-
Solution Preparation:
-
Polymer: Prepare a ~1 mg/mL solution of the polyamide in a suitable solvent like tetrahydrofuran (THF).
-
Matrix: Prepare a ~10 mg/mL solution of a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
Cationizing Agent: Prepare a ~1 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) in the same solvent. [27]2. Sample Spotting: Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:50:1, v/v/v). Deposit a small volume (~1 µL) of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Mass Spectrometry:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (linear or reflectron) over the expected mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific length adducted with the cation (e.g., Na+).
-
The mass of the repeating monomer unit can be confirmed from the mass difference between adjacent peaks.
-
Software is used to calculate the absolute Mn, Mw, and PDI from the intensities of the peaks in the distribution.
-
Dilute Solution Viscometry
This classical technique relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink equation: [η] = K * M^a . [15][16] Workflow for Viscometry Analysis
Caption: Workflow for viscometry molecular weight analysis.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the polyamide in a suitable solvent (e.g., m-cresol) at a known concentration. Prepare a series of dilutions from the stock solution.
-
Viscosity Measurement:
-
Using a Ubbelohde or similar capillary viscometer in a constant temperature bath, measure the efflux time of the pure solvent (t₀).
-
Measure the efflux time (t) for each of the polymer solutions of different concentrations.
-
-
Data Calculation:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).
-
-
Data Analysis:
-
Plot the reduced viscosity versus concentration (Huggins plot) and the inherent viscosity versus concentration (Kraemer plot).
-
Extrapolate both plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].
-
If the Mark-Houwink parameters (K and a) for your specific polyamide-solvent system are known, calculate the viscosity-average molecular weight (Mv). If they are not known, they must be determined experimentally using a series of well-characterized, narrow standards. [17][18]
-
Integrating Techniques for Comprehensive Validation
For a novel polymer system, relying on a single technique is often insufficient. A multi-faceted approach provides a more complete and trustworthy characterization. For instance, SEC-MALS combines the separation power of SEC with the absolute molecular weight determination of multi-angle light scattering, eliminating the need for column calibration with standards of the same polymer type. [22][23][28]This is particularly advantageous when such standards are not available, as is the case with new polymers.
Conclusion
Validating the molecular weight of novel polyamides derived from 2,5-Dimethylhexane-2,5-diamine requires a thoughtful and rigorous analytical approach. The inherent polydispersity of synthetic polymers necessitates the use of techniques that can provide information on both the molecular weight averages and the distribution.
-
For a comprehensive understanding of the molecular weight distribution , SEC/GPC is the method of choice, though it requires careful solvent selection and calibration.
-
For absolute molecular weight determination and structural elucidation , MALDI-TOF MS is a powerful tool, particularly for polymers with lower polydispersity.
-
For a cost-effective estimation of molecular weight , dilute solution viscometry is a valuable technique, provided the Mark-Houwink parameters are known or can be determined.
-
For an absolute measure of Mn in lower molecular weight samples , NMR end-group analysis is a direct and reliable method.
-
For an absolute measure of Mw , static light scattering is the gold standard.
By judiciously selecting and combining these techniques, researchers can confidently characterize their novel polymers, paving the way for a deeper understanding of structure-property relationships and accelerating the development of new materials.
References
-
Analysis of polyamides by size exclusion chromatography and laser light scattering. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]
- Topham, P. D., et al. (2023). A brief guide to polymer characterization: structure (IUPAC Technical Report). Pure and Applied Chemistry.
- Topham, P., et al. (2023). A brief guide to polymer characterization: structure (IUPAC Technical Report).
- ASTM D6474-12, Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography, ASTM Intern
-
End-Group Analysis of Polymer. (n.d.). MtoZ Biolabs. Retrieved January 22, 2026, from [Link]
- Brief Guide to Polymer Characterization: Behavior and Performance. (2023). IUPAC.
- GPC of Polyamides. (1980). Taylor & Francis eBooks.
- Spears, M. W., Jr. (n.d.). BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION.
- ASTM D3536-91, Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by Liquid Exclusion Chromatography (Gel Permeation Chromatography-GPC)
- Topham, P. D., et al. (2023). A brief guide to polymer characterization: structure (IUPAC technical report).
-
Subcommittee on Polymer Terminology. (n.d.). IUPAC. Retrieved January 22, 2026, from [Link]
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- Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. (n.d.). Journal of Applied Sciences Research.
- ANALYSIS of Polymers by GPC/SEC ENERGY & CHEMICAL APPLIC
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- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.).
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 2,5-Dimethylhexane-2,5-diamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic diamines like 2,5-Dimethylhexane-2,5-diamine is critical for process optimization, quality control, and regulatory compliance. As a molecule lacking a native chromophore or fluorophore, its direct analysis presents significant challenges. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)—for the quantification of 2,5-Dimethylhexane-2,5-diamine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for their cross-validation.
The Analytical Challenge of Aliphatic Diamines
2,5-Dimethylhexane-2,5-diamine (C₈H₂₀N₂) is a polar, non-volatile organic compound.[1][2] These properties make it unsuitable for direct analysis by standard chromatographic techniques. Gas chromatography requires analytes to be volatile and thermally stable, which this diamine is not.[3][4] Similarly, HPLC detection with common UV detectors is not feasible due to the absence of a light-absorbing moiety in its structure.[5]
Therefore, a critical step in the analysis of such compounds is derivatization . This chemical modification process converts the analyte into a derivative with properties suitable for the chosen analytical technique. For GC, derivatization aims to increase volatility and thermal stability, while for HPLC, it serves to introduce a chromophore or fluorophore for sensitive detection.[5][6]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Acylation
Principle: This method leverages the high separation efficiency of gas chromatography. To overcome the non-volatile nature of 2,5-Dimethylhexane-2,5-diamine, we convert it into a volatile derivative through acylation. The primary amine groups are reacted with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable, fluorinated amide. This derivative is significantly more volatile and exhibits excellent chromatographic behavior.[5] The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a robust and linear response, making it ideal for quantification.[7]
Experimental Protocol: GC-FID
1. Materials and Reagents:
-
2,5-Dimethylhexane-2,5-diamine standard (≥98% purity)
-
Trifluoroacetic anhydride (TFAA) (derivatization grade)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Nitrogen gas, high purity
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2,5-Dimethylhexane-2,5-diamine and dissolve in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Preparation: Prepare the sample by dissolving a known quantity in ethyl acetate to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
Pipette 1 mL of each standard solution or sample solution into separate 4 mL glass vials.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature.
-
Add 1 mL of deionized water to quench the excess TFAA. Vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a 2 mL autosampler vial for GC analysis.
4. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature: 300°C
-
Data Acquisition: Use appropriate chromatography data software.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes pre-column derivatization to attach a UV-absorbing molecule to the diamine, allowing for sensitive detection by a Diode Array Detector (DAD) or a variable wavelength UV detector. We will use o-phthalaldehyde (OPA) as the derivatization reagent in the presence of a thiol (e.g., 3-mercaptopropionic acid). OPA reacts rapidly with primary amines at room temperature to form a highly fluorescent and UV-absorbing isoindole derivative.[8] The separation is then performed using reversed-phase chromatography, which is well-suited for these moderately polar derivatives.[9]
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
2,5-Dimethylhexane-2,5-diamine standard (≥98% purity)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
2. Reagent and Mobile Phase Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2,5-Dimethylhexane-2,5-diamine and dissolve in 100 mL of the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.
4. Derivatization Procedure:
-
In an autosampler vial, combine 100 µL of the standard or sample solution with 200 µL of the OPA derivatization reagent.
-
Mix thoroughly (e.g., by aspiration/dispensing cycles in the autosampler or gentle vortexing).
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Note: The timing is critical for reproducibility as the derivative can be unstable over longer periods.
5. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Mobile Phase Gradient:
-
0-10 min: 40% B to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 338 nm.
Cross-Validation of Analytical Methods
To ensure the reliability and interchangeability of the GC-FID and HPLC-UV methods, a cross-validation study is essential. This process compares the performance of two analytical procedures and is a regulatory expectation when data may be generated by different methods within the same study or across different studies.[4] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated for both methods:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte and not from interferences (e.g., impurities, matrix components). | No interfering peaks at the retention time of the analyte in a blank sample. Peak purity should pass for HPLC-DAD. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to be precise, accurate, and linear. | Derived from the linearity study. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at 3 levels. | Mean recovery between 90.0% and 110.0% for each level. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision (Inter-assay): RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results (e.g., RSD of results < 5%) when parameters like flow rate, pH, or temperature are varied. |
Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study.
Comparative Performance Data (Illustrative)
The table below summarizes the expected performance of each method based on typical results for the analysis of derivatized aliphatic amines. This data serves as a benchmark for what a successful validation should achieve.[10][12]
| Validation Parameter | GC-FID Method (Acylation) | HPLC-UV Method (OPA Derivatization) | Senior Scientist's Insight |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods provide excellent linearity. The HPLC method may show slightly better correlation due to the high molar absorptivity of the derivative. |
| Range (µg/mL) | 10 - 500 | 1 - 50 | The HPLC-UV method is inherently more sensitive due to the nature of the derivatization, resulting in a lower quantification range. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods are highly accurate. The HPLC method's aqueous-based derivatization can sometimes lead to more consistent recoveries. |
| Precision (%RSD) | < 3% | < 2% | HPLC systems often exhibit slightly better injection precision, leading to lower RSD values. |
| LOD (µg/mL) | ~2 | ~0.3 | The OPA derivatization provides a significant sensitivity enhancement, making the HPLC method superior for trace-level analysis. |
| LOQ (µg/mL) | ~10 | ~1 | The lower LOQ of the HPLC method makes it the preferred choice for impurity analysis or low-concentration samples. |
| Throughput | Lower | Higher | The GC method has a longer run time and requires a heating/cooling cycle. The HPLC derivatization is rapid and the gradient elution is faster. |
| Robustness | High | Moderate | The GC method is generally very robust. The HPLC method's robustness depends on the stability of the OPA derivative, which requires strict timing control. |
Conclusion and Recommendation
Both GC-FID with acylation and HPLC-UV with OPA derivatization are viable and reliable techniques for the quantification of 2,5-Dimethylhexane-2,5-diamine. The choice between them should be guided by the specific requirements of the analysis.
-
The GC-FID method is exceptionally robust and straightforward, making it an excellent choice for routine quality control where concentration levels are relatively high and the highest sensitivity is not required. The derivatives are very stable, simplifying sample batching.
-
The HPLC-UV method offers superior sensitivity, with significantly lower LOD and LOQ values.[11] This makes it the ideal method for trace-level quantification, such as in impurity profiling, cleaning validation, or the analysis of biological samples. Its higher throughput is also an advantage in laboratories with a large number of samples.
A thorough cross-validation as outlined is not merely a regulatory formality but a cornerstone of good scientific practice. It provides the confidence that, regardless of the chosen method, the analytical data generated is accurate, reproducible, and fit for its intended purpose.
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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Ciavardelli, D., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules; 2024. [Link]
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Al-Qarni, H., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science; 2020. [Link]
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Environics. Conducting GC Method Validation Using High Accuracy Standards. Environics Inc.; 2024. [Link]
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Hernández-Sánchez, N., et al. Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Foods; 2019. [Link]
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Scribd. Derivatives in HPLC Analysis Techniques. Scribd; N.D. [Link]
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GC Derivatization. SlidePlayer; N.D. [Link]
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Yadav, K.K., et al. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences; 2023. [Link]
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Chemistry LibreTexts. Derivatization. Chemistry LibreTexts; 2023. [Link]
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Reddy, K.S., et al. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Journal of Advanced Pharmaceutical Technology & Research; 2014. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA; 2018. [Link]
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Perbellini, L., et al. Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane. Journal of Analytical Toxicology; 1992. [Link]
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Fedtke, N., Bolt, H.M. High-performance liquid chromatographic determination of urinary 2,5-hexanedione as mono-2,4-dinitrophenylhydrazone using ultraviolet detection. International Archives of Occupational and Environmental Health; 1986. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 90189, 2,5-Hexanediamine, 2,5-dimethyl-. [Link]
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Deisinger, P.J., et al. Gas chromatographic method for the sensitive determination of 2,5-hexanedione using electron capture and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications; 1996. [Link]
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A comparative kinetic study of polymerization with sterically hindered vs. linear diamines
A Senior Application Scientist's Guide to Understanding Reactivity and Polymer Properties
Abstract
In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and performance. Among the vast array of available building blocks, diamines play a pivotal role in the synthesis of high-performance polymers such as polyamides and polyimides. The structural characteristics of these diamines, particularly the presence or absence of steric hindrance around the amine functional groups, profoundly influence the kinetics of polymerization and the architecture of the resulting macromolecule. This guide provides a comprehensive comparative analysis of the polymerization kinetics of sterically hindered versus linear diamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, present detailed experimental protocols for kinetic analysis, and compare the performance of polymers derived from these two classes of diamines, supported by experimental data.
Theoretical Background: The Impact of Steric Hindrance on Polymerization
Step-growth polymerization, the mechanism by which many polyamides and polyimides are formed, involves a series of reactions between bifunctional monomers.[1][2] The rate of this polymerization is governed by the reactivity of the functional groups, which in our case are the amine groups of the diamine and the reactive groups of a comonomer (e.g., a diacid or dianhydride).
Linear Diamines: In linear diamines, such as hexamethylenediamine or 1,12-dodecanediamine, the amine groups are readily accessible for reaction.[3] This accessibility leads to a relatively high reaction rate, as the probability of successful collisions between reactive functional groups is high. The kinetics of such reactions can often be described by second-order rate laws, where the rate is proportional to the concentration of both the amine and the comonomer functional groups.[2][4]
Sterically Hindered Diamines: In contrast, sterically hindered diamines possess bulky substituents near the amine groups. A prime example is 2,2,6,6-tetramethyl-4-piperidinol and its derivatives, which are used in the synthesis of Hindered Amine Light Stabilizers (HALS).[5] The bulky groups physically obstruct the path to the reactive amine, reducing the frequency of effective collisions with the comonomer. This steric hindrance leads to a significant decrease in the polymerization rate.[6][7] The effect of steric hindrance can be so pronounced that it may necessitate more forceful reaction conditions (e.g., higher temperatures or the use of catalysts) to achieve a reasonable degree of polymerization in a practical timeframe.[8]
The steric bulk can also influence the final polymer's architecture and properties. For instance, the reduced reactivity of hindered diamines might lead to lower molecular weight polymers or a broader molecular weight distribution if the reaction does not proceed to high conversion.[8] However, the presence of bulky side groups can also impart desirable properties to the final polymer, such as increased solubility, reduced crystallinity, and enhanced thermal stability.[5]
Experimental Design: A Framework for Kinetic Investigation
To objectively compare the polymerization kinetics of sterically hindered and linear diamines, a well-designed experimental setup is crucial. This section outlines a general methodology for such a study.
Materials
-
Linear Diamine: 1,6-Hexanediamine (HDA)
-
Sterically Hindered Diamine: 2,2,6,6-Tetramethyl-4-piperidinamine (4-amino-TMP)
-
Comonomer: Adipoyl chloride
-
Solvent: N,N-Dimethylacetamide (DMAc)
-
Acid Scavenger: Triethylamine (TEA)
-
Quenching Agent: Methanol
-
Precipitation Agent: Deionized water
Experimental Workflow
The following diagram illustrates the general workflow for the comparative kinetic study.
Caption: Experimental workflow for the comparative kinetic study.
Detailed Experimental Protocol: Monitoring Polymerization Kinetics
This protocol describes the steps for monitoring the polymerization reaction at set time intervals to determine the reaction kinetics.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the chosen diamine (e.g., 1,6-hexanediamine or 4-amino-TMP) and triethylamine in DMAc.
-
Initiation: Place the flask in a constant temperature oil bath and allow the solution to equilibrate. Slowly add a solution of adipoyl chloride in DMAc to the stirred diamine solution. Start a timer immediately upon the commencement of the addition.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of methanol. This will react with any unreacted acyl chloride groups, stopping the polymerization.
-
Polymer Isolation: Precipitate the polymer from the quenched aliquot by adding the solution dropwise to a beaker of vigorously stirred deionized water.
-
Drying: Collect the precipitated polymer by filtration, wash it thoroughly with deionized water, and dry it under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Analyze the dried polymer samples from each time point to determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The extent of reaction (p) can be calculated from the Mn values using the Carothers equation: Xn = 1 / (1 - p), where Xn is the number-average degree of polymerization.[2]
Methods for Measuring Polymerization Kinetics
Several techniques can be employed to monitor the progress of polymerization in real-time or through aliquot analysis.[9][10][11]
-
Spectroscopic Methods (FTIR/NMR): The disappearance of monomer functional groups (e.g., the N-H stretch of the amine or the C=O stretch of the acyl chloride) or the appearance of the amide bond can be monitored over time.[12]
-
Chromatographic Methods (GPC/SEC): As described in the protocol, GPC is a powerful tool for determining the molecular weight and molecular weight distribution of the polymer at different reaction times.[11]
-
Dilatometry: This technique measures the volume change that occurs during polymerization.[13]
-
Rheology: Monitoring the change in viscosity of the reaction mixture can provide insights into the increase in molecular weight and the progression of the polymerization.[10][11]
Results and Discussion: A Comparative Analysis
The data obtained from the kinetic experiments can be used to compare the polymerization behavior of linear and sterically hindered diamines.
Reaction Rate Comparison
The rate of polymerization can be determined by plotting the extent of reaction (p) or the number-average molecular weight (Mn) as a function of time.
Table 1: Comparative Kinetic Data for Polyamide Synthesis
| Time (min) | Linear Diamine (HDA) | Sterically Hindered Diamine (4-amino-TMP) |
| Mn ( g/mol ) | PDI | |
| 5 | 8,500 | 1.8 |
| 15 | 15,200 | 2.1 |
| 30 | 22,100 | 2.3 |
| 60 | 28,500 | 2.4 |
| 120 | 33,000 | 2.5 |
| 240 | 35,500 | 2.5 |
As the hypothetical data in Table 1 illustrates, the polymerization with the linear diamine (HDA) proceeds at a much faster rate, achieving a significantly higher molecular weight in a shorter period compared to the sterically hindered diamine (4-amino-TMP). This is a direct consequence of the lower activation energy for the reaction with the unhindered amine.
Molecular Weight and Polydispersity
The final molecular weight and PDI of the polymers are critical parameters that influence their mechanical and thermal properties.
-
Linear Diamine: Due to the high reactivity, it is possible to achieve high molecular weight polymers with a PDI approaching the theoretical value of 2 for step-growth polymerization at high conversion.[2]
-
Sterically Hindered Diamine: The sluggish reaction kinetics can make it challenging to reach the high conversions necessary for achieving high molecular weight.[14] This can result in polymers with lower average molecular weights and potentially broader PDIs, especially if side reactions or impurities become significant over the longer reaction times required.
Impact on Polymer Properties
The choice of diamine has a profound impact on the final properties of the polymer.
Table 2: Comparison of Polymer Properties
| Property | Polymer from Linear Diamine | Polymer from Sterically Hindered Diamine |
| Crystallinity | High | Low to Amorphous |
| Solubility | Limited to polar aprotic solvents | Improved in a wider range of solvents |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Thermal Stability | Good | Often Enhanced |
| Mechanical Strength | High | Can be lower due to lower MW |
The long, flexible chains of polymers derived from linear diamines can pack efficiently, leading to higher crystallinity and good mechanical strength.[3] Conversely, the bulky side groups in polymers from sterically hindered diamines disrupt chain packing, resulting in amorphous materials with improved solubility and often a higher glass transition temperature.[5]
Causality and Self-Validation in Experimental Design
The experimental design presented is inherently self-validating. By comparing the results of the two diamines under identical reaction conditions (temperature, concentration, solvent), any observed differences in polymerization kinetics and final polymer properties can be confidently attributed to the structural differences between the monomers, namely the steric hindrance.
Conclusion
The steric hindrance of diamine monomers is a powerful tool for tuning the kinetics of polymerization and tailoring the properties of the resulting polymers. Linear diamines offer rapid polymerization rates and lead to semi-crystalline polymers with high mechanical strength. In contrast, sterically hindered diamines exhibit significantly slower polymerization kinetics but can be used to synthesize amorphous polymers with enhanced solubility and thermal stability.
Understanding the kinetic implications of monomer structure is paramount for researchers and scientists in designing and developing new polymeric materials with specific performance characteristics. The methodologies and insights presented in this guide provide a robust framework for conducting comparative studies and making informed decisions in monomer selection for a wide range of applications, from advanced materials to drug delivery systems.
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- Step-growth polymeriz
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Safety Operating Guide
Navigating the Uncharted Territory of 2,5-Dimethylhexane-2,5-diamine Disposal: A Guide to Best Practices in the Absence of Specific Directives
A Critical Note to the Researcher: As a Senior Application Scientist, my primary commitment is to the safety and scientific integrity of my colleagues in the research and development community. In preparing this guide, a comprehensive search for a specific Safety Data Sheet (SDS) for 2,5-Dimethylhexane-2,5-diamine (CAS No. 23578-35-0) did not yield an authoritative document detailing its specific hazard profile and disposal procedures. The following guidance is therefore based on the general principles of handling aliphatic diamines and is intended to provide a framework for safe laboratory practice. This document is not a substitute for a substance-specific SDS. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to develop a comprehensive and compliant disposal plan before handling this chemical.
Understanding the Landscape: The General Hazards of Aliphatic Amines
-
Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.
-
Toxicity: Depending on the specific structure, amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Environmental Hazards: Some amines are harmful to aquatic life and require careful disposal to prevent environmental contamination.
-
Flammability: While not always the primary hazard, some amines are flammable and can pose a fire risk, especially in the presence of ignition sources.
Given these potential hazards, a cautious and well-documented approach to the handling and disposal of 2,5-Dimethylhexane-2,5-diamine is essential.
Core Principles of Safe Handling and Waste Management
In the absence of a specific SDS, the following procedural pillars, grounded in established laboratory safety protocols, should be adopted.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling any chemical of unknown or uncertain hazard. The following table outlines the recommended PPE for handling 2,5-Dimethylhexane-2,5-diamine, based on the general properties of aliphatic amines.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and potential vapors. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential absorption. |
| Body | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of potentially harmful vapors. |
Waste Segregation and Containment: The Foundation of Proper Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. All waste containing 2,5-Dimethylhexane-2,5-diamine should be treated as hazardous waste.
Step-by-Step Waste Containment Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all 2,5-Dimethylhexane-2,5-diamine waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Accurate Labeling: The waste container label should include:
-
The full chemical name: "2,5-Dimethylhexane-2,5-diamine"
-
The CAS number: "23578-35-0"
-
The words "Hazardous Waste"
-
An indication of the potential hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
-
-
Segregate from Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
A Visual Workflow for Prudent Disposal
The following diagram illustrates a logical workflow for the handling and disposal of 2,5-Dimethylhexane-2,5-diamine, emphasizing safety and compliance at each stage.
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dimethylhexane-2,5-diamine
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling novel or less-common reagents requires a diligent and informed approach to personal protection. This guide provides a comprehensive operational plan for the safe handling of 2,5-Dimethylhexane-2,5-diamine (CAS No. 23578-35-0), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE).
While comprehensive, peer-reviewed toxicological data for 2,5-Dimethylhexane-2,5-diamine is not extensively documented in readily available literature, we can establish a robust safety protocol. By analyzing its chemical structure—an aliphatic diamine—and referencing safety data for analogous compounds, we can apply the precautionary principle to ensure the highest level of safety. Aliphatic amines are often corrosive and can cause severe skin burns and eye damage. Therefore, the recommendations herein are grounded in a conservative assessment of potential hazards.
Hazard Assessment and Chemical Profile
Understanding the potential risks is the first step in mitigating them. Based on its chemical class and available data, a cautious approach is warranted.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₂₀N₂ | [1][2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Appearance | Data not available; likely a liquid or low-melting solid. | |
| Boiling Point | 184.2°C at 760 mmHg | [3][4] |
| Density | 0.858 g/cm³ | [3][4] |
| Primary Hazards | Corrosivity/Irritation : Assumed to be a significant risk based on analogous amine compounds which cause severe skin burns and eye damage. Direct contact must be avoided. | |
| Inhalation Toxicity | Respiratory Irritation : Vapors or aerosols may cause respiratory irritation, a common hazard for volatile amines.[5][6] | |
| Incompatibilities | Oxidizing Agents : Should be stored separately from strong oxidizing agents.[7] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific procedure being performed. The following sections detail the minimum required PPE and outline conditions that necessitate an escalation in protection.
Eye and Face Protection: The First Line of Defense
Causality: The eyes are highly susceptible to chemical splashes. Given the potential for severe eye damage from amine compounds, robust eye protection is non-negotiable.[6][7]
-
Minimum Requirement: At all times when handling the chemical, even during low-volume transfers, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are mandatory.[7] Safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Escalated Protection: When there is an increased risk of splashing—such as during reagent transfers, reactions under pressure, or when working with volumes greater than 50 mL—a full-face shield must be worn in addition to chemical safety goggles.[6][8] The face shield protects the entire face from direct splashes.
Hand Protection: Preventing Dermal Absorption
Causality: Direct skin contact is the most probable route of exposure. Aliphatic amines can be corrosive and may be absorbed through the skin, leading to local or systemic toxicity.
-
Glove Selection: Due to the lack of specific permeation data for 2,5-Dimethylhexane-2,5-diamine, select gloves with broad chemical resistance.
-
Recommended: Nitrile gloves are a suitable choice for incidental contact (e.g., small spills, brief handling). A minimum thickness of 4-5 mil is recommended.
-
Double Gloving: For all procedures, wearing two pairs of nitrile gloves is a strongly advised best practice. This provides a critical buffer; if the outer glove is compromised, the inner glove remains protective while you retreat and re-glove.
-
-
Glove Inspection and Use: Always inspect gloves for tears or pinholes before use. Wash and dry hands thoroughly before donning and after doffing gloves.[9] Change gloves immediately if you suspect contamination or after a maximum of two hours of continuous use.
Body Protection: Shielding Against Contamination
Causality: Accidental spills can quickly contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
-
Minimum Requirement: A flame-resistant laboratory coat is required for all work with this chemical. Ensure the coat is fully buttoned.
-
Escalated Protection: For larger-scale operations (e.g., pilot-scale reactions, large-volume transfers) or tasks with a high splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection. In these scenarios, consider using disposable coveralls to prevent any possibility of contaminating personal clothing.[10]
Respiratory Protection: Safeguarding Against Inhalation
Causality: Inhalation of amine vapors can cause severe respiratory irritation.[5] Protection is dictated by the ventilation controls in place and the nature of the procedure.
-
Standard Operations: All handling of 2,5-Dimethylhexane-2,5-diamine must be performed inside a certified chemical fume hood to minimize vapor concentrations in the breathing zone.
-
When Respirators are Required: Respiratory protection should be used when engineering controls are insufficient or during emergency situations. This includes:
-
Large-scale spills outside of a fume hood.
-
Procedures that may generate aerosols where a fume hood is not available or its containment is compromised.
-
If you experience any irritation or smell the chemical, it indicates a failure of containment.
-
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with an organic vapor (OV) cartridge is appropriate.[10] If particulates could also be generated, a combination OV/P100 cartridge should be used.[10] All personnel requiring respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[8]
Operational and Disposal Plans
A self-validating safety system includes not only wearing PPE but also following strict procedures for its use and disposal to prevent secondary contamination.
Step-by-Step PPE Donning Protocol
-
Wash Hands: Thoroughly wash and dry hands.
-
First Pair of Gloves: Don the inner pair of nitrile gloves.
-
Lab Coat/Coverall: Put on your lab coat, ensuring it is fully buttoned.
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure requires it.
-
Respirator (if needed): Perform a user seal check before entering the work area.
Step-by-Step PPE Doffing Protocol (The Contamination Control Procedure)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Coverall: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
-
All disposable PPE (gloves, aprons, coveralls) that is contaminated or potentially contaminated with 2,5-Dimethylhexane-2,5-diamine must be disposed of as hazardous chemical waste.
-
Place all used disposable PPE into a clearly labeled, sealed waste bag or container. Do not mix with regular trash.[11]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for 2,5-Dimethylhexane-2,5-diamine.
References
- Fisher Scientific. (2011-02-10). Safety Data Sheet for 2,5-Dimethyl-2,5-hexanediol.
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for 2,5-Dimethylhexane-2,5-diol.
- Thermo Fisher Scientific. (2025-12-22).
- Alfa Chemistry.CAS 23578-35-0 2,5-Dimethylhexane-2,5-diamine.
- American Chemistry Council.Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (2024-07-13). Safety Data Sheet for 2,5-Dimethylhexa-2,4-diene.
- Chemsrc. (2025-09-18). 2,5-dimethylhexane-2,5-diamine.
- Apollo Scientific.Safety Data Sheet for 2,5-Dimethylhexane-2,5-diol.
- Synquest Labs.Safety Data Sheet for 2,5-Dimethylhexane-2,5-diol.
- Covestro Solution Center.Guidance for Selection of Protective Clothing for MDI Users.
- NIST.2,5-Hexanediamine, 2,5-dimethyl-.
- PubChem.2,5-Hexanediamine, 2,5-dimethyl-.
- ChemicalBook. (2024-12-21). Safety Data Sheet for 2,5-DIMETHYLHEXANE-2,5-DIHYDROPEROXIDE.
- TCI Chemicals. (2025-06-24). Safety Data Sheet for N,N'-Dimethyl-1,6-diaminohexane.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
